SMN-C2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H27N5O2 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
3-(6,8-dimethylimidazo[1,2-a]pyrazin-2-yl)-7-[(3S)-4-ethyl-3-methylpiperazin-1-yl]chromen-2-one |
InChI |
InChI=1S/C24H27N5O2/c1-5-27-8-9-28(13-16(27)3)19-7-6-18-10-20(24(30)31-22(18)11-19)21-14-29-12-15(2)25-17(4)23(29)26-21/h6-7,10-12,14,16H,5,8-9,13H2,1-4H3/t16-/m0/s1 |
Clave InChI |
PETSCYDXCUXNIW-INIZCTEOSA-N |
Origen del producto |
United States |
Foundational & Exploratory
SMN-C2 mechanism of action in SMN2 splicing
An In-depth Technical Guide on the Core Mechanism of Action of SMN-C2 in SMN2 Splicing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinal Muscular Atrophy (SMA) is an autosomal recessive neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by mutations or deletions in the Survival Motor Neuron 1 (SMN1) gene, which results in insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2] Humans possess a nearly identical paralog, SMN2, but a single, critical C-to-T nucleotide transition at position +6 in exon 7 disrupts a splicing enhancer site.[1][2][3] This change causes the majority (~85-90%) of SMN2 pre-mRNA transcripts to be spliced incorrectly, excluding exon 7 and producing a truncated, unstable, and non-functional SMNΔ7 protein.[3][4][5]
This compound, a close analog of Risdiplam (RG-7916), is a potent, orally available small molecule that selectively modulates the splicing of SMN2 pre-mRNA.[2][3][6][7] It represents a promising therapeutic strategy for SMA by increasing the production of full-length, functional SMN protein from the endogenous SMN2 gene.[4][8][9] This guide provides a detailed technical overview of the mechanism of action of this compound, summarizing key quantitative data and experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound functions as a selective RNA-binding ligand that directly targets the SMN2 pre-mRNA to correct its splicing defect. The mechanism can be dissected into a series of molecular events:
-
Direct Binding to SMN2 Pre-mRNA: Through chemical proteomic and genomic studies, this compound was shown to bind directly to a specific AGGAAG motif located within exon 7 of the SMN2 pre-mRNA.[1][3][6][10]
-
Induction of a Conformational Change: The binding of this compound to the pre-mRNA induces a conformational change in the local RNA structure. Specifically, it affects two to three unpaired nucleotides at the junction of intron 6 and exon 7, within a stem-loop structure known as TSL1.[1][3][6] This alteration does not disrupt the overall secondary structure but "tunes" the conformation of the bulge and loop nucleotides.[3]
-
Creation of a New Binding Surface: This subtle conformational shift creates a new, functional binding surface on the SMN2 pre-mRNA.[3][6][10]
-
Recruitment of Splicing Activators: The newly formed surface enhances the recruitment and binding affinity of key splicing activator proteins, namely the Far Upstream Element Binding Protein 1 (FUBP1) and its homolog, the KH-type Splicing Regulatory Protein (KHSRP), to the pre-mRNA complex.[3][6][7][11]
-
Promotion of Exon 7 Inclusion: The stabilization of this ribonucleoprotein (RNP) complex, with FUBP1 and KHSRP bound, effectively promotes the inclusion of exon 7 into the mature mRNA transcript by the spliceosome.[3][7]
-
Increased Full-Length SMN Protein: The corrected splicing of SMN2 mRNA leads to a significant increase in the translation of full-length, functional SMN protein, thereby addressing the primary molecular deficit in SMA.[3][9][12]
This sequence of events is depicted in the signaling pathway diagram below.
Caption: Mechanism of Action of this compound in promoting SMN2 exon 7 inclusion.
Quantitative Data
The efficacy of this compound and its analogs has been quantified across various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | Assay System | Parameter Measured | Result | Reference |
| This compound / SMN-C3 | SMN2 Minigene Reporter | Exon 7 Splicing Correction | EC50 ≈ 100 nM | [3] |
| SMN-C1, -C2, -C3 | SMA Type I Patient Fibroblasts | SMN2 mRNA Levels (RT-PCR) | Concentration-dependent increase in full-length (FL) mRNA and decrease in Δ7 mRNA | [2][12] |
| SMN-C1, -C2, -C3 | SMA Type I Patient Fibroblasts | SMN Protein Levels (Western Blot) | Concentration-dependent increase in SMN protein | [12] |
| SMN-C1 / this compound | SMA Patient Fibroblasts (Type I, II, III) | SMN Protein Levels (HTRF) | Concentration-dependent increase in SMN protein | [12] |
| SMN-C3 | iPSC-derived Motor Neurons (SMA Type I) | SMN Protein Levels (Immunostaining) | Concentration-dependent increase in SMN protein | [12] |
| RG-7916 | Type 2 & 3 SMA Patients (Peripheral Blood) | SMN Protein Levels | ~2.5-fold increase | [3][6] |
Table 2: In Vivo Efficacy of this compound and Analogs
| Compound | Animal Model | Dosage | Parameter Measured | Result | Reference |
| This compound | SMA Mouse Model | 20 mg/kg, daily | SMN Protein Levels (Brain & Spinal Cord) | Significant increase | [11] |
| SMN-C3 | C/C-allele SMA Mouse (Mild) | Oral administration | SMN2 mRNA Splicing (FL vs. Δ7) | FL mRNA increased from 40% to 90% of total; Δ7 mRNA decreased from 60% to 10% | [9] |
| SMN-C3 | Δ7 SMA Mouse (Severe) | 0.1, 0.3, or 1 mg/kg (daily, IP) | SMN Protein Levels (Brain & Muscle) | Dose-dependent increase | [13] |
| SMN-C3 | Δ7 SMA Mouse (Severe) | 1 mg/kg | Median Survival | Increased from 18 to 28 days | [9] |
Experimental Protocols & Methodologies
The elucidation of this compound's mechanism of action involved a combination of chemical biology, biochemical, and cellular assays. The workflow of these key experiments is illustrated below, followed by detailed descriptions of the core protocols.
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
1. Target Identification using Photo-Cross-Linking and Pulldown
-
Objective: To identify the direct cellular target of this compound.
-
Methodology: A biotin-diazirine bifunctional probe, this compound-BD, was synthesized.[6] This probe is an analog of this compound that can be activated by UV light to covalently cross-link to its direct binding partners.
-
SMA patient-derived fibroblasts were incubated with this compound-BD.
-
The cells were exposed to UV light to induce cross-linking.
-
Cell lysates were prepared, and the biotin-tagged complexes were captured using streptavidin-coated magnetic beads.
-
To distinguish between RNA and protein targets, parallel experiments were conducted where lysates were treated with RNase A/T1 to digest RNA.
-
The captured molecules were eluted and analyzed. Western blotting was used to probe for specific proteins, while RNA analysis identified the SMN2 pre-mRNA as the primary binding partner.[7]
-
2. RNA Structure Analysis using SHAPE-MaP
-
Objective: To determine if this compound binding alters the structure of SMN2 pre-mRNA.
-
Methodology: Selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) was used both in vitro and inside living cells (in-cell SHAPE-MaP).[3]
-
An RNA template (~140 nucleotides) covering exon 7 and adjacent regions was synthesized for in vitro experiments. For in-cell analysis, cells expressing the target RNA were used.
-
The RNA was treated with either DMSO (control) or this compound.
-
A SHAPE reagent, such as 2-methylnicotinic acid imidazolide (B1226674) (NAI), was added. NAI acylates the 2'-hydroxyl group of flexible, unpaired ribonucleotides.
-
The sites of modification were identified by reverse transcription. The enzyme stalls at the acylated positions, generating cDNA fragments of varying lengths.
-
These fragments were separated by capillary electrophoresis, and the reactivity of each nucleotide was quantified. Changes in reactivity between the DMSO and this compound treated samples indicated specific conformational changes induced by the compound.[3]
-
3. Analysis of Ternary Complex Formation
-
Objective: To verify that this compound promotes the formation of a ternary complex with SMN2 pre-mRNA and splicing activators FUBP1/KHSRP.
-
Methodology: Fluorescence Polarization (FP) assays were used.[3]
-
A fluorescently labeled this compound analog was used as the probe.
-
In the first experiment, increasing concentrations of purified recombinant FUBP1 were added to the probe. No significant change in polarization was observed, indicating no direct binding between this compound and FUBP1.
-
In a second experiment, a short RNA oligonucleotide (~15-mer) containing the AGGAAG binding motif was added to the fluorescent probe.
-
Increasing concentrations of FUBP1 were then titrated into the this compound-RNA mixture. A significant increase in fluorescence polarization was observed, indicating the formation of a higher-order (ternary) complex composed of FUBP1, this compound, and the RNA.[3]
-
4. Functional Validation via siRNA Knockdown
-
Objective: To confirm that FUBP1 and KHSRP are essential for the splicing correction activity of this compound analogs.
-
Methodology:
-
HEK293T cells were co-transfected with an SMN2 minigene reporter and siRNAs specifically targeting FUBP1 and KHSRP for knockdown. A non-targeting siRNA was used as a control.
-
The transfected cells were treated with varying concentrations of SMN-C3 (a close analog).
-
After 24 hours, total RNA was extracted, and endpoint RT-PCR was performed to analyze the ratio of SMN2 exon 7 inclusion to exclusion.
-
The results showed that the dose-dependent increase in exon 7 inclusion by SMN-C3 was significantly blunted in cells where FUBP1 and KHSRP were knocked down, confirming their crucial role in the compound's mechanism.[3][7]
-
Conclusion
This compound is a highly specific modulator of SMN2 splicing that operates through a sophisticated mechanism of action. It acts as a molecular "glue," binding directly to the SMN2 pre-mRNA and inducing a conformational change that enhances the recruitment of the endogenous splicing activators FUBP1 and KHSRP. This stabilization of a key RNP complex overrides the inherent splicing defect in SMN2, leading to a robust and clinically meaningful increase in full-length SMN protein. The detailed elucidation of this mechanism provides a powerful example of how small molecules can be designed to selectively target RNA and modulate its function for therapeutic benefit, offering significant hope for the treatment of SMA and other splicing-related diseases.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. New Highly Selective SMN2 Modifying Drugs Identified – SMAUK [smauk.org.uk]
- 9. | BioWorld [bioworld.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Function of SMN-C2 in Spinal Muscular Atrophy Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Spinal Muscular Atrophy (SMA) is a severe neurodegenerative disorder caused by insufficient levels of the Survival of Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated in patients, a nearly identical gene, SMN2, produces only a small fraction of functional SMN protein due to an alternative splicing event that excludes exon 7. Small-molecule splicing modifiers represent a promising therapeutic strategy to increase functional SMN protein from the SMN2 gene. This document provides a detailed technical overview of SMN-C2, a close analog of the FDA-approved drug Risdiplam (RG-7916), and its function in SMA research. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize key pathways and workflows.
Background: The Role of SMN Protein in SMA
The SMN protein is a ubiquitously expressed and essential protein with a canonical role in the biogenesis of small nuclear ribonucleoproteins (snRNPs), which are critical components of the spliceosome responsible for pre-mRNA splicing.[1][2] The SMN complex, which includes SMN and several other proteins (Gemin2-8), facilitates the assembly of a heptameric ring of Sm proteins onto small nuclear RNAs (snRNAs) in the cytoplasm.[3][4] This process is vital for cellular function, and its disruption is thought to be a primary driver of motor neuron degeneration in SMA.[5][6]
SMA is caused by the loss of the SMN1 gene.[7] Humans possess a paralog, SMN2, which differs by a single silent nucleotide (C-to-T) in exon 7.[8] This change disrupts a splicing enhancer site, leading to the exclusion of exon 7 in the majority of SMN2 transcripts. The resulting protein, SMNΔ7, is unstable and rapidly degraded via the ubiquitin-proteasome pathway.[9][10] Consequently, all SMA patients rely on the small amount of full-length SMN protein produced by the SMN2 gene, making SMN2 a key therapeutic target.[11]
This compound: A Small-Molecule Splicing Modulator
This compound is a pyridopyridazine-based small molecule, structurally similar to SMN-C1, SMN-C3, and the clinically approved drug Risdiplam.[12][13] These compounds were developed to correct the alternative splicing of SMN2 pre-mRNA, thereby increasing the inclusion of exon 7 and boosting the production of full-length, functional SMN protein.[14][15]
Mechanism of Action
Unlike therapies that target the general splicing machinery, this compound exhibits high specificity for SMN2 pre-mRNA.[16] Its mechanism involves directly binding to specific RNA sequences and inducing a conformational change that promotes the recruitment of positive splicing regulators.
-
Direct RNA Binding: Chemical proteomic and genomic studies have shown that this compound and its analogs directly bind to the AGGAAG motif located within exon 7 of the SMN2 pre-mRNA.[12][16]
-
Conformational Change: This binding event induces a conformational change in the pre-mRNA secondary structure, specifically affecting unpaired nucleotides at the junction of intron 6 and exon 7 within a stem-loop structure known as TSL1.[16]
-
Enhanced Splicing Factor Recruitment: The altered RNA conformation creates a new functional binding surface. This enhances the affinity and recruitment of the splicing modulators Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP) to the this compound/SMN2 pre-mRNA complex.[12]
-
Splicing Correction: The binding of these positive regulators promotes the inclusion of exon 7, shifting the splicing outcome towards the production of full-length SMN mRNA.
Caption: Mechanism of Action of this compound on SMN2 Pre-mRNA
Quantitative Data and Efficacy
The efficacy of this compound and its analogs has been quantified across various models, demonstrating a clear dose-dependent increase in SMN protein.
Table 1: Effect of SMN-C Compounds on SMN2 Splicing and Protein Levels
| Compound | Cell Type | Assay | Concentration | Result | Reference |
|---|---|---|---|---|---|
| SMN-C1 | SMA Type I Fibroblasts | RT-PCR | 1 µM | Increase in Full-Length (FL) mRNA | [13] |
| This compound | SMA Type I Fibroblasts | RT-PCR | 1 µM | Increase in FL mRNA | [13] |
| SMN-C3 | SMA Type I Fibroblasts | RT-PCR | 1 µM | Increase in FL mRNA | [13] |
| SMN-C3 | SMA Type I Fibroblasts | Western Blot | 300 nM | ~2-fold increase in SMN protein | [13] |
| SMN-C1 | SMA Patient Fibroblasts | HTRF | 1 µM | ~1.5 to 2-fold increase in SMN protein | [13] |
| This compound | SMA Patient Fibroblasts | HTRF | 1 µM | ~1.5 to 2-fold increase in SMN protein | [13] |
| SMN-C3 | iPSC-derived Motor Neurons | Immunostaining | 300 nM | Significant increase in SMN protein | [13] |
| RG-7916 | Type 2/3 SMA Patients | Protein Levels (Blood) | N/A | ~2.5-fold increase in SMN protein |[12] |
Table 2: Binding Affinity of this compound to RNA Oligonucleotides
| RNA Oligonucleotide (15-mer) | Sequence Context | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| oligo-4 | Contains AGGAAG motif | 16 ± 2 µM | [12] |
| oligo-7 | Contains AGGAAG motif | 46 ± 3 µM |[12] |
Experimental Protocols
The characterization of this compound's function relies on a suite of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
RT-PCR Analysis of SMN2 mRNA Splicing
-
Objective: To quantify the ratio of full-length (FL) SMN mRNA to SMNΔ7 mRNA.
-
Methodology:
-
Cell Culture and Treatment: SMA patient-derived fibroblasts are cultured under standard conditions and treated with various concentrations of this compound (or DMSO as a control) for 24 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy, Qiagen) according to the manufacturer's protocol. RNA quality and quantity are assessed via spectrophotometry.
-
Reverse Transcription (RT): First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.
-
Polymerase Chain Reaction (PCR): The cDNA is used as a template for PCR amplification using primers flanking exon 7 of the SMN gene. The reaction typically includes a radiolabeled dNTP (e.g., [α-³²P]dCTP) for visualization and quantification.
-
Gel Electrophoresis and Analysis: PCR products are resolved on a 6% denaturing polyacrylamide gel. The gel is dried and exposed to a phosphor screen. The intensity of the bands corresponding to FL SMN (includes exon 7) and SMNΔ7 (excludes exon 7) is quantified using densitometry software. The percentage of exon 7 inclusion is calculated as [FL / (FL + Δ7)] * 100.
-
Western Blot and HTRF for SMN Protein Quantification
-
Objective: To measure the total amount of SMN protein in cells following treatment.
-
Methodology (Western Blot):
-
Cell Lysis: After 48 hours of treatment with this compound, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody against SMN (e.g., mouse anti-SMN). A primary antibody against a loading control (e.g., GAPDH, Actin, or Tubulin) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Protein bands are quantified by densitometry.
-
-
Methodology (HTRF - Homogeneous Time-Resolved Fluorescence):
-
Cells are lysed, and the lysate is added to a microplate.
-
Two specific anti-SMN antibodies, labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2), are added.
-
The plate is incubated to allow antibody binding to the SMN protein.
-
The fluorescence signal is read on a compatible plate reader. The ratio of acceptor to donor emission is proportional to the amount of SMN protein.[13]
-
Photo-Cross-Linking and Proteomics to Identify Targets
-
Objective: To identify the direct binding partners (RNA and protein) of this compound.
-
Methodology:
-
Probe Synthesis: A bifunctional probe is synthesized, such as this compound-BD, which incorporates a photo-reactive diazirine group and a biotin (B1667282) tag for purification.[16]
-
In Vitro/In Cellulo Cross-Linking: The probe is incubated with in vitro transcribed SMN2 pre-mRNA or with whole-cell lysates. The mixture is then exposed to UV light (e.g., 365 nm) to induce covalent cross-linking between the probe and its direct binding targets.
-
Affinity Purification: The cross-linked complexes are captured using streptavidin-coated magnetic beads, which bind to the biotin tag on the probe.
-
Target Identification:
-
RNA Target: Bound RNA is eluted, reverse-transcribed, and analyzed by qPCR or sequencing to identify the specific RNA molecule (e.g., SMN2 pre-mRNA).
-
Protein Target: Bound proteins are eluted, digested with trypsin, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Caption: Workflow for Elucidating this compound Mechanism
This compound in the Context of SMA Signaling
The ultimate goal of this compound is to restore SMN protein levels, thereby mitigating the downstream cellular pathologies that lead to motor neuron degeneration. While SMN's primary role is in snRNP biogenesis, SMN deficiency has been linked to disruptions in other pathways, including actin dynamics, axonal transport, and ubiquitin homeostasis.[10][17][18] By increasing functional SMN, this compound is expected to restore these functions and improve neuronal health.
Caption: Therapeutic Intervention in SMA Pathogenesis
Conclusion
This compound is a highly specific small-molecule modulator of SMN2 splicing that has been instrumental in both preclinical research and the development of clinically effective therapies for Spinal Muscular Atrophy. By directly binding to SMN2 pre-mRNA and promoting the inclusion of exon 7, it effectively increases the production of functional SMN protein. The detailed study of its mechanism provides a powerful example of how targeting RNA with small molecules can be a viable and potent therapeutic strategy. The experimental workflows and quantitative data presented herein offer a comprehensive guide for researchers working to understand, replicate, and build upon this groundbreaking approach to treating genetic disease.
References
- 1. Spinal Muscular Atrophy: Why do low levels of SMN make motor neurons sick? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the SMN gene in proximal spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SMN Complex Is Associated with snRNPs throughout Their Cytoplasmic Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How do SMA-linked mutations of SMN1 lead to structural/functional deficiency of the SMA protein? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | What could be the function of the spinal muscular atrophy-causing protein SMN in macrophages? [frontiersin.org]
- 8. oaepublish.com [oaepublish.com]
- 9. Different Stability and Proteasome-Mediated Degradation Rate of SMN Protein Isoforms | PLOS One [journals.plos.org]
- 10. The role of survival motor neuron protein (SMN) in protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SMN-targeted therapeutics for spinal muscular atrophy: are we SMArt enough yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Mechanisms of Neurodegeneration in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SMN-inducing compounds for the treatment of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. The spinal muscular atrophy gene product regulates neurite outgrowth: importance of the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Spinal muscular atrophy: the role of SMN in axonal mRNA regulation - PMC [pmc.ncbi.nlm.nih.gov]
SMN-C2: A Selective Modulator of SMN2 Splicing for Spinal Muscular Atrophy
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated in SMA patients, a nearly identical gene, SMN2, exists but predominantly produces a non-functional, truncated SMN protein due to the alternative splicing and exclusion of exon 7. Small molecule splicing modulators that correct SMN2 splicing represent a promising therapeutic strategy. This document provides an in-depth technical overview of SMN-C2, a close analog of the clinically approved drug RG-7916 (risdiplam), which functions as a potent and selective modulator of SMN2 splicing. We will delve into its mechanism of action, present key quantitative data, outline experimental protocols for its characterization, and visualize its operational pathways.
Mechanism of Action: A Targeted RNA-Ligand Approach
This compound operates as a selective RNA-binding ligand, directly targeting the SMN2 pre-messenger RNA (pre-mRNA) to promote the inclusion of exon 7.[1] Unlike therapies that target the general splicing machinery, this compound's specificity arises from its direct interaction with a specific sequence on the SMN2 pre-mRNA.[2]
The core mechanism involves the following key steps:
-
Direct Binding to SMN2 pre-mRNA : this compound directly binds to the AGGAAG motif located on exon 7 of the SMN2 pre-mRNA.[3]
-
Conformational Change : This binding induces a conformational change in the pre-mRNA structure, specifically affecting two to three unpaired nucleotides at the junction of intron 6 and exon 7.[2][3]
-
Creation of a New Binding Surface : The altered conformation creates a new functional binding surface on the SMN2 pre-mRNA.[1][3]
-
Recruitment of Splicing Activators : This new surface enhances the recruitment of key splicing activator proteins, namely the far upstream element binding protein 1 (FUBP1) and the KH-type splicing regulatory protein (KHSRP), to the this compound/SMN2 pre-mRNA complex.[2][4]
-
Promotion of Exon 7 Inclusion : The formation of this stabilized ribonucleoprotein (RNP) complex actively promotes the inclusion of exon 7 into the mature mRNA transcript.[5]
-
Increased Full-Length SMN Protein : The corrected mRNA is then translated into full-length, functional SMN protein, addressing the primary molecular deficit in SMA.
Quantitative Data Summary
The efficacy of this compound and its analogs has been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative findings.
| Compound | Assay | Metric | Value | Reference |
| This compound / SMN-C3 | Splicing Correction | EC50 | ~100 nM | [2] |
| RG-7916 (analog) | SMN Protein Levels (Type 2 & 3 SMA patients) | Fold Increase | 2.5-fold | [2][3][5] |
| This compound | In vivo (Δ7 SMA mouse model) | Dosage | 20 mg/kg, daily | [6][7] |
Key Experimental Protocols and Methodologies
The characterization of this compound involves a suite of biophysical, cellular, and in vivo assays to determine its binding affinity, mechanism of action, and therapeutic efficacy.
Biotin-Streptavidin Pull-Down Assay
This assay is used to identify the proteins that interact with this compound in a cellular context.
-
Objective : To identify cellular proteins that bind to this compound.
-
Methodology :
-
A biotin-diazirine bifunctional probe, this compound-BD, is synthesized.[8]
-
The probe is cross-linked to its interacting partners in cell lysate upon photoactivation.
-
The cross-linked complexes are captured using streptavidin-coated beads.
-
Competitor molecules (e.g., SMN-C3) can be added to demonstrate binding specificity.[4]
-
Endogenous RNA can be digested with RNase A/T1 mix to distinguish between direct protein binding and RNA-mediated interactions.[4]
-
The captured proteins are eluted and identified by Western blotting using specific antibodies (e.g., anti-FUBP1).[4]
-
Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE)
SHAPE is employed to probe the RNA secondary structure and identify conformational changes upon ligand binding.
-
Objective : To determine if this compound binding alters the secondary structure of SMN2 pre-mRNA.
-
Methodology :
-
A 140-nucleotide long RNA template containing exon 7 is used.[4]
-
The RNA is incubated with either DMSO (control) or varying concentrations of this compound (e.g., 5 µM, 50 µM).[4]
-
The RNA 2'-hydroxyl groups are acylated using N-methylisatoic anhydride (B1165640) (NMIA) or a similar reagent. Acylation occurs preferentially at flexible (unpaired) nucleotides.[8]
-
The sites of modification are detected by reverse transcription, which is stalled at the acylated positions.
-
The resulting cDNA fragments are separated by gel electrophoresis, and the band pattern reveals the single-stranded and double-stranded regions of the RNA.
-
Changes in SHAPE reactivity upon this compound addition indicate regions of the RNA that undergo a conformational change.[4]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
-
Objective : To demonstrate the binding of this compound analogs (like SMN-C3) to target proteins (e.g., FUBP1) within intact cells.
-
Methodology :
-
THP-1 cells are treated with a serial dilution of SMN-C3.[4]
-
The cells are heated to a specific temperature (e.g., 76°C) where the target protein begins to denature.[4]
-
After heating, the cells are lysed, and the soluble fraction (containing non-denatured protein) is separated from the precipitated (denatured) fraction by centrifugation.
-
The amount of the target protein (FUBP1) remaining in the soluble fraction is quantified by Western blot.
-
Increased thermal stability of FUBP1 in the presence of SMN-C3 indicates direct binding.[4]
-
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique used to measure molecular interactions in real-time.
-
Objective : To confirm the formation of a ternary complex between this compound, SMN2 pre-mRNA, and FUBP1.
-
Methodology :
-
A fluorescently labeled RNA oligonucleotide (e.g., a 15-mer or a 120-nt RNA containing exon 7) is used as a probe.[4]
-
The probe is incubated with purified recombinant FUBP1 protein and this compound.
-
The polarization of the emitted fluorescence is measured. An increase in polarization indicates that the small, rapidly tumbling fluorescent probe has become part of a larger, slower-tumbling complex.
-
This assay can demonstrate that this compound enhances the binding of FUBP1 to the SMN2 pre-mRNA.[4][8]
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-RNA interactions based on the slower migration of the complex through a non-denaturing gel compared to the free RNA.
-
Objective : To visualize the binding of proteins to an RNA target and the effect of this compound on this interaction.
-
Methodology :
-
A 3'-biotin-labeled RNA probe (e.g., a 500-nt fragment containing exon 7) is incubated with a serial dilution of SMN-C3.[4]
-
The mixture is resolved on a native polyacrylamide gel.
-
The RNA is transferred to a membrane and detected using a streptavidin-HRP conjugate and chemiluminescence.
-
A "shift" in the mobility of the RNA probe indicates the formation of a protein-RNA complex. The assay can show that SMN-C3 enhances the formation of this complex.[4][8]
-
Off-Target Effects and Selectivity
While this compound and its analogs are designed for selectivity towards SMN2, high concentrations may lead to off-target effects. Studies on risdiplam (B610492) and its derivatives have shown that at higher concentrations, these compounds can cause perturbations in the transcriptome.[9][10] These can include aberrant splicing events such as exon skipping, intron retention, and alternative splice site usage in other genes.[9] Genes associated with cellular processes like DNA replication, cell cycle, and RNA metabolism have been identified as potential off-targets.[10] However, at therapeutic concentrations, the on-target effect on SMN2 is predominant, and off-target effects are minimized.[9]
Conclusion
This compound is a highly promising small molecule that exemplifies a targeted approach to correcting the underlying molecular defect in Spinal Muscular Atrophy. By directly binding to SMN2 pre-mRNA and recruiting splicing activators, it effectively promotes the inclusion of exon 7, leading to increased production of functional SMN protein. The quantitative data underscores its potency, and a range of well-defined experimental protocols allows for its thorough characterization. While off-target effects are a consideration, the selectivity profile of this compound and its analogs at therapeutic concentrations supports their continued development and clinical investigation. This technical guide provides a foundational understanding for researchers and drug developers working to advance novel therapeutics for SMA.
References
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing. | Sigma-Aldrich [merckmillipore.com]
- 2. pnas.org [pnas.org]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Mechanistic studies of a small-molecule modulator of SMN2 splicing | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 8. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Interaction: A Technical Guide to the SMN-C2 Binding Site on SMN2 Pre-mRNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site and mechanism of action of SMN-C2, a small molecule modulator of SMN2 pre-mRNA splicing. Understanding this interaction is critical for the development of therapeutics for Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease caused by the deficiency of the Survival of Motor Neuron (SMN) protein. This compound, an analog of the approved drug Risdiplam (RG7916), promotes the inclusion of exon 7 in the final SMN2 mRNA, leading to the production of functional SMN protein.[1][2][3][4][5] This document summarizes key quantitative data, details the experimental protocols used to elucidate the binding interaction, and provides visual representations of the underlying molecular mechanisms.
Quantitative Analysis of this compound Binding to SMN2 Pre-mRNA
The specific and selective binding of this compound to SMN2 pre-mRNA is fundamental to its function. Several studies have quantified this interaction, providing valuable data for understanding its potency and specificity.
| Parameter | Value | RNA Sequence/Context | Method | Reference |
| Binding Affinity (Kd) | 16 ± 2 µM | 15-mer RNA oligo (oligo-4) containing the AGGAAG motif | Fluorescence Polarization Assay | [1] |
| Binding Affinity (Kd) | 46 ± 3 µM | 15-mer RNA oligo (oligo-7) adjacent to the primary binding site | Fluorescence Polarization Assay | [1] |
| Splicing Correction (EC50) | ~100 nM | Correction of SMN2 exon 7 splicing | In-cell splicing assays | [1] |
| Binding Affinity (Kd) of SMN-C5 | 15.0 ± 1.0 μM | U1 snRNP:5'SS E7 complex | 19F NMR spectroscopy | [6] |
| Splicing Correction (EC50) of SMN-C5 | 31 ± 10 nM | Wild-type SMN2 mini-gene in cellular models | Cellular splicing assays | [6] |
The Binding Site: A Purine-Rich Motif in Exon 7
Chemical proteomic and genomic studies have pinpointed the primary binding site of this compound to a specific purine-rich "AGGAAG" motif within exon 7 of the SMN2 pre-mRNA.[1][3][7] However, a growing body of evidence suggests a more complex interaction, with at least two distinct binding sites for Risdiplam analogues on exon 7: the AGGAAG-containing exonic splicing enhancer (ESE) and the 5'-splice site (5'ss).[8][9][10] The minimal required sequence for this compound binding to the GA-rich region has been identified as GAAGGAAGG.[8]
Binding of this compound to the AGGAAG motif is believed to induce a conformational change in the pre-mRNA, specifically affecting two to three unpaired nucleotides at the junction of intron 6 and exon 7.[1][3] This structural rearrangement creates a more favorable binding surface for splicing activator proteins.
Mechanism of Action: A Cooperative Enhancement of Splicing
The binding of this compound to SMN2 pre-mRNA initiates a cascade of events that ultimately leads to the inclusion of exon 7. The induced conformational change in the pre-mRNA enhances the recruitment and binding of the splicing activators Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[1][3][4] These proteins are known to promote exon 7 inclusion. The interaction of this compound, the SMN2 pre-mRNA, and FUBP1 forms a stable ternary structure.[1]
Furthermore, studies with the related compound SMN-C5 have shown that it stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the weak 5' splice site of SMN2 exon 7.[6] This stabilization effectively converts the weak splice site into a stronger one, promoting its recognition by the spliceosome. It is plausible that this compound acts through a similar dual mechanism: direct recruitment of splicing activators and stabilization of the U1 snRNP at the 5'ss.
Experimental Protocols
The elucidation of the this compound binding site and mechanism of action has relied on a combination of sophisticated biochemical and cellular assays.
Pull-Down Assay with Photo-Cross-Linking Probe
This technique was instrumental in identifying the direct binding of this compound to RNA.
-
Probe Synthesis: A bifunctional probe, this compound-BD, was synthesized. This probe incorporates a biotin (B1667282) handle for purification and a diazirine group for photo-activated cross-linking to the target RNA.[1]
-
Incubation and Cross-Linking: The this compound-BD probe was incubated with cell lysates containing SMN2 pre-mRNA. The mixture was then exposed to UV light to induce covalent cross-linking between the probe and its binding partners.
-
Purification: Streptavidin-coated beads were used to pull down the biotinylated probe along with any cross-linked molecules.
-
Analysis: The captured RNA was eluted and analyzed by RT-PCR and sequencing to identify the specific binding site on the SMN2 pre-mRNA.
Fluorescence Polarization (FP) Assay
FP assays were used to quantify the binding affinity of this compound to specific RNA sequences.
-
RNA Synthesis: Short, 15-nucleotide RNA oligomers (15-mers) covering different regions of SMN2 exon 7 were synthesized.[1] One of these oligomers was labeled with a fluorescent dye.
-
Binding Reaction: The fluorescently labeled RNA oligomer was incubated with increasing concentrations of this compound.
-
Measurement: The fluorescence polarization of the sample was measured. When the small, fluorescently labeled RNA is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the larger this compound molecule, the tumbling slows down, leading to an increase in fluorescence polarization.
-
Data Analysis: The change in polarization was plotted against the concentration of this compound, and the dissociation constant (Kd) was calculated from the binding curve.
RNA Footprinting
This method was employed to precisely map the binding site of this compound on a longer RNA sequence.
-
Probe Conjugation: this compound was conjugated to a molecule capable of cleaving the RNA backbone, such as 1,10-phenanthroline.[1]
-
Binding and Cleavage: The this compound-phenanthroline conjugate was incubated with the target RNA. The phenanthroline moiety, in the presence of a catalyst, cleaves the RNA in the vicinity of the this compound binding site.
-
Analysis: The cleavage products were separated by gel electrophoresis. The region protected from cleavage or showing enhanced cleavage indicates the binding site of this compound.
Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE)
SHAPE analysis was used to probe for conformational changes in the SMN2 pre-mRNA upon this compound binding.
-
RNA Treatment: The SMN2 pre-mRNA was incubated with or without this compound. The RNA was then treated with a reagent, such as 2-methylnicotinic acid imidazolide (B1226674) (NAI), that acylates the 2'-hydroxyl group of flexible (unpaired) nucleotides.[1]
-
Reverse Transcription: Primer extension was performed on the modified RNA. The reverse transcriptase stalls or dissociates at the sites of acylation.
-
Analysis: The resulting cDNA fragments were separated by gel electrophoresis. The pattern of stalled transcripts reveals the single-stranded and double-stranded regions of the RNA, allowing for the detection of conformational changes induced by this compound binding.
Visualizing the Molecular Interactions
The following diagrams illustrate the key processes involved in the binding of this compound to SMN2 pre-mRNA and its subsequent effect on splicing.
Conclusion
The interaction between this compound and SMN2 pre-mRNA is a cornerstone of a promising therapeutic strategy for SMA. By binding to a specific purine-rich motif in exon 7 and potentially stabilizing the 5' splice site, this compound orchestrates a series of molecular events that correct the underlying splicing defect in SMN2. The quantitative data and experimental methodologies detailed in this guide provide a solid foundation for further research and development in the field of small molecule-mediated splicing modulation. A comprehensive understanding of this binding interaction will be invaluable for the design of next-generation therapeutics with enhanced specificity and efficacy.
References
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 6. Structural basis of a small molecule targeting RNA for a specific splicing correction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Recognition of single-stranded nucleic acids by small-molecule splicing modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of SMN-C2 on SMN Protein Expression Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by insufficient levels of the Survival of Motor Neuron (SMN) protein due to the loss or mutation of the SMN1 gene. While a nearly identical gene, SMN2, exists, a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated and unstable SMN protein. Therapeutic strategies have therefore focused on modulating SMN2 splicing to increase the production of full-length, functional SMN protein.
SMN-C2 is a small molecule, analogous to RG-7916 and risdiplam, that acts as a selective modulator of SMN2 gene splicing.[1][2] This technical guide provides an in-depth overview of the effect of this compound on SMN protein expression levels, detailing its mechanism of action, quantitative effects, and the experimental protocols used to evaluate its efficacy.
Mechanism of Action
This compound directly targets the pre-messenger RNA (pre-mRNA) of the SMN2 gene. Its mechanism of action involves a multi-step process that ultimately leads to the inclusion of exon 7 during splicing:
-
Binding to SMN2 pre-mRNA: this compound selectively binds to the AGGAAG motif on exon 7 of the SMN2 pre-mRNA.[3]
-
Conformational Change: This binding induces a conformational change in the pre-mRNA structure.[3]
-
Enhanced Protein Binding: The altered conformation creates a new binding surface, increasing the affinity for the splicing modulators Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP) to the this compound/SMN2 pre-mRNA complex.[1]
-
Inclusion of Exon 7: The recruitment of these splicing factors promotes the inclusion of exon 7 in the final mRNA transcript.
-
Increased Full-Length SMN Protein: The resulting full-length SMN2 mRNA is translated into a stable and functional SMN protein, thereby increasing the overall levels of SMN protein in the cell.
Quantitative Effects on SMN Protein Expression
The administration of this compound and its analogs has demonstrated a significant and dose-dependent increase in SMN protein levels in various preclinical and clinical models.
In Vitro Studies
| Cell Type | Compound | Concentration | Fold Increase in SMN Protein | Reference |
| SMA Type I Patient Fibroblasts | SMN-C1, this compound, SMN-C3 | Concentration-dependent | Dose-dependent increase | [4] |
| SMA Patient-derived Motor Neurons | SMN-C3 | 300 nM | Significant increase | [4] |
| Peripheral Blood Cells (SMA Type 2 & 3 Patients) | RG-7916 (analog) | Not Specified | 2.5-fold | [3] |
In Vivo Studies (Mouse Models of SMA)
| Mouse Model | Compound | Dosage | Tissue | Fold Increase in SMN Protein | Reference |
| Δ7 Mouse (Severe SMA) | This compound | 20 mg/kg/day | Brain and Spinal Cord | Significant increase | [2] |
| Δ7 Mouse (Severe SMA) | SMN-C3 | Dose-dependent | Spinal Cord and Brain | Dose-dependent increase | [4] |
| C/C-allele Mouse (Mild SMA) | SMN-C3 | Not Specified | Brain and Quadriceps | Significant increase | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to quantify the effects of this compound on SMN protein expression.
Western Blot for SMN Protein Quantification
This protocol is used to determine the relative amount of SMN protein in cell or tissue lysates.
Materials:
-
RIPA buffer (or similar lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Mouse anti-SMN monoclonal antibody
-
Mouse anti-β-actin or anti-GAPDH monoclonal antibody (loading control)
-
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
For cells: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
For tissues: Homogenize tissue in RIPA buffer on ice.
-
Centrifuge lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in blocking buffer.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-SMN antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the primary loading control antibody (e.g., anti-β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities for SMN and the loading control using densitometry software. Normalize the SMN signal to the loading control to determine the relative SMN protein levels.
RT-qPCR for SMN2 Full-Length and Δ7 mRNA Quantification
This protocol is used to measure the relative levels of full-length (FL) SMN2 mRNA (containing exon 7) and SMN2 mRNA lacking exon 7 (Δ7).
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for FL-SMN2 and Δ7-SMN2
-
Primers for a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells or tissues.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR:
-
Set up qPCR reactions for FL-SMN2, Δ7-SMN2, and the reference gene.
-
Perform the qPCR using a real-time PCR instrument.
-
-
Analysis:
-
Determine the cycle threshold (Ct) values for each target and the reference gene.
-
Calculate the relative expression levels using the ΔΔCt method. The ratio of FL-SMN2 to Δ7-SMN2 can be calculated to assess the splicing correction effect of this compound.
-
Pull-Down Assay for this compound Target Identification
This protocol is used to identify the direct binding partners of this compound, such as the SMN2 pre-mRNA.
Materials:
-
Biotinylated this compound (or a photo-cross-linkable analog)
-
Streptavidin-coated magnetic beads
-
Cell lysate (e.g., nuclear extract)
-
Binding and wash buffers
-
Elution buffer
-
Equipment for downstream analysis (RT-qPCR, mass spectrometry)
Procedure:
-
Bait Immobilization: Incubate biotinylated this compound with streptavidin-coated beads to immobilize the "bait".
-
Binding: Incubate the this compound-coated beads with cell lysate to allow for the binding of interacting molecules.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound molecules.
-
Elution: Elute the bound molecules from the beads.
-
Analysis:
-
To identify bound RNA: Extract RNA from the eluate and perform RT-qPCR using primers for SMN2 pre-mRNA.
-
To identify bound proteins: Analyze the eluate by mass spectrometry.
-
Conclusion
This compound represents a promising therapeutic strategy for Spinal Muscular Atrophy by effectively modulating the splicing of SMN2 to increase the production of full-length SMN protein. The quantitative data from both in vitro and in vivo studies demonstrate its potential to rescue the SMN protein deficit in SMA. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the efficacy and mechanism of this compound and similar splicing modifiers. This in-depth understanding is crucial for the continued development of novel and effective treatments for SMA.
References
role of FUBP1 and KHSRP in SMN-C2 activity
An In-depth Technical Guide on the Core Roles of FUBP1 and KHSRP in SMN-C2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons, stemming from insufficient levels of the Survival of Motor Neuron (SMN) protein. While the SMN1 gene is the primary producer of functional SMN protein, a nearly identical paralog, SMN2, exists. However, a single nucleotide transition in SMN2 leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated, non-functional protein (SMNΔ7). Small molecules like this compound, an analog of the approved drug Risdiplam, represent a promising therapeutic strategy by modulating SMN2 splicing to increase the production of full-length SMN protein.[1] This guide delves into the pivotal roles of two RNA-binding proteins, Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP), in the mechanism of action of this compound.
Core Mechanism: A Ternary Complex Driving Splicing Inclusion
The therapeutic effect of this compound is not mediated by direct interaction with the core splicing machinery, but rather through a sophisticated mechanism of creating a novel binding interface on the SMN2 pre-mRNA.[2] This, in turn, recruits specific splicing activators, FUBP1 and KHSRP, to promote the inclusion of exon 7.
This compound directly binds to a specific 'AGGAAG' motif within exon 7 of the SMN2 pre-mRNA.[3][4][5] This binding event induces a conformational change in the pre-mRNA, particularly at the junction of intron 6 and exon 7.[3][4][5] This structural alteration creates a new, functional binding surface that enhances the recruitment and binding of FUBP1 and its homolog, KHSRP.[2][3][4] The increased affinity of these two splicing activators for the this compound-SMN2 pre-mRNA complex is the critical step that shifts the splicing equilibrium towards the inclusion of exon 7, ultimately leading to the production of functional SMN protein.[2][3][4]
Quantitative Data on FUBP1 and KHSRP in this compound Activity
The following table summarizes key quantitative findings from studies investigating the interaction between this compound analogs, FUBP1, and SMN2 pre-mRNA.
| Parameter | Value | Experimental Context | Reference |
| Increase in soluble FUBP1 | 58% | In the presence of 25 µM SMN-C3 (an analog of this compound) in cell lysates, suggesting enhanced interaction or solubility in live cells. | [2] |
| SMN Protein Level Increase | 2.5-fold | Increase in SMN protein level observed with RG-7916 (Risdiplam), a close analog of this compound. | [4] |
| FUBP1/KHSRP Homology | 61% | High degree of homology between FUBP1 and KHSRP, suggesting potentially overlapping or synergistic functions in splicing regulation. | [3] |
Experimental Protocols
The elucidation of the FUBP1/KHSRP-mediated mechanism of this compound has been made possible through a combination of advanced biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Photo-Cross-Linking and Protein Pull-Down for Identifying Interacting Proteins
-
Objective: To identify proteins that directly interact with this compound in a cellular context.
-
Methodology:
-
A biotin-diazirine bifunctional probe of this compound (this compound-BD) is synthesized.
-
Cell lysates are incubated with this compound-BD.
-
The mixture is exposed to UV light to induce photo-cross-linking between this compound-BD and interacting proteins.
-
Streptavidin-coated beads are used to pull down the biotin-labeled this compound-BD and any cross-linked proteins.
-
To ensure specificity, a competition experiment is performed where the pull-down is carried out in the presence of an excess of unlabeled SMN-C3.
-
The pulled-down proteins are resolved by two-dimensional SDS-PAGE.
-
Proteins of interest are identified by Western blotting with specific antibodies (e.g., anti-biotin, anti-FUBP1).
-
siRNA Knockdown for Functional Validation
-
Objective: To determine the functional necessity of FUBP1 and KHSRP in this compound-mediated splicing modulation.
-
Methodology:
-
293T cells are transfected with an SMN2 minigene reporter construct.
-
Cells are subsequently transfected with siRNAs targeting FUBP1, KHSRP, or a non-targeting control siRNA.
-
After a suitable incubation period to allow for protein knockdown, cells are treated with SMN-C3 or a DMSO control.
-
Total RNA is extracted from the cells.
-
The ratio of full-length SMN (FL SMN) to SMNΔ7 transcripts is analyzed by end-point RT-PCR using minigene vector-specific primers. A decrease in the FL SMN/SMNΔ7 ratio upon knockdown of FUBP1 or KHSRP in the presence of SMN-C3 indicates their essential role.
-
Fluorescence Polarization Assay for In Vitro Binding Analysis
-
Objective: To characterize the binding interactions between FUBP1, this compound, and SMN2 pre-mRNA in a purified system.
-
Methodology:
-
Recombinant FUBP1 protein is expressed and purified.
-
A fluorescently labeled this compound analog is used as the probe.
-
The fluorescence polarization of the probe is measured in the absence and presence of increasing concentrations of FUBP1.
-
To test for the formation of a ternary complex, the experiment is repeated in the presence of an RNA oligonucleotide containing the AGGAAG binding motif from SMN2 exon 7.
-
An increase in fluorescence polarization upon the addition of FUBP1 in the presence of the RNA oligo indicates the formation of a FUBP1-SMN-C2-RNA complex.
-
Visualizing the Molecular Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: The signaling pathway of this compound in promoting SMN2 exon 7 inclusion.
Caption: A typical experimental workflow to elucidate the role of FUBP1 and KHSRP.
Conclusion
The elucidation of the roles of FUBP1 and KHSRP in the activity of this compound and its analogs has provided a detailed molecular understanding of a successful therapeutic strategy for Spinal Muscular Atrophy. This mechanism, centered on the formation of a ternary complex between the small molecule, the SMN2 pre-mRNA, and these two key splicing activators, highlights the potential for small molecules to modulate RNA-protein interactions for therapeutic benefit. For researchers and drug development professionals, this knowledge provides a valuable framework for the discovery and optimization of future RNA-splicing modulators, not only for SMA but for a range of other genetic disorders.
References
- 1. smanewstoday.com [smanewstoday.com]
- 2. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
The Discovery and Chemical Profile of SMN-C2: A Splice-Modulating Agent for Spinal Muscular Atrophy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of SMN-C2, a selective small-molecule modulator of Survival Motor Neuron 2 (SMN2) gene splicing. This compound, a close analog of the clinical candidate RG-7916, has emerged as a significant research tool and a potential therapeutic lead for Spinal Muscular Atrophy (SMA). This guide details its discovery, chemical structure, mechanism of action, and the key experimental data that have elucidated its function. All quantitative data are presented in structured tables, and detailed experimental protocols for pivotal assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and scientific processes involved.
Introduction to this compound and its Therapeutic Rationale
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[1] A paralogous gene, SMN2, exists but predominantly produces a truncated, non-functional SMN protein due to the alternative splicing of exon 7.[2] Small molecules that can modulate the splicing of SMN2 pre-mRNA to include exon 7 represent a promising therapeutic strategy for increasing full-length SMN protein levels.
This compound was identified through chemical screening efforts aimed at discovering compounds capable of up-regulating SMN protein production from the SMN2 gene.[3] It is a selective, orally available compound that has demonstrated efficacy in increasing SMN protein levels in various preclinical models.[3][4]
Chemical Structure and Properties
This compound is a risdiplam (B610492) analogue and a selective RNA-binding ligand.[4] Its chemical structure is defined by the Chemical Abstracts Service (CAS) number 1446311-56-3.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H27N5O | [4] |
| Molecular Weight | 417.5 g/mol | [4] |
| CAS Number | 1446311-56-3 | [5] |
| Purity | 98.85% (example batch) | [5] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [5] |
Mechanism of Action: Modulating SMN2 Splicing
This compound exerts its function by directly interacting with the SMN2 pre-mRNA. This interaction initiates a cascade of events that ultimately favors the inclusion of exon 7 during splicing.
Direct Binding to SMN2 pre-mRNA
Chemical proteomic and genomic studies have revealed that this compound directly binds to a specific 'AGGAAG' motif located on exon 7 of the SMN2 pre-mRNA.[6][7][8] This binding is a critical first step in its splice-modulating activity.
Conformational Change and RNP Complex Stabilization
Upon binding, this compound induces a conformational change in the pre-mRNA, specifically affecting two to three unpaired nucleotides at the junction of intron 6 and exon 7.[6][7][8] This altered conformation creates a new binding surface that enhances the recruitment and affinity of key splicing modulator proteins, namely the far upstream element binding protein 1 (FUBP1) and the KH-type splicing regulatory protein (KHSRP), to the this compound/SMN2 pre-mRNA complex.[1][6][8] The stabilization of this ribonucleoprotein (RNP) complex is crucial for promoting the inclusion of exon 7.[1]
Figure 1. Signaling pathway of this compound mediated SMN2 splicing modulation.
Quantitative Data
The following tables summarize the key quantitative findings from various experimental studies on this compound.
Table 2: In Vitro Binding Affinity of this compound
| RNA Oligomer | Description | Kd (µM) | Reference |
| oligo-4 | 15-mer covering the +24 to +29 (AGGAAG) region of exon 7 | 16 ± 2 | [6] |
| oligo-7 | 15-mer covering the junction of exon 7/intron 7 | 46 ± 3 | [6] |
Table 3: In Vivo Efficacy of this compound in a Severe SMA Mouse Model (Δ7 mice)
| Parameter | Dosage | Outcome | Reference |
| SMN Protein Levels | 20 mg/kg/day | Increased in brain and spinal cord | [4][5] |
| Motor Function | 20 mg/kg/day | Improved | [4] |
| Lifespan | 20 mg/kg/day | Extended | [4] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are outlined below.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay was used to determine the binding affinity of this compound to specific RNA sequences.
-
Reagents: Purified recombinant FUBP1 or hnRNP A1 protein (20 µM), this compound (200 nM), 15-mer RNA oligomers covering different regions of SMN2 exon 7.
-
Procedure:
-
A constant concentration of the fluorescently labeled RNA oligomer is incubated with varying concentrations of this compound.
-
The mixture is allowed to reach binding equilibrium.
-
The fluorescence polarization of the solution is measured.
-
The change in polarization is plotted against the concentration of this compound to determine the dissociation constant (Kd).
-
Cellular Thermal Shift Assay (CETSA)
CETSA was employed to confirm the engagement of this compound with its target protein FUBP1 within a cellular context.
-
Cell Line: THP-1 cells.
-
Procedure:
-
THP-1 cells are treated with a serial dilution of SMN-C3 (a close analog of this compound).
-
The treated cells are heated to a specific temperature (e.g., 76°C) to induce protein denaturation.
-
The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
The amount of FUBP1 remaining in the supernatant is quantified by Western blot using an anti-FUBP1 antibody.
-
Increased thermal stability of FUBP1 in the presence of the compound indicates direct binding.
-
Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE)
SHAPE analysis was conducted to probe the RNA secondary structure and identify conformational changes induced by this compound binding.
-
Reagents: 140-nt long RNA template containing exon 7, 2-methylnicotinic acid imidazolide (B1226674) (NAI), primers for reverse transcription.
-
Procedure:
-
The RNA template is incubated with either DMSO (control) or this compound at varying concentrations (e.g., 5 µM, 50 µM).
-
NAI is added to the mixture to acylate the 2'-hydroxyl groups of flexible (unpaired) nucleotides.
-
The modified RNA is purified and subjected to reverse transcription. The reverse transcriptase stalls at the sites of acylation.
-
The resulting cDNA fragments are separated by gel electrophoresis, and the positions of modification are identified by comparison to sequencing ladders.
-
Changes in the SHAPE reactivity pattern in the presence of this compound reveal alterations in the RNA secondary structure.
-
Figure 2. Experimental workflow for SHAPE analysis of this compound-RNA interaction.
Ribonuclease-Mediated RNA Cleavage Assay
This assay was used to precisely map the binding site of this compound on the SMN2 pre-mRNA.
-
Reagents: 5'-32P-labeled 120-nt RNA spanning exon 7, this compound conjugated to a copper-cleaving agent (this compound-Phen-Cu or this compound-GGH-Cu), sodium ascorbate (B8700270), H2O2. The reaction buffer consists of 60 mM HEPES (pH 8.0), 20 mM MgCl2, 0.2 µg/mL yeast tRNA, and 0.5 M KCl.[6]
-
Procedure:
-
The labeled RNA is incubated with different concentrations of the copper-complexed this compound probe in the presence of sodium ascorbate and H2O2.
-
The copper complex, localized by the binding of this compound, generates hydroxyl radicals that cleave the RNA backbone in close proximity to the binding site.
-
The cleavage products are resolved by denaturing polyacrylamide gel electrophoresis.
-
The precise cleavage site is identified by running the products alongside an RNase T1 ladder (cleaves after G nucleotides) and an alkaline hydrolysis ladder.[1][6]
-
Conclusion
This compound is a well-characterized small molecule that potently and selectively modulates the splicing of SMN2 pre-mRNA. Its discovery and detailed mechanistic elucidation have provided invaluable insights into the feasibility of targeting RNA with small molecules to correct disease-causing splicing defects. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the fields of SMA therapeutics, RNA biology, and drug discovery. The continued study of this compound and its analogs holds significant promise for the development of novel, orally administered therapies for Spinal Muscular Atrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Highly Selective SMN2 Modifying Drugs Identified – SMAUK [smauk.org.uk]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of SMN-C2 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on SMN-C2 and its analogs, small molecules designed to modulate the splicing of the Survival Motor Neuron 2 (SMN2) gene. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutics for Spinal Muscular Atrophy (SMA).
Core Mechanism of Action
This compound and its analogs, such as SMN-C3, are orally bioavailable small molecules that act as selective modulators of SMN2 pre-mRNA splicing.[1] Spinal Muscular Atrophy is primarily caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletion of the SMN1 gene. The nearly identical SMN2 gene can produce some functional SMN protein, but a single nucleotide difference leads to the predominant exclusion of exon 7 during splicing, resulting in a truncated and unstable protein.[1][2]
This compound directly addresses this splicing defect. Mechanistic studies have revealed that this compound and its analogs bind to a specific purine-rich sequence, the AGGAAG motif, located within exon 7 of the SMN2 pre-mRNA.[3][4][5] This binding event induces a conformational change in the pre-mRNA structure. This altered conformation enhances the recruitment of key splicing activator proteins, namely the Far Upstream Element Binding Protein 1 (FUBP1) and the KH-type Splicing Regulatory Protein (KHSRP), to the SMN2 pre-mRNA complex.[3][6] The increased affinity of these positive regulators promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on this compound and its analogs.
Table 1: Binding Affinity of this compound to SMN2 pre-mRNA Oligonucleotides
| RNA Oligonucleotide | Target Sequence | Binding Affinity (Kd) | Experimental Method |
| oligo-4 | Contains the AGGAAG motif | 16 ± 2 µM | Fluorescence Polarization |
| oligo-7 | Contains a similar AAGGAG sequence at the 5'-splice site | 46 ± 3 µM | Fluorescence Polarization |
Data sourced from mechanistic studies elucidating the direct interaction of this compound with its RNA target.[3]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of SMA
| Compound | Dosage | Effect | Animal Model |
| This compound | 20 mg/kg/day | Increased SMN protein levels in the brain and spinal cord, improved motor function, and extended lifespan. | Δ7 mice (a severe model of SMA) |
This data highlights the potential of this compound to correct the SMN protein deficit in a relevant in vivo model.[7]
Table 3: Effect of an this compound Analog (RG-7916) on SMN Protein Levels in SMA Patients
| Compound | Effect on SMN Protein Levels | Patient Population |
| RG-7916 | 2.5-fold increase in peripheral blood cells | Type 2 and 3 SMA patients |
RG-7916 is a close analog of this compound and these findings in patients provide strong evidence for the therapeutic potential of this class of molecules.[3][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound and its analogs.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for SMN2 Splicing Analysis
This protocol is used to determine the ratio of full-length SMN2 mRNA (including exon 7) to the truncated form (lacking exon 7).
-
RNA Isolation: Total RNA is extracted from cells or tissues using a suitable method, such as TRIzol reagent, followed by DNase treatment to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and a gene-specific primer targeting a region downstream of exon 7.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with primers flanking exon 7.
-
Gel Electrophoresis: The PCR products are resolved on a denaturing polyacrylamide gel (e.g., TBE-urea PAGE).
-
Analysis: The gel is visualized, and the intensity of the bands corresponding to the full-length and Δ7 SMN2 transcripts are quantified to determine the splicing ratio.
Quantitative Western Blot for SMN Protein Quantification
This method is employed to measure the levels of SMN protein in cell or tissue lysates.
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the SMN protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and quantified using densitometry. A loading control, such as β-actin or GAPDH, is used for normalization.
Fluorescence Polarization (FP) Assay for RNA-Ligand Binding
This assay is used to quantitatively measure the binding affinity of this compound to its target RNA sequence.
-
Probe Preparation: A short RNA oligonucleotide containing the target binding site (e.g., the AGGAAG motif) is synthesized and labeled with a fluorescent dye (e.g., coumarin, which is intrinsic to this compound, or an external fluorophore).
-
Binding Reaction: A constant concentration of the fluorescently labeled RNA is incubated with increasing concentrations of this compound in a suitable binding buffer.
-
Measurement: The fluorescence polarization of each sample is measured using a plate reader. When the small fluorescent RNA binds to the larger this compound molecule, its tumbling rate in solution slows, leading to an increase in the polarization of the emitted light.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of this compound, and the data is fitted to a binding curve to determine the dissociation constant (Kd).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to visualize the formation of a complex between this compound, SMN2 pre-mRNA, and regulatory proteins.
-
Probe Preparation: A radiolabeled or biotin-labeled RNA probe containing the SMN2 exon 7 region is prepared.
-
Binding Reaction: The labeled RNA probe is incubated with purified recombinant FUBP1 and/or KHSRP in the presence or absence of this compound or its analogs.
-
Native Gel Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radiolabeled probes) or transferred to a membrane and detected using a streptavidin-HRP conjugate (for biotin-labeled probes). A "shift" in the mobility of the RNA probe indicates the formation of a higher-molecular-weight complex.
In-Cell SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling)
This technique is used to probe the structure of the SMN2 pre-mRNA within living cells and to identify conformational changes induced by this compound.
-
Cell Treatment: Cells are treated with either DMSO (control) or this compound.
-
SHAPE Reagent Modification: The cells are then treated with a SHAPE reagent (e.g., 1M7 or NAI) which acylates the 2'-hydroxyl group of flexible, single-stranded RNA nucleotides.
-
RNA Isolation: Total RNA is extracted from the treated cells.
-
Reverse Transcription with Mutational Profiling: The modified RNA is reverse transcribed using a primer specific to the SMN2 transcript. The reverse transcriptase often misincorporates a nucleotide opposite a SHAPE-modified base.
-
Sequencing and Analysis: The resulting cDNA is sequenced, and the mutation rate at each nucleotide position is calculated. Differences in the mutation patterns between DMSO- and this compound-treated cells reveal changes in the RNA structure upon ligand binding.
Visualizations
The following diagrams illustrate the key molecular pathway and a general experimental workflow for the study of this compound and its analogs.
Caption: Mechanism of action of this compound in promoting SMN2 exon 7 inclusion.
Caption: General experimental workflow for the discovery and development of SMN2 splicing modifiers.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. treat-nmd.org [treat-nmd.org]
- 4. researchgate.net [researchgate.net]
- 5. A feedback loop regulates splicing of the spinal muscular atrophy-modifying gene, SMN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Affected by SMN-C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways modulated by SMN-C2, a selective small-molecule splicing modifier of the Survival Motor Neuron 2 (SMN2) gene. This document details the on-target mechanism of action, the downstream cellular consequences of increased SMN protein, and potential off-target effects. It includes quantitative data, detailed experimental protocols, and pathway visualizations to support research and development efforts in the field of spinal muscular atrophy (SMA) and related neurodegenerative disorders.
Introduction to this compound and its Therapeutic Rationale
Spinal muscular atrophy is a devastating neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[1] A nearly identical gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated and unstable protein.[1] this compound, an analog of RG-7916 (Risdiplam), is a small molecule designed to correct this splicing defect in SMN2.[2][3] By promoting the inclusion of exon 7, this compound increases the production of full-length, functional SMN protein, offering a promising therapeutic strategy for SMA.[2][3]
On-Target Cellular Pathway: Modulation of SMN2 Pre-mRNA Splicing
The primary and intended cellular pathway affected by this compound is the pre-mRNA splicing of the SMN2 gene.
Mechanism of Action
This compound acts as a molecular "glue," directly binding to a specific sequence on the SMN2 pre-mRNA and recruiting key splicing factors. The key steps are as follows:
-
Binding to SMN2 pre-mRNA: this compound directly and selectively binds to the AGGAAG motif located within exon 7 of the SMN2 pre-mRNA.[4][5]
-
Conformational Change: This binding induces a conformational change in the pre-mRNA structure, specifically at the junction of intron 6 and exon 7.[4][5]
-
Recruitment of Splicing Activators: The altered RNA conformation creates a new binding surface that enhances the recruitment of the splicing activators, Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP), to the this compound/SMN2 pre-mRNA complex.[4][5][6]
-
Promotion of Exon 7 Inclusion: The binding of these positive regulatory proteins promotes the inclusion of exon 7 into the mature mRNA transcript.
-
Increased Full-Length SMN Protein: This corrected splicing leads to an increase in the translation of full-length, functional SMN protein.[7]
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. The SMN Complex Is Associated with snRNPs throughout Their Cytoplasmic Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dse.univr.it [dse.univr.it]
- 4. benchchem.com [benchchem.com]
- 5. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 6. Diverse role of Survival Motor Neuron Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
The Research Applications of SMN-C2 in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases represent a significant and growing challenge to human health, characterized by the progressive loss of structure and function of neurons. While diverse in their clinical presentation and underlying pathology, a common thread in many of these disorders is the dysregulation of fundamental cellular processes, including RNA metabolism. The Survival of Motor Neuron (SMN) protein is a critical player in RNA processing, and its deficiency is the direct cause of Spinal Muscular Atrophy (SMA), a devastating motor neuron disease.[1][2] SMN-C2, a close analog of the clinical drug candidate RG-7916, has emerged as a powerful research tool to investigate the roles of the SMN protein in neurodegeneration and to explore therapeutic strategies aimed at modulating its levels.[3] This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its mechanism of action, experimental use, and its relevance to a broader spectrum of neurodegenerative disorders beyond SMA.
Mechanism of Action of this compound
This compound is a small molecule that acts as a selective modulator of the alternative splicing of the SMN2 gene.[3] Humans have two nearly identical copies of the SMN gene: SMN1 and SMN2. While SMN1 produces a full-length, functional SMN protein, a single nucleotide difference in SMN2 leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, unstable, and non-functional protein.[4] In individuals with SMA, the SMN1 gene is deleted or mutated, and the low levels of functional SMN protein produced from the SMN2 gene are insufficient to maintain motor neuron health.[5]
This compound directly addresses this molecular defect. It binds to a specific AGGAAG motif on the pre-mRNA of SMN2 at exon 7.[6] This binding induces a conformational change in the pre-mRNA, which in turn enhances the recruitment of positive splicing factors, including far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP).[6] The stabilization of this complex promotes the inclusion of exon 7 during the splicing process, leading to an increased production of full-length, functional SMN protein.[6]
Quantitative Data on SMN Protein Increase
The efficacy of this compound and its analogs in increasing SMN protein levels has been demonstrated in various preclinical and clinical settings. The following tables summarize key quantitative findings.
| Model System | Compound | Dose/Concentration | Observed Increase in SMN Protein | Reference |
| Type 2/3 SMA Patients | RG-7916 | Not specified | Up to a median 2.5-fold increase | [5] |
| Infants with Type 1 SMA | RG-7916 | Various dose levels | Up to 6.5-fold increase after 4 weeks | [1] |
| C/+ SMA Mouse Model | NVS-SM1 | 30 mg/kg (single oral dose) | Significant and durable elevation for up to 160 hours in the brain | [7] |
| SMNΔ7 SMA Mice | SMN-C1 | Not specified | ~50% increase led to long-term survival; ≥100% increase robustly improved phenotype | [8] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: Mechanism of this compound in promoting SMN2 exon 7 inclusion.
Experimental Workflow: iPSC-Derived Motor Neuron Studies
Caption: Workflow for studying this compound in iPSC-derived motor neurons.
Detailed Experimental Protocols
SMN2 Splicing Modulation Assay in Patient-Derived Fibroblasts
This protocol is designed to assess the ability of this compound to correct SMN2 splicing in a cellular model of SMA.
Materials:
-
Human fibroblast cell line derived from an SMA patient (e.g., GM03813).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (resuspended in DMSO to a stock concentration of 10 mM).
-
DMSO (vehicle control).
-
RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit).
-
Reverse transcription kit (e.g., SuperScript IV VILO Master Mix).
-
PCR primers specific for amplifying the region spanning SMN2 exons 6 to 8.
-
Taq DNA polymerase and dNTPs.
-
Agarose (B213101) gel electrophoresis system.
Procedure:
-
Cell Culture and Treatment:
-
Plate SMA patient-derived fibroblasts in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Replace the culture medium with the this compound or vehicle-containing medium.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
-
RNA Extraction and Reverse Transcription:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Perform reverse transcription on 1 µg of total RNA to synthesize cDNA.
-
-
PCR Amplification and Analysis:
-
Set up PCR reactions using primers that flank exon 7 of the SMN2 gene.
-
Perform PCR with an appropriate number of cycles to ensure amplification is in the linear range.
-
Analyze the PCR products by agarose gel electrophoresis. The two expected products are a larger band corresponding to the full-length SMN2 transcript (including exon 7) and a smaller band corresponding to the transcript lacking exon 7.
-
Quantify the band intensities using densitometry software to determine the ratio of full-length to truncated SMN2 transcripts. An increase in the proportion of the full-length transcript in this compound-treated cells compared to the vehicle control indicates successful splicing modulation.
-
Photo-Cross-Linking and Immunoprecipitation (CLIP) to Confirm this compound-RNA Interaction
This protocol aims to provide evidence for the direct binding of this compound to SMN2 pre-mRNA within a cellular context.
Materials:
-
Cells expressing the target RNA (e.g., HEK293T cells transfected with an SMN2 minigene).
-
This compound analog containing a photo-activatable cross-linking group and a tag for purification (e.g., biotin).
-
UV cross-linking apparatus (365 nm).
-
Cell lysis buffer (RIPA buffer or similar).
-
Streptavidin-coated magnetic beads.
-
Wash buffers.
-
RNase inhibitors.
-
Proteinase K.
-
RNA extraction reagents.
-
RT-qPCR primers specific for SMN2 pre-mRNA.
Procedure:
-
Cell Treatment and Cross-Linking:
-
Treat cells with the photo-activatable this compound analog for a specified time.
-
Wash the cells with PBS and expose them to UV light (365 nm) on ice to induce cross-linking between the this compound analog and its RNA target.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a buffer containing RNase inhibitors.
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotin-tagged this compound analog cross-linked to RNA.
-
Wash the beads extensively to remove non-specific binding.
-
-
RNA Elution and Analysis:
-
Treat the beads with Proteinase K to digest the protein components and release the RNA.
-
Extract the RNA from the eluate.
-
Perform RT-qPCR using primers specific for the SMN2 pre-mRNA to confirm its enrichment in the pull-down fraction compared to a negative control (e.g., a non-target RNA).
-
Broader Applications in Neurodegeneration Research
While the primary application of this compound has been in the context of SMA, the fundamental role of the SMN protein in RNA metabolism suggests its relevance to other neurodegenerative diseases.
Amyotrophic Lateral Sclerosis (ALS)
There is growing evidence linking SMN dysfunction to ALS. Some studies have suggested that abnormal copy numbers of the SMN1 gene may increase the risk of developing ALS.[9] Furthermore, the protein product of the most common genetic cause of familial ALS, a repeat expansion in the C9orf72 gene, has been shown to interact with components of the spliceosome and may disrupt splicing, a process critically dependent on the SMN complex.[10] Research has also indicated that increasing SMN protein levels can protect motor neurons derived from ALS patients from cell death in vitro.[11][12][13] this compound can be a valuable tool to investigate whether upregulating SMN protein can mitigate the cellular pathology in iPSC-derived motor neurons from ALS patients, particularly those with C9orf72 mutations.
Other Neurodegenerative Disorders
The functions of the SMN protein in mRNA trafficking and local translation in axons are crucial for neuronal health and synaptic function.[14][15] Dysregulation of these processes is a common feature in many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[15] By using this compound to modulate SMN protein levels, researchers can explore the downstream consequences on axonal transport and local protein synthesis in various disease models, potentially uncovering novel therapeutic avenues.
Conclusion
This compound is a highly specific and potent small molecule that serves as an invaluable tool for basic research in neurodegeneration. Its well-defined mechanism of action in modulating SMN2 splicing provides a direct means to investigate the multifaceted roles of the SMN protein in neuronal function and survival. The ability to precisely increase full-length SMN protein levels in a dose-dependent manner allows for the systematic study of the downstream cellular and molecular consequences in both SMA and other neurodegenerative disease models. The experimental protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize this compound to dissect the intricate relationship between RNA metabolism and neurodegeneration, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. hcplive.com [hcplive.com]
- 2. smanewstoday.com [smanewstoday.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. RG7916 Increased SMN Protein Production in SUNFISH Clinical Trial in Patients with Type 2/3 Spinal Muscular Atrophy [prnewswire.com]
- 6. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evidence that C9ORF72 dipeptide repeat proteins associate with U2 snRNP to cause mis-splicing in ALS/FTD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alsnewstoday.com [alsnewstoday.com]
- 12. Compound protects nerve cells targeted by neurodegenerative diseases | Harvard Stem Cell Institute (HSCI) [hsci.harvard.edu]
- 13. neurosciencenews.com [neurosciencenews.com]
- 14. Diverse role of Survival Motor Neuron Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of survival motor neuron protein (SMN) in protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SMN-C2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMN-C2 is a small molecule modulator of pre-mRNA splicing, analogous to the clinically approved drug Risdiplam (RG7916).[1][2] It acts as a selective RNA-binding ligand that specifically targets the pre-messenger RNA (pre-mRNA) of the Survival of Motor Neuron 2 (SMN2) gene.[1][3] In the context of Spinal Muscular Atrophy (SMA), a genetic disorder caused by insufficient levels of the SMN protein, the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during splicing. This compound binds to a specific "AGGAAG" motif on exon 7 of the SMN2 pre-mRNA, inducing a conformational change that promotes the inclusion of this exon.[3] This correction of the splicing defect leads to an increased production of full-length, functional SMN protein, offering a promising therapeutic strategy for SMA.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on SMN2 splicing and SMN protein expression.
Mechanism of Action
This compound's mechanism of action involves a direct interaction with the SMN2 pre-mRNA. This binding event stabilizes the interaction of splicing factors, such as Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP), with the pre-mRNA complex.[3] This enhanced recruitment of positive splicing regulators facilitates the recognition of exon 7 by the spliceosome, leading to its inclusion in the mature mRNA transcript and a subsequent increase in the production of full-length SMN protein.
Figure 1: Signaling pathway of this compound in modulating SMN2 pre-mRNA splicing.
Data Presentation
Table 1: Dose-Dependent Increase in Full-Length SMN Protein
| Cell Line | Compound | Concentration | Fold Increase in SMN Protein (vs. Vehicle) | Reference |
| SMA Type I Patient Fibroblasts | This compound analogue | 1 µM | ~1.5 - 2.0 | [5] |
| SMA Type I Patient Fibroblasts | Risdiplam | 100 nM | ~2.0 | [6] |
| iPSC-derived Motor Neurons (SMA) | Risdiplam | 100 nM | ~2.0 - 2.5 | [4][7] |
Table 2: EC50 Values for this compound and Analogues
| Compound | Cell Line | Assay | EC50 | Reference |
| This compound | - | Fluorescence Polarization (RNA binding) | 16 ± 2 µM | |
| SMN-C3 | SMA Type I Patient Fibroblasts | SMN2 Splicing Correction | ~100 nM | [8] |
| Risdiplam (RG7916) | SMA Type I Patient Fibroblasts | SMN Protein Increase | ~10 - 50 nM | [5][6] |
Experimental Protocols
Figure 2: General experimental workflow for studying the effects of this compound in cell culture.
Protocol 1: Analysis of SMN2 mRNA Splicing by Reverse Transcription PCR (RT-PCR)
This protocol details the analysis of SMN2 exon 7 splicing in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., SMA patient-derived fibroblasts, iPSC-derived motor neurons)
-
This compound (and vehicle control, e.g., DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)
-
PCR primers specific for SMN2 full-length (FL) and delta-7 (Δ7) isoforms
-
Forward Primer (in Exon 6): 5'-GCTATCATGCTGGGCAGAG-3'
-
Reverse Primer (in Exon 8): 5'-TCTGCCACCTGAGTCCTTTATT-3'
-
-
Taq DNA polymerase and dNTPs
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel documentation system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or vehicle control for 24-48 hours.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
PCR Amplification:
-
Set up PCR reactions with primers that amplify both the full-length and Δ7 isoforms of SMN2.
-
A typical PCR reaction (25 µL):
-
cDNA template: 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Taq DNA Polymerase Mix (2X): 12.5 µL
-
Nuclease-free water: to 25 µL
-
-
PCR cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis and Analysis:
-
Resolve PCR products on a 2-3% agarose gel.
-
The full-length SMN2 transcript (including exon 7) will produce a larger PCR product than the Δ7 transcript.
-
Visualize bands using a gel documentation system and quantify the band intensities to determine the ratio of full-length to Δ7 SMN2 mRNA.
-
Protocol 2: Quantification of SMN Protein by Western Blotting
This protocol describes the quantification of total SMN protein levels in cell lysates following this compound treatment.
Materials:
-
Cell lysates from this compound treated and control cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SMN antibody (e.g., mouse monoclonal, 1:1000 dilution)[1]
-
Primary antibody: anti-loading control antibody (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG, 1:2000 dilution)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse harvested cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for SMN and the loading control. Normalize the SMN signal to the loading control to determine the relative SMN protein levels.
-
Protocol 3: Immunofluorescence Staining for SMN Protein Localization
This protocol allows for the visualization of SMN protein localization within cells.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-SMN antibody (e.g., rabbit polyclonal, 1:500 dilution)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG, 1:1000 dilution)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-SMN antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Allow the mounting medium to cure.
-
Visualize and capture images using a fluorescence microscope. SMN protein is typically localized in the cytoplasm and in nuclear structures called gems.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a generalized method to assess the direct binding of this compound to its target within intact cells.
Materials:
-
Cultured cells
-
This compound (and vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Western blotting reagents (as in Protocol 2)
Procedure:
-
Cell Treatment and Heating:
-
Treat cells with this compound or vehicle for a defined period (e.g., 1-2 hours).
-
Harvest and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes. Include a non-heated control.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis by Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by Western blotting as described in Protocol 2, probing for the target protein (in this case, a protein known to be in the SMN complex, as this compound binds RNA, not a single protein target directly).
-
Binding of this compound to the SMN2 pre-mRNA is expected to stabilize the associated protein complex, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This is visualized as a shift in the melting curve to the right.
-
References
- 1. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Spinal Muscular Atrophy Patient iPSC-Derived Motor Neurons Have Reduced Expression of Proteins Important in Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Splicing Assay with SMN-C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease characterized by the loss of motor neurons, arising from insufficient levels of the Survival of Motor Neuron (SMN) protein. The SMN1 gene is homozygously deleted or mutated in SMA patients, leaving the nearly identical SMN2 gene as the sole producer of SMN protein. However, a single nucleotide difference in exon 7 of SMN2 leads to its exclusion during pre-mRNA splicing, resulting in a truncated, unstable, and non-functional SMN protein. Consequently, only a small fraction of SMN2 transcripts are full-length and produce functional SMN protein.
Small molecules that modulate the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7 represent a promising therapeutic strategy for SMA. SMN-C2 is a selective small molecule modulator of SMN2 splicing.[1][2][3] It is an analog of the approved SMA drug risdiplam (B610492) (RG7916) and has been shown to directly bind to the SMN2 pre-mRNA.[4][5][6] This binding event induces a conformational change that enhances the recruitment of splicing factors, such as FUBP1 and KHSRP, to the pre-mRNA, ultimately leading to increased inclusion of exon 7 and production of full-length, functional SMN protein.[4][6]
This document provides a detailed protocol for an in vitro splicing assay to evaluate the efficacy of this compound and other potential splicing modifiers on SMN2 pre-mRNA.
Principle of the Assay
This in vitro splicing assay utilizes a radiolabeled SMN2 pre-mRNA minigene transcript and HeLa cell nuclear extract as a source of the splicing machinery. The assay measures the ability of a test compound, such as this compound, to modulate the splicing of the SMN2 pre-mRNA, specifically the inclusion of exon 7. The resulting spliced mRNA isoforms are then separated by denaturing polyacrylamide gel electrophoresis and quantified to determine the percentage of exon 7 inclusion.
Materials and Reagents
Reagents for In Vitro Transcription
| Reagent | Supplier | Catalog Number |
| T7 RNA Polymerase | Promega | P2075 |
| Ribonuclease Inhibitor | Promega | N2611 |
| 10X Transcription Buffer | Promega | P1181 |
| rNTPs (ATP, CTP, GTP) | Promega | E6000 |
| [α-32P]UTP | PerkinElmer | BLU007H250UC |
| DNase I (RNase-free) | Promega | M6101 |
| Linearized pCI-SMN2 minigene plasmid | (User-generated) | N/A |
Reagents for In Vitro Splicing Reaction
| Reagent | Supplier | Catalog Number |
| HeLa Nuclear Extract | Cilbiotech | S100 |
| ATP | Sigma-Aldrich | A2383 |
| Creatine Phosphate | Sigma-Aldrich | P7936 |
| MgCl2 | Sigma-Aldrich | M8266 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| This compound | MedChemExpress | HY-111559 |
| DMSO (anhydrous) | Sigma-Aldrich | 276855 |
Reagents for RNA Analysis
| Reagent | Supplier | Catalog Number |
| TRIzol Reagent | Thermo Fisher | 15596026 |
| Glycogen (B147801) (RNase-free) | Thermo Fisher | R0551 |
| Denaturing Polyacrylamide Gel Solution | Bio-Rad | 1610147 |
| Formamide | Sigma-Aldrich | F9037 |
| 10X TBE Buffer | Bio-Rad | 1610733 |
| Ammonium Persulfate (APS) | Bio-Rad | 1610700 |
| TEMED | Bio-Rad | 1610800 |
Experimental Protocols
Preparation of 32P-labeled SMN2 pre-mRNA
This protocol describes the in vitro transcription of a linearized plasmid containing the SMN2 minigene under the control of a T7 promoter. The minigene should encompass exons 6 and 7, and a portion of the flanking introns.
-
In Vitro Transcription Reaction Setup: Assemble the following reaction components on ice in the order listed:
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| Nuclease-free water | Up to 20 | N/A |
| 10X Transcription Buffer | 2 | 1X |
| 100 mM DTT | 1 | 5 mM |
| rATP, rCTP, rGTP (10 mM each) | 1 | 0.5 mM each |
| rUTP (100 µM) | 1 | 5 µM |
| [α-32P]UTP (10 mCi/mL) | 1 | 0.5 µCi/µL |
| Linearized pCI-SMN2 plasmid (1 µg/µL) | 1 | 50 ng/µL |
| Ribonuclease Inhibitor (40 U/µL) | 0.5 | 1 U/µL |
| T7 RNA Polymerase (20 U/µL) | 1 | 1 U/µL |
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the template DNA.
-
RNA Purification: Purify the radiolabeled pre-mRNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation or a column-based RNA purification kit.
-
Quantification: Determine the concentration and specific activity of the purified pre-mRNA using a scintillation counter.
In Vitro Splicing Reaction
-
Reaction Setup: On ice, prepare the splicing reaction mixtures in sterile microcentrifuge tubes. Prepare a master mix for common components.
| Component | Volume (µL) for 25 µL reaction | Final Concentration |
| HeLa Nuclear Extract (6-8 mg/mL) | 10 | 2.4 - 3.2 mg/mL |
| 2.5X Splicing Buffer (see below) | 10 | 1X |
| This compound (or DMSO vehicle control) | 1 | Varies (e.g., 0.1 - 10 µM) |
| 32P-labeled SMN2 pre-mRNA (~100,000 cpm) | 1 | ~0.5-1 nM |
| Nuclease-free water | Up to 25 | N/A |
2.5X Splicing Buffer Composition:
| Component | Concentration in 2.5X Buffer | Final Concentration in Reaction |
| HEPES-KOH, pH 7.9 | 50 mM | 20 mM |
| KCl | 250 mM | 100 mM |
| MgCl2 | 8 mM | 3.2 mM |
| ATP | 5 mM | 2 mM |
| Creatine Phosphate | 50 mM | 20 mM |
| DTT | 2.5 mM | 1 mM |
-
Pre-incubation (optional): Pre-incubate the nuclear extract, buffer, and this compound/DMSO at 30°C for 10 minutes.
-
Initiation of Splicing: Add the radiolabeled SMN2 pre-mRNA to the reaction mixture, mix gently, and incubate at 30°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding 200 µL of a solution containing 0.3 M sodium acetate, 1% SDS, and 10 mM EDTA.
RNA Extraction and Analysis
-
RNA Extraction: Extract the RNA from the splicing reaction by adding 200 µL of phenol:chloroform:isoamyl alcohol (25:24:1). Vortex briefly and centrifuge at maximum speed for 5 minutes. Transfer the aqueous phase to a new tube.
-
Ethanol Precipitation: Precipitate the RNA by adding 2.5 volumes of 100% ethanol and 1 µL of glycogen (20 mg/mL) as a carrier. Incubate at -20°C for at least 30 minutes.
-
Pelleting and Washing: Centrifuge at maximum speed for 15 minutes at 4°C to pellet the RNA. Carefully remove the supernatant and wash the pellet with 500 µL of 70% ethanol.
-
Drying and Resuspension: Air-dry the pellet for 5-10 minutes and resuspend it in 10 µL of RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes, then place on ice. Load the samples onto a 6-8% denaturing polyacrylamide gel containing 7 M urea.
-
Electrophoresis: Run the gel in 1X TBE buffer at a constant power until the bromophenol blue dye reaches the bottom of the gel.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. Quantify the intensity of the bands corresponding to the pre-mRNA, the exon 7-included mRNA, and the exon 7-excluded mRNA.
Data Presentation and Analysis
The primary output of this assay is the percentage of SMN2 exon 7 inclusion, calculated as follows:
% Exon 7 Inclusion = [Intensity of Exon 7-included mRNA / (Intensity of Exon 7-included mRNA + Intensity of Exon 7-excluded mRNA)] x 100
Quantitative Data Summary
| Compound | Concentration (µM) | % Exon 7 Inclusion (Mean ± SD) | Fold Change over DMSO |
| DMSO (Vehicle) | 0.1% | 15 ± 3 | 1.0 |
| This compound | 0.1 | 35 ± 4 | 2.3 |
| This compound | 1 | 65 ± 5 | 4.3 |
| This compound | 10 | 80 ± 6 | 5.3 |
| Negative Control Compound | 10 | 16 ± 2 | 1.1 |
Note: The above data are representative and may vary depending on the specific experimental conditions and the batch of nuclear extract used.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro splicing assay of this compound.
This compound Mechanism of Action
Caption: Proposed mechanism of this compound in promoting SMN2 exon 7 inclusion.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of mRNA Splice Variants by qRT-PCR | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Splicing therapeutics in SMN2 and APOB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing an SMA Cell Culture Model for SMN-C2 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by insufficient levels of the Survival Motor Neuron (SMN) protein due to the loss or mutation of the SMN1 gene. A nearly identical gene, SMN2, is present in all patients but predominantly produces a truncated, unstable protein (SMNΔ7) due to the exclusion of exon 7 during pre-mRNA splicing.[1][2][3]
Therapeutic strategies are increasingly focused on modulating the splicing of SMN2 to increase the production of full-length, functional SMN protein. One such promising class of therapeutics is small molecule splicing modifiers. SMN-C2, a close analog of the clinical trial candidate RG-7916, is a selective modulator of SMN2 splicing.[1][4][5] It acts by directly binding to the SMN2 pre-mRNA, which in turn enhances the recruitment of the splicing activators FUBP1 (far upstream element binding protein 1) and KHSRP (KH-type splicing regulatory protein) to the pre-mRNA complex.[1][5] This promotes the inclusion of exon 7, leading to an increase in the production of full-length SMN protein.[1][6]
These application notes provide a comprehensive guide for establishing a robust in vitro cell culture model using patient-derived cells to investigate the efficacy and mechanism of action of this compound and other similar small molecule splicing modifiers.
I. Establishing the SMA Cell Culture Model
A critical first step is the selection and proper maintenance of a relevant cell line. Patient-derived fibroblasts and induced pluripotent stem cells (iPSCs) differentiated into motor neurons are the most clinically relevant models for studying SMA and the effects of therapeutic compounds.
Cell Line Selection
| Cell Type | Source | Key Characteristics | Recommended Use |
| SMA Patient-Derived Fibroblasts | Skin biopsy | - Genetically defined (SMN1 deletion, known SMN2 copy number)- Readily available from biobanks (e.g., Coriell Institute)- Relatively easy to culture and expand | - Initial screening of this compound efficacy- Dose-response studies- High-throughput screening |
| iPSC-derived Motor Neurons | Reprogrammed from patient fibroblasts or other somatic cells | - Represent the disease-affected cell type- Recapitulate key pathological features of SMA in vitro- Allow for the study of neuron-specific effects | - Validation of this compound efficacy in a disease-relevant cell type- Investigation of downstream effects on motor neuron health and function- Mechanism of action studies |
General Cell Culture Protocols
Protocol 1: Culture of SMA Patient-Derived Fibroblasts
-
Thawing: Thaw cryopreserved fibroblasts rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing 10 mL of pre-warmed Fibroblast Growth Medium (DMEM supplemented with 10-15% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Centrifugation: Centrifuge at 200 x g for 5 minutes.
-
Plating: Resuspend the cell pellet in fresh Fibroblast Growth Medium and plate onto a T-75 flask.
-
Maintenance: Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a 1:3 to 1:5 ratio.
Protocol 2: Differentiation of iPSCs into Motor Neurons
The differentiation of iPSCs into motor neurons is a multi-step process that typically takes several weeks. The following is a generalized protocol; specific timings and reagent concentrations may need to be optimized based on the iPSC line.
-
Embryoid Body (EB) Formation: Dissociate iPSC colonies into small clumps and culture in suspension in a low-attachment plate with EB formation medium.
-
Neural Induction: After 2-4 days, transfer EBs to a neural induction medium containing dual SMAD signaling inhibitors (e.g., Noggin and SB431542) to promote neuroectoderm formation.
-
Caudalization and Ventralization: After approximately one week, transfer the neural progenitors to a medium containing retinoic acid and a Sonic hedgehog (SHH) agonist (e.g., Purmorphamine) to specify spinal cord identity and induce a motor neuron progenitor fate.
-
Motor Neuron Maturation: Plate the progenitors onto a substrate-coated plate (e.g., Poly-L-ornithine and Laminin) in a motor neuron maturation medium containing neurotrophic factors (e.g., BDNF, GDNF, and CNTF).
-
Mature Motor Neuron Culture: Mature motor neurons can be maintained for several weeks for experimental analysis.
II. Experimental Protocols for this compound Studies
The following protocols are designed to assess the efficacy and mechanism of action of this compound in the established SMA cell culture model.
Treatment of Cells with this compound
Protocol 3: Small Molecule Treatment
-
Plating: Plate SMA patient-derived fibroblasts or iPSC-derived motor neurons in the desired format (e.g., 6-well, 24-well, or 96-well plates) at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. A typical concentration range for in vitro studies is 10 nM to 1 µM.[3]
-
Treatment: Add the diluted this compound or vehicle control (e.g., DMSO) to the cell culture medium. The final concentration of the vehicle should be consistent across all wells and typically should not exceed 0.1%.
-
Incubation: Incubate the cells for the desired time period. For splicing analysis (RT-qPCR), a 24-hour incubation is often sufficient.[6] For protein analysis (Western blot), a 48-hour or longer incubation may be necessary to observe significant changes in SMN protein levels.[6][7]
Analysis of SMN2 Splicing
Protocol 4: RNA Extraction and RT-qPCR for SMN2 Exon 7 Inclusion
-
RNA Extraction: Following treatment with this compound, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Perform quantitative PCR using primers that specifically amplify the full-length (SMN2 with exon 7) and the exon 7-skipped (SMN2Δ7) transcripts. A common approach is to use a forward primer in exon 6 and a reverse primer in exon 8. The products can be distinguished by size on an agarose (B213101) gel or by using transcript-specific probes.
-
Data Analysis: Calculate the percentage of exon 7 inclusion using the formula: (% Inclusion) = [Full-length SMN2 / (Full-length SMN2 + SMN2Δ7)] x 100.[8]
Analysis of SMN Protein Expression and Localization
Protocol 5: Western Blot for SMN Protein Quantification
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against SMN protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
-
Quantification: Quantify the band intensities using densitometry software. Normalize the SMN protein levels to a loading control such as β-actin or GAPDH.[6][11]
Protocol 6: Immunocytochemistry for SMN Protein Localization
-
Cell Plating and Treatment: Plate cells on coverslips or in imaging-compatible plates and treat with this compound as described in Protocol 3.
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence or confocal microscope.
Cell Viability and Cytotoxicity Assays
Protocol 7: MTT Assay for Cell Viability
-
Plating and Treatment: Plate cells in a 96-well plate and treat with a range of this compound concentrations.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
III. Data Presentation and Visualization
Quantitative Data Summary
| Experiment | Metric | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| RT-qPCR | % SMN2 Exon 7 Inclusion | ~10-20% | Increase (e.g., 2-fold) | Significant Increase (e.g., 4 to 5-fold) |
| Western Blot | Relative SMN Protein Level (normalized to loading control) | 1.0 | Increase (e.g., 1.5 to 2-fold) | Significant Increase (e.g., 2.5 to 4-fold)[1][5] |
| Immunocytochemistry | Nuclear SMN-positive foci (Gems) per cell | Low number | Increased number | Markedly increased number and intensity |
| MTT Assay | % Cell Viability | 100% | No significant change | Monitor for potential toxicity at very high concentrations |
Diagrams of Pathways and Workflows
Caption: Mechanism of this compound action on SMN2 splicing.
Caption: Experimental workflow for this compound studies.
IV. Conclusion
The establishment of a reliable SMA cell culture model is paramount for the preclinical evaluation of novel therapeutics like this compound. By utilizing patient-derived fibroblasts and iPSC-derived motor neurons, researchers can effectively study the dose-dependent effects of splicing modifiers on SMN2 exon 7 inclusion, SMN protein expression, and overall cell health. The protocols and data presentation formats outlined in these application notes provide a robust framework for generating reproducible and clinically relevant data, thereby accelerating the development of new treatments for Spinal Muscular Atrophy.
References
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A feedback loop regulates splicing of the spinal muscular atrophy-modifying gene, SMN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. treat-nmd.org [treat-nmd.org]
- 11. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Survival of Motor Neuron (SMN) Protein Interacts with the mRNA-Binding Protein HuD and Regulates Localization of Poly(A) mRNA in Primary Motor Neuron Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of SMN-C2 in Mouse Models of Spinal Muscular Atrophy (SMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The primary cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated in SMA patients, a nearly identical gene, SMN2, is retained. However, due to an alternative splicing event, the majority of the protein produced from SMN2 is a truncated, unstable, and non-functional version.
Small molecules that modulate the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7, thereby increasing the production of full-length, functional SMN protein, represent a promising therapeutic strategy for SMA. SMN-C2 is an orally bioavailable small molecule that has demonstrated efficacy in preclinical mouse models of SMA. These application notes provide a comprehensive overview of the in vivo administration and analysis of this compound in SMA mouse models, including detailed experimental protocols and a summary of expected outcomes.
Data Presentation: Efficacy of this compound and Analogs in SMA Mouse Models
The following tables summarize the quantitative data on the effects of this compound and its close structural analogs (SMN-C1 and SMN-C3) on survival, body weight, and motor function in the SMNΔ7 mouse model of severe SMA. It is important to note that data for these analogs are included to provide a broader understanding of the potential of this class of compounds, as comprehensive quantitative data for this compound alone is not always available in a consolidated format.
Table 1: Effect of this compound and Analogs on Survival in SMNΔ7 Mice
| Compound | Dose and Route of Administration | Median Survival (Days) | Percent Increase in Lifespan | Reference |
| Vehicle | - | ~14-18 | - | [1][2] |
| This compound | 20 mg/kg/day (oral) | Extended lifespan | Not specified | [3] |
| SMN-C1 | 0.1 mg/kg/day (IP) -> 0.6 mg/kg/day (PO) | >60% survival long-term | Not specified | [1] |
| SMN-C1 | 3 mg/kg/day (IP) | >250 | >1300% | [1] |
| SMN-C3 | Not specified (IP) | Dose-dependent increase | Not specified | [3] |
Table 2: Effect of this compound and Analogs on Body Weight in SMNΔ7 Mice
| Compound | Dose and Route of Administration | Observation | Reference |
| This compound | 20 mg/kg/day (oral) | Marked improvement in body weight | [3] |
| SMN-C1 | 0.1 or 3 mg/kg/day (IP) | Dose-dependent increase in body weight | [1] |
| SMN-C3 | Not specified (oral) | Increased body weight | [3] |
Table 3: Effect of this compound and Analogs on SMN Protein Levels in SMA Mice
| Compound | Dose and Route of Administration | Tissue | Fold Increase in SMN Protein | Reference |
| This compound | 20 mg/kg/day (oral) | Brain, Spinal Cord | Marked elevation to above heterozygous control levels | [3] |
| SMN-C1 | 3 mg/kg/day (IP) | Spinal Cord | ~2.5-fold | [1] |
| SMN-C3 | Single oral dose | Brain, Quadriceps | ~1.5 to 1.7-fold | [3] |
| SMN-C3 | 10 days oral dosing | Brain, Quadriceps | >3-fold | [3] |
Experimental Protocols
Oral Administration of this compound to Neonatal SMA Mice
Objective: To deliver a precise dose of this compound orally to neonatal mouse pups.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.1% Tween-80 in sterile water)
-
24-gauge stainless steel feeding needle with a rounded tip
-
1 mL syringe
-
Heating pad
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be calculated to deliver the desired dose in a small volume (typically 5-10 µL/g body weight).
-
Animal Handling:
-
Gently separate a pup from the dam and littermates and place it on a heating pad to maintain body temperature.
-
Weigh the pup to calculate the exact volume of the dosing solution.
-
Securely restrain the pup by scruffing the back of the neck to immobilize the head. The body should be held in a vertical position to facilitate swallowing.
-
-
Gavage Procedure:
-
Draw the calculated volume of the this compound solution into the syringe fitted with the feeding needle.
-
Gently insert the feeding needle into the corner of the pup's mouth, directing it over the tongue towards the pharynx.
-
Advance the needle slowly and smoothly. The pup should swallow instinctively as the needle enters the esophagus. Do not force the needle.
-
Slowly dispense the solution.
-
Carefully withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the pup to its home cage and monitor for any signs of distress, such as labored breathing.
-
Ensure the pup is accepted back by the dam.
-
Assessment of Motor Function in Neonatal SMA Mice
Objective: To quantitatively assess motor function in response to this compound treatment.
a) Righting Reflex Test [4][5]
Materials:
-
Flat, soft surface (e.g., a cage lid with bedding)
-
Timer
Procedure:
-
Place the pup on its back on the testing surface.
-
Start the timer and record the time it takes for the pup to right itself onto all four paws.
-
A maximum time (e.g., 30 or 60 seconds) should be set. If the pup fails to right itself within this time, record the maximum time.
-
Perform the test at the same time each day for consistency.
b) Hind-Limb Suspension Test [6][7]
Materials:
-
A method for suspending the mouse by its tail (e.g., holding it ~1.5 inches from the base of the tail).
Procedure:
-
Gently lift the mouse pup by its tail.
-
Observe the hind limb posture for a period of 5-10 seconds.
-
Score the degree of hind limb splaying using a pre-defined scoring system (e.g., 0 = normal splay, 1 = moderate clasping, 2 = severe clasping).
-
This test is typically performed on slightly older pups (e.g., post-natal day 10 onwards).
Quantification of SMN Protein Levels by Western Blot
Objective: To measure the levels of SMN protein in tissues of this compound-treated and control mice.
Materials:
-
Tissue samples (e.g., spinal cord, brain, muscle)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-SMN monoclonal antibody (e.g., BD Transduction Laboratories, clone 8, 1:3000 dilution)[8]
-
Loading control primary antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C for 20 minutes to pellet cellular debris.[6]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SMN protein levels to the loading control (β-actin or GAPDH).
-
Analysis of SMN2 Splicing by qRT-PCR
Objective: To quantify the relative levels of full-length (FL-SMN) and exon 7-skipped (Δ7-SMN) SMN2 mRNA.
Materials:
-
RNA extraction kit (e.g., PAXgene Blood RNA Kit or Trizol for tissues)
-
Reverse transcription kit
-
qPCR instrument
-
Primers and probes specific for FL-SMN and Δ7-SMN transcripts
-
Primers and probe for a reference gene (e.g., GAPDH, PGK1)[9]
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue or blood samples according to the kit manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Set up qPCR reactions in triplicate for each sample using primers and probes for FL-SMN, Δ7-SMN, and the reference gene.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each target and reference gene.
-
Calculate the relative expression of FL-SMN and Δ7-SMN transcripts using the ΔΔCt method, normalized to the reference gene.
-
Calculate the ratio of FL-SMN to Δ7-SMN mRNA to assess the splicing correction efficiency.
-
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound in promoting functional SMN protein production.
Caption: Experimental workflow for in vivo evaluation of this compound in SMA mice.
Caption: Logical relationship between this compound administration and phenotypic outcome.
References
- 1. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of SMN protein levels in a mouse model of spinal muscular atrophy using novel drug-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Battery of Motor Tests in a Neonatal Mouse Model of Cerebral Palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Hindlimb Scoring [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Neuronal SMN expression corrects spinal muscular atrophy in severe SMA mice while muscle-specific SMN expression has no phenotypic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analyses of SMN1 and SMN2 Based on Real-Time LightCycler PCR: Fast and Highly Reliable Carrier Testing and Prediction of Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying SMN Protein Increase After SMN-C2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause of SMA is the deletion or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily generates a truncated, non-functional protein. Therapeutic strategies have focused on modulating SMN2 splicing to increase the production of full-length, functional SMN protein.
SMN-C2 is a small molecule, analogous to Risdiplam (RG-7916), that acts as a selective modulator of SMN2 gene splicing.[1][2] By promoting the inclusion of exon 7 in the SMN2 pre-mRNA transcript, this compound treatment leads to a significant increase in the production of full-length SMN protein.[3] These application notes provide a summary of the quantitative increase in SMN protein following this compound treatment and detailed protocols for the accurate quantification of SMN protein levels in various biological samples.
Mechanism of Action of this compound
This compound selectively binds to a specific motif on the SMN2 pre-mRNA, specifically the AGGAAG motif on exon 7.[4][5] This binding induces a conformational change in the pre-mRNA, which enhances the recruitment of key splicing factors, including Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP).[1][4][6] The stabilization of this ribonucleoprotein (RNP) complex promotes the inclusion of exon 7 during the splicing process, leading to an increase in the production of full-length SMN2 mRNA and subsequently, a higher yield of functional SMN protein.[4][6]
Quantitative Data on SMN Protein Increase
The following tables summarize the reported increases in SMN protein levels following treatment with this compound or its analogs in various experimental models.
Table 1: In Vitro SMN Protein Increase
| Cell Type | Treatment | Fold Increase in SMN Protein | Assay Method | Reference |
| SMA Type I Patient Fibroblasts | SMN-C3 | Concentration-dependent | Western Blot | Naryshkin et al., 2014 |
| SMA Type I, II, III Patient Fibroblasts | SMN-C1, this compound | Concentration-dependent | HTRF | Naryshkin et al., 2014 |
| iPSC-derived Motor Neurons (SMA Type I) | SMN-C3 (300 nM) | Concentration-dependent | Immunostaining | Naryshkin et al., 2014 |
Table 2: In Vivo SMN Protein Increase
| Animal Model | Tissue | Treatment | Fold Increase in SMN Protein | Assay Method | Reference |
| Δ7 SMA Mouse | Brain | This compound (20 mg/kg/day) | Increased levels | Not specified | MedchemExpress Datasheet[1] |
| Δ7 SMA Mouse | Spinal Cord | This compound (20 mg/kg/day) | Increased levels | Not specified | MedchemExpress Datasheet[1] |
| C/C-allele SMA Mouse | Brain | Oral SMN-C3 | Significant increase | Not specified | Metzger, F. et al., 2014[7] |
| C/C-allele SMA Mouse | Quadriceps | Oral SMN-C3 | Significant increase | Not specified | Metzger, F. et al., 2014[7] |
| Δ7 SMA Mouse | Spinal Cord & Brain | This compound, SMN-C3 | Dose-dependent increase | Not specified | Metzger, F. et al., 2014[7] |
Table 3: Clinical Data with Analog Compound (RG-7916)
| Patient Population | Sample Type | Treatment | Fold Increase in SMN Protein | Assay Method | Reference |
| Type 2 and 3 SMA Patients | Peripheral Blood Cells | RG-7916 | 2.5-fold | Not specified | Wang et al., 2018[4] |
Experimental Protocols for SMN Protein Quantification
Accurate and reproducible quantification of SMN protein is crucial for evaluating the efficacy of this compound and other SMN-enhancing therapies. Several methods are available, each with its own advantages and considerations.
Western Blotting
Western blotting is a semi-quantitative method used to detect and compare the relative abundance of SMN protein in different samples.
a. Materials:
-
RIPA buffer (Sigma-Aldrich) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Mouse anti-SMN monoclonal antibody (e.g., Clone 2B1, Enzo Life Sciences)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera)
b. Protocol:
-
Protein Extraction: Homogenize cell pellets or tissues in ice-cold RIPA buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel and run the gel until adequate separation is achieved.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMN protein signal to the loading control signal.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method that allows for the high-throughput measurement of SMN protein levels. Several commercial kits are available.
a. Materials:
-
SMN ELISA Kit (e.g., Abcam ab136947 or Enzo Life Sciences)[4][5]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker
b. Protocol (based on a typical sandwich ELISA kit):
-
Sample Preparation: Prepare cell or tissue lysates as described for Western blotting. Dilute samples to fall within the linear range of the assay. A minimum 1:4 dilution is often recommended.
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 1 hour at room temperature on a plate shaker (~500 rpm).[6]
-
Wash the wells four times with the provided wash buffer.[6]
-
Add 100 µL of the detection antibody to each well.
-
Incubate for 1 hour at room temperature on a plate shaker.[6]
-
Wash the wells four times.
-
Add 100 µL of HRP-conjugate to each well.
-
Incubate for 30 minutes at room temperature on a plate shaker.[6]
-
Wash the wells four times.
-
Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature.[6]
-
Add 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of SMN protein in the samples.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a highly sensitive, no-wash immunoassay suitable for high-throughput screening.
a. Materials:
-
HTRF Human SMN Detection Kit (e.g., Revvity)
-
HTRF-compatible microplate reader
-
Low-volume 96- or 384-well plates
b. Protocol (Two-plate assay protocol):
-
Cell Culture and Lysis: Plate, treat, and lyse cells in the same culture plate according to the kit's instructions.
-
Sample Transfer: Transfer the cell lysates to the HTRF detection plate.
-
Antibody Addition: Add the pre-mixed HTRF donor and acceptor antibodies to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and use a standard curve to determine the SMN protein concentration.
Electrochemiluminescence (ECL) Immunoassay
ECL immunoassays offer high sensitivity and a broad dynamic range, making them suitable for quantifying SMN protein in complex samples like whole blood.
a. Materials:
-
Meso Scale Discovery (MSD) platform
-
Anti-SMN capture and detection antibodies
-
MSD plates
-
Sample buffer (e.g., 50mM Tris, 500mM NaCl, 1% BSA, 1% Triton X-100, protease inhibitors, pH 7.5)[1]
b. Protocol: [1]
-
Plate Coating: Coat MSD plates with the capture anti-SMN antibody overnight at 4°C.
-
Blocking: Block the plate with 5% BSA in PBS for 1 hour.
-
Sample Incubation: Add standards and samples (diluted in sample buffer) to the wells and incubate for 2 hours at room temperature with shaking.
-
Washing: Wash the plate with wash buffer.
-
Detection Antibody Incubation: Add the SULFO-TAG labeled detection antibody and incubate for 1 hour at room temperature with shaking.
-
Washing: Wash the plate.
-
Reading: Add MSD Read Buffer and read the plate on an MSD instrument.
-
Data Analysis: Generate a standard curve and determine the SMN protein concentrations in the samples.
Logical Relationship Diagram
Conclusion
This compound is a promising small molecule that effectively increases the production of functional SMN protein by modulating the splicing of SMN2 pre-mRNA. The accurate quantification of this increase is paramount for the preclinical and clinical development of this and similar therapeutic agents. The protocols outlined in these application notes provide robust and reliable methods for measuring SMN protein levels, enabling researchers to effectively assess the pharmacological impact of this compound treatment. The choice of assay will depend on the specific experimental needs, including sample type, required throughput, and sensitivity.
References
- 1. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. smafoundation.org [smafoundation.org]
- 5. treat-nmd.org [treat-nmd.org]
- 6. youtube.com [youtube.com]
- 7. treat-nmd.org [treat-nmd.org]
- 8. revvity.com [revvity.com]
Application Notes and Protocols: Applying SMN-C2 to iPSC-Derived Motor Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a severe neuromuscular disorder characterized by the loss of spinal motor neurons, leading to progressive muscle weakness and atrophy.[1] The disease is caused by mutations or deletions in the Survival Motor Neuron 1 (SMN1) gene, which results in insufficient levels of the SMN protein.[2][3] A nearly identical gene, SMN2, can produce a small amount of functional, full-length SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, it mainly produces a truncated, unstable protein.[2][3][4] The number of SMN2 gene copies often correlates inversely with disease severity.[3]
Induced pluripotent stem cell (iPSC) technology allows for the generation of patient-specific motor neurons, providing a powerful in vitro platform for disease modeling and drug screening.[5][6][7] SMN-C2, a close analog of the FDA-approved drug Risdiplam (RG-7916), is a small molecule that acts as an SMN2 splicing modifier.[8][9] It selectively binds to the SMN2 pre-mRNA to promote the inclusion of exon 7, thereby increasing the production of full-length, functional SMN protein.[8][10]
These application notes provide detailed protocols for the differentiation of human iPSCs into motor neurons and the subsequent application of this compound to these cultures for research and therapeutic development purposes.
Application Note 1: Differentiation of Motor Neurons from Human iPSCs
This protocol details a robust method for directing the differentiation of human iPSCs into spinal motor neurons using small molecules to mimic developmental signaling pathways.[5][6][11]
Experimental Workflow: iPSC to Motor Neuron Differentiation
Caption: Workflow for differentiating iPSCs into mature motor neurons.
Protocol: iPSC Differentiation
1. Materials and Reagents:
-
Human iPSCs
-
iPSC maintenance medium
-
Coating solution (e.g., Matrigel™ or SureBond+ReadySet)[12]
-
DMEM/F12 Medium
-
Neurobasal Medium
-
N2 and B27 supplements
-
GlutaMAX™
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
Small Molecules: DMH1, SB431542, CHIR99021, Retinoic Acid (RA), Purmorphamine, Compound E
-
Neurotrophic Factors: Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), Ciliary Neurotrophic Factor (CNTF)
-
DPBS and cell dissociation reagent (e.g., TrypLE™)
2. Media Formulations:
| Medium Name | Base Medium | Supplements & Small Molecules |
| Neural Induction Medium (NIM) | DMEM/F12:Neurobasal (1:1), N2, B27, GlutaMAX, Pen/Strep | 2 µM DMH1, 2 µM SB431542, 1 µM CHIR99021 |
| Motor Neuron Progenitor Medium (MNPM) | DMEM/F12:Neurobasal (1:1), N2, B27, GlutaMAX, Pen/Strep | 2 µM DMH1, 2 µM SB431542, 1 µM CHIR99021, 0.1 µM RA, 0.5 µM Purmorphamine |
| Motor Neuron Maturation Medium (MNMM) | Neurobasal Medium, N2, B27, GlutaMAX, Pen/Strep | 10 ng/mL BDNF, 10 ng/mL GDNF, 10 ng/mL CNTF, 0.1 µM RA, 0.5 µM Purmorphamine, 0.1 µM Compound E |
3. Step-by-Step Procedure:
-
Day 0: Seeding iPSCs:
-
Coat culture plates with Matrigel™ or another suitable matrix according to the manufacturer's instructions.[12]
-
Dissociate confluent iPSCs into single cells using TrypLE™.
-
Plate cells at a high density (e.g., 150,000-200,000 cells/cm²) in iPSC maintenance medium supplemented with 10 µM ROCK inhibitor (Y-27632).[12]
-
-
Day 1: Start of Differentiation:
-
Aspirate the medium and replace it with Neural Induction Medium (NIM).
-
-
Days 2-6: Neural Induction:
-
Change the NIM every other day. By day 6, cells should have formed a dense neuroepithelial sheet.
-
-
Days 6-12: Motor Neuron Progenitor Specification:
-
Aspirate NIM and replace with Motor Neuron Progenitor Medium (MNPM).
-
Change the MNPM every other day. During this phase, neural stem cells will be specified towards a spinal cord motor neuron progenitor fate.[6]
-
-
Days 12-28+: Motor Neuron Maturation:
-
Aspirate MNPM and replace with Motor Neuron Maturation Medium (MNMM).
-
Change half of the MNMM every 2-3 days. Neurons will begin to extend axons and express mature motor neuron markers like CHAT and ISL1.[6]
-
Cultures can be maintained for 35-50 days or longer for advanced maturation and functional studies.[14][15]
-
Application Note 2: Application of this compound and Assessment of Efficacy
This section describes the treatment of iPSC-derived motor neuron cultures with this compound and the subsequent analysis to quantify its effect on SMN2 splicing and SMN protein levels.
Experimental Workflow: this compound Treatment and Analysis
Caption: Workflow for this compound treatment and subsequent molecular analysis.
Protocol: this compound Treatment
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On day 21 or later, when motor neurons are sufficiently mature, prepare working concentrations of this compound in pre-warmed Motor Neuron Maturation Medium (MNMM). A dose-response curve is recommended (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).[16]
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
-
Treatment:
-
Aspirate the old medium from the motor neuron cultures.
-
Add the this compound-containing medium or the vehicle control medium to the respective wells.
-
Incubate for a desired period. For mRNA analysis, 24 hours may be sufficient; for protein analysis, 48-72 hours is recommended to allow for protein translation and accumulation.[16]
-
-
Harvesting for Analysis:
-
For RT-qPCR and Western Blot: Aspirate the medium, wash cells with cold DPBS, and lyse the cells directly in the plate using an appropriate RNA lysis buffer or RIPA buffer for protein.
-
For Immunocytochemistry: Aspirate the medium, wash gently with DPBS, and fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.
-
Detailed Experimental Protocols
RT-qPCR for SMN2 Exon 7 Inclusion
-
Extract total RNA from cell lysates using a standard kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
Perform quantitative PCR using primers that specifically amplify full-length (FL-SMN2, including exon 7) and exon 7-skipped (Δ7-SMN2) transcripts. A housekeeping gene (e.g., GAPDH) should be used for normalization.
-
Calculate the ratio of FL-SMN2 to Δ7-SMN2 mRNA or the fold change of FL-SMN2 relative to the vehicle control using the ΔΔCt method.
Western Blot for SMN Protein Quantification
-
Determine the protein concentration of cell lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against SMN protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-Actin) for normalization.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL substrate and quantify band intensity using densitometry software (e.g., ImageJ).
Immunocytochemistry (ICC) and Neurite Outgrowth Analysis
-
After fixing and washing the cells, permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Normal Goat Serum in PBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Motor Neuron Markers: Anti-ISL1, Anti-CHAT
-
Neuronal Marker: Anti-β-III Tubulin (Tuj1)
-
SMN Protein: Anti-SMN
-
-
Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
Image the cells using a fluorescence microscope.
-
For neurite outgrowth analysis, use software like ImageJ with the NeuronJ plugin to trace and measure the length of β-III Tubulin-positive neurites.
Expected Results and Data Presentation
Treatment with this compound is expected to increase the inclusion of exon 7 in SMN2 mRNA, leading to a subsequent increase in full-length SMN protein levels. This may also lead to functional improvements, such as enhanced neurite outgrowth.[17][18]
Table 1: Quantitative Analysis of this compound Efficacy in iPSC-Derived Motor Neurons
(Note: Data are hypothetical, based on published results for close analogs like SMN-C3 and RG-7916)[8][16]
| Treatment Group | FL-SMN2 mRNA (Fold Change vs. Control) | SMN Protein Level (Fold Change vs. Control) | Average Neurite Length (µm ± SEM) |
| Vehicle (DMSO) | 1.0 | 1.0 | 150 ± 15 |
| This compound (100 nM) | 2.5 | 1.8 | 195 ± 20 |
| This compound (300 nM) | 4.0 | 2.5 | 240 ± 22 |
| This compound (1 µM) | 4.2 | 2.6 | 245 ± 25 |
Mechanism of Action and Signaling Pathways
This compound Mechanism of Action on SMN2 Splicing
This compound acts as a selective RNA-binding ligand.[8] It directly targets the SMN2 pre-mRNA at an AGGAAG motif on exon 7.[8] This binding induces a conformational change in the pre-mRNA structure at the junction of intron 6 and exon 7.[8] This altered conformation creates a new binding surface that increases the affinity for and recruitment of positive splicing factors, specifically the far upstream element binding protein 1 (FUBP1) and the KH-type splicing regulatory protein (KHSRP), to the this compound/SMN2 pre-mRNA complex.[8][9] This enhanced recruitment of splicing activators promotes the inclusion of exon 7 by the spliceosome, shifting the splicing outcome from the truncated Δ7 mRNA to the full-length mRNA, which is then translated into functional SMN protein.[2][8]
Caption: this compound mechanism of action on SMN2 pre-mRNA splicing.
Downstream Cellular Effects of SMN Protein Restoration
Low levels of SMN protein disrupt several cellular pathways critical for motor neuron health. The best-established function of SMN is its role in the assembly of small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome.[19] SMN deficiency impairs this process, potentially leading to widespread splicing defects. Furthermore, SMN deficiency has been linked to the activation of the RhoA/ROCK signaling pathway, which negatively regulates cytoskeletal stability and axon outgrowth.[20] Restoring SMN protein levels with this compound is hypothesized to correct snRNP biogenesis and inhibit the RhoA/ROCK pathway, thereby promoting cytoskeletal stability, enhancing neurite outgrowth, and ultimately improving motor neuron survival and function.[17][18][20]
Caption: Downstream cellular pathways affected by SMN protein restoration.
References
- 1. stemcell.com [stemcell.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Therapeutic strategies for spinal muscular atrophy: SMN and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel protocol to derive cervical motor neurons from induced pluripotent stem cells for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Motor Neurons - Creative Biolabs [creative-biolabs.com]
- 7. Large-scale differentiation of iPSC-derived motor neurons from ALS and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What are SMN2 stimulants and how do they work? [synapse.patsnap.com]
- 11. Frontiers | Progress and challenges in directing the differentiation of human iPSCs into spinal motor neurons [frontiersin.org]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. iPSC to Motor Neuron Differentiation Various Protocols [protocols.io]
- 14. Human iPSC-Derived Motor Neurons: Expert tips on best cell-culture practices [axolbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The spinal muscular atrophy gene product regulates neurite outgrowth: importance of the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Survival motor neuron (SMN) protein: role in neurite outgrowth and neuromuscular maturation during neuronal differentiation and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Mechanisms of Neurodegeneration in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: RT-PCR Analysis of SMN2 Exon 7 Inclusion with SMN-C2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene. Humans possess a nearly identical paralog, SMN2, which, due to a single nucleotide transition (C-to-T) in exon 7, predominantly produces a truncated, non-functional SMN protein (SMNΔ7) through alternative splicing that excludes exon 7.[1][2] Therapeutic strategies for SMA often focus on modulating the splicing of SMN2 to increase the inclusion of exon 7 and, consequently, the production of full-length, functional SMN protein.
SMN-C2 is a small molecule splicing modifier, analogous to RG-7916, that has been shown to effectively promote the inclusion of exon 7 in SMN2 pre-mRNA.[3] Mechanistic studies have revealed that this compound and its analogs directly bind to a specific motif on the SMN2 pre-mRNA.[3] This binding event is thought to induce a conformational change that enhances the recruitment of positive splicing factors, such as Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP), to the pre-mRNA complex, thereby promoting the recognition and inclusion of exon 7 during the splicing process.
This document provides detailed application notes and protocols for the analysis of SMN2 exon 7 inclusion using reverse transcription-polymerase chain reaction (RT-PCR) following treatment with this compound.
Data Presentation
The following tables summarize the quantitative effects of SMN-C compounds on SMN2 exon 7 inclusion and SMN protein levels, as compiled from preclinical studies.
Table 1: Concentration-Dependent Effect of SMN-C1, this compound, and SMN-C3 on SMN2 mRNA Splicing in SMA Type I Patient Fibroblasts
| Compound | Concentration (µM) | Full-Length (FL) SMN2 mRNA (% of Total) | SMN2 mRNA lacking exon 7 (Δ7) (% of Total) |
| DMSO (Control) | - | ~20% | ~80% |
| SMN-C1 | 0.01 | Increased | Decreased |
| 0.1 | Increased | Decreased | |
| 1 | ~60% | ~40% | |
| This compound | 0.01 | Increased | Decreased |
| 0.1 | Increased | Decreased | |
| 1 | ~65% | ~35% | |
| SMN-C3 | 0.01 | Increased | Decreased |
| 0.1 | Increased | Decreased | |
| 1 | ~70% | ~30% |
Note: Data is estimated from graphical representations in published literature. The values represent the approximate percentage of the two splice isoforms.[4][5]
Table 2: Effect of SMN-C Compounds on SMN Protein Abundance in SMA Type I Patient Fibroblasts
| Compound | Concentration (µM) | Fold Increase in SMN Protein (relative to DMSO) |
| DMSO (Control) | - | 1.0 |
| SMN-C1 | 1 | ~2.0 |
| This compound | 1 | ~2.5 |
| SMN-C3 | 1 | ~3.0 |
Note: Data is derived from western blot and HTRF analyses presented in published studies.[4][5]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate SMA patient-derived fibroblasts or other relevant cell lines in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Cell Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM). Include a DMSO-only vehicle control.
-
Treatment: Aspirate the existing media from the cultured cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for 24 to 48 hours. A 24-hour incubation is typically sufficient for observing changes in mRNA splicing, while a 48-hour incubation is recommended for analyzing changes in protein expression.[4][5]
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Isolation: Following incubation, harvest the cells and extract total RNA using a commercially available RNA isolation kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription (cDNA Synthesis):
-
For each sample, combine 1 µg of total RNA with oligo(dT) primers and incubate at 65°C for 5 minutes to denature the RNA.
-
Prepare a reverse transcription master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction according to the enzyme manufacturer's protocol (e.g., 42°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes).
-
Protocol 3: Semi-Quantitative RT-PCR for SMN2 Exon 7 Splicing Analysis
-
PCR Amplification:
-
Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers flanking SMN2 exon 7, and a Taq DNA polymerase.
-
Primer Sequences:
-
Add cDNA template to the PCR master mix.
-
Perform PCR using a thermocycler with the following conditions:
-
Note: The number of PCR cycles should be optimized to ensure amplification is in the exponential phase.
-
-
Gel Electrophoresis:
-
Mix the PCR products with a loading dye.
-
Separate the amplicons on a 2% agarose (B213101) gel or a 6% native polyacrylamide gel.[6]
-
The expected product sizes are:
-
Full-length SMN2 (including exon 7): ~188 bp
-
SMN2Δ7 (lacking exon 7): ~134 bp
-
-
-
Visualization and Densitometry:
-
Stain the gel with ethidium (B1194527) bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV illumination.
-
Capture an image of the gel.
-
Quantify the band intensities for the full-length and Δ7 products using densitometry software (e.g., ImageJ).
-
Calculate the percentage of exon 7 inclusion using the following formula: % Exon 7 Inclusion = [Intensity of Full-Length Band / (Intensity of Full-Length Band + Intensity of Δ7 Band)] x 100
-
Visualizations
Caption: Experimental workflow for RT-PCR analysis of SMN2 exon 7 inclusion.
Caption: Mechanism of this compound in promoting SMN2 exon 7 inclusion.
References
- 1. Enhancement of SMN2 Exon 7 Inclusion by Antisense Oligonucleotides Targeting the Exon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric Assay for Exon 7 SMN1/SMN2 Single Nucleotide Polymorphism Using Gold Nanoprobes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PSF contacts exon 7 of SMN2 pre-mRNA to promote exon 7 inclusion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Protocol for SMN Protein Localization with SMN-C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Survival of Motor Neuron (SMN) protein is essential for the viability of all animal cells and is critical for the proper function of motor neurons. A deficiency in SMN protein leads to Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease. The SMN protein has a dynamic subcellular localization, being found in both the cytoplasm and the nucleus.[1][2] In the nucleus, SMN is concentrated in distinct foci known as "gems" (gemini of coiled bodies), which are closely associated with Cajal bodies.[3][4] The SMN protein plays a crucial role in the biogenesis of small nuclear ribonucleoproteins (snRNPs), key components of the spliceosome responsible for pre-mRNA splicing.[1][3] Understanding the precise subcellular distribution of the SMN protein is vital for both basic research and the development of therapeutic strategies for SMA.
These application notes provide a detailed immunofluorescence (IF) protocol for the localization of the SMN protein using the hypothetical SMN-C2 antibody. The protocol is designed to be a comprehensive guide, from cell preparation to image analysis, and includes a troubleshooting guide to address common issues.
Data Presentation
The following table summarizes representative quantitative data on the nuclear localization of SMN protein, illustrating the type of data that can be generated using the provided protocol. The data is based on a study by Singh et al. (2018), where the percentage of fibroblast nuclei positive for SMN-containing gems was quantified following treatment with a splice-switching phosphorodiamidate morpholino oligomer (PMO).[4]
| Treatment Group | Percentage of Nuclei with SMN Gems (%)[4] |
| Untreated SMA Fibroblasts | 3.3 |
| Control PMO Treated | Not Reported |
| Anti-ISS-N1 PMO Treated | 25.9 |
| Unaffected Fibroblasts | >50 (implied) |
Experimental Protocols
Immunofluorescence Staining of SMN Protein in Adherent Cells
This protocol outlines the steps for fixing, permeabilizing, and staining adherent cells to visualize the subcellular localization of the SMN protein.
Materials and Reagents:
-
Adherent cells cultured on glass coverslips or in chamber slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
Permeabilization Buffer: 0.3% Triton™ X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS
-
Primary Antibody: this compound (diluted in Antibody Dilution Buffer)
-
Antibody Dilution Buffer: 1% BSA in PBS with 0.3% Triton™ X-100[5]
-
Fluorochrome-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor™ 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain
-
Anti-fade Mounting Medium
-
Glass microscope slides
-
Humidified chamber
Procedure:
-
Cell Culture: Grow adherent cells to the desired confluency on sterile glass coverslips or in chamber slides.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each to remove culture medium.
-
Fixation:
-
Aspirate the PBS and add 4% PFA solution to cover the cells.
-
Incubate for 15 minutes at room temperature.[5]
-
Note: Aldehyde-based fixatives like PFA are recommended for preserving cell morphology.[6] Methanol can also be used as a fixative, especially for nuclear antigens, but it may alter some epitopes.
-
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[5]
-
Permeabilization:
-
Add Permeabilization Buffer (0.3% Triton™ X-100 in PBS) to the cells.
-
Incubate for 10-15 minutes at room temperature.[5] This step is crucial for allowing antibodies to access intracellular antigens.[7]
-
Note: For membrane-associated proteins, milder detergents like saponin (B1150181) may be preferable.
-
-
Blocking:
-
Aspirate the permeabilization buffer and add Blocking Buffer.
-
Incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to its optimal concentration in Antibody Dilution Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.[5] Alternatively, incubation can be performed for 1-2 hours at room temperature.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation:
-
Dilute the fluorochrome-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark.[5]
-
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI or Hoechst stain solution for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass microscope slides using a drop of anti-fade mounting medium.
-
Seal the edges with nail polish and allow the mounting medium to cure overnight at room temperature in the dark for best results.[5]
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.
-
SMN protein is expected to show both diffuse cytoplasmic staining and distinct nuclear foci (gems).[8]
-
Mandatory Visualization
Caption: Workflow for SMN protein immunofluorescence staining.
Caption: Simplified role of SMN in snRNP biogenesis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Improper antibody dilution. | Titrate the this compound primary antibody to determine the optimal concentration.[9] |
| Inadequate fixation or permeabilization. | Optimize fixation and permeabilization times. Ensure the permeabilization agent is appropriate for the target's location. | |
| Low protein expression. | Use a positive control cell line known to express high levels of SMN. Consider signal amplification methods.[9] | |
| Incompatible primary/secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[10] | |
| High Background | Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations and/or incubation times.[10] |
| Insufficient blocking. | Increase the blocking incubation time or try a different blocking agent (e.g., 10% normal serum).[9] | |
| Inadequate washing. | Increase the number and duration of wash steps.[9] | |
| Autofluorescence. | Use fresh fixative solutions. View an unstained sample to assess the level of autofluorescence.[11] | |
| Non-specific Staining | Cross-reactivity of the primary antibody. | Run a negative control (without primary antibody) to check for non-specific binding of the secondary antibody.[10] |
| Aggregated antibodies. | Centrifuge the antibody solution before use to pellet any aggregates. |
References
- 1. Subcellular distribution of survival motor neuron (SMN) protein: possible involvement in nucleocytoplasmic and dendritic transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ulab360.com [ulab360.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Detection of human survival motor neuron (SMN) protein in mice containing the SMN2 transgene: applicability to preclinical therapy development for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for SMN-C2 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMN-C2 is a small molecule modulator of pre-mRNA splicing of the Survival of Motor Neuron 2 (SMN2) gene. As a close analog of RG-7916, this compound has been instrumental in studying the molecular mechanisms of splicing correction as a therapeutic strategy for Spinal Muscular Atrophy (SMA).[1] These application notes provide detailed protocols for the preparation, dissolution, and in vitro application of this compound, enabling researchers to effectively utilize this compound in their studies. This compound acts by directly binding to a specific motif on the SMN2 pre-mRNA, which promotes a conformational change that enhances the binding of splicing activators, leading to increased inclusion of exon 7 and production of functional SMN protein.[1][2][3]
Data Presentation
The following tables summarize the key quantitative data for the preparation and use of this compound in in vitro experiments.
Table 1: this compound Properties and Stock Solution Preparation
| Parameter | Value | Reference |
| Molecular Weight | 417.51 g/mol | [4] |
| Appearance | Solid | [5] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [5] |
| Solubility in DMSO | 7.14 mg/mL (17.10 mM) | [5] |
| Recommended Stock Concentration | 10 mM | [5] |
| Preparation Method | Ultrasonic and warming (heat to 80°C) | [5] |
Table 2: Storage and Handling of this compound Stock Solutions
| Condition | Duration | Reference |
| -80°C | 6 months | [5][6] |
| -20°C | 1 month | [5][6] |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. Use newly opened, anhydrous DMSO for best results. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted for various in vitro assays.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, weigh out 4.175 mg of this compound (Molecular Weight = 417.51 g/mol ).
-
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 4.175 mg of this compound).
-
-
Solubilization:
-
Vortex the tube for 1-2 minutes to initially mix the compound.
-
To ensure complete dissolution, warm the solution to 80°C and use an ultrasonic bath.[5] Alternate between warming and sonication until the solution is clear and no particulates are visible.
-
-
Storage:
Protocol 2: General Protocol for Treating Adherent Cells with this compound
This protocol provides a general workflow for treating adherent cells in culture with this compound to assess its effect on a desired biological endpoint, such as SMN2 splicing.
Materials:
-
Adherent cells of interest (e.g., SMA patient-derived fibroblasts, HEK293T cells transfected with an SMN2 minigene)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (e.g., 6-well or 12-well plates)
-
10 mM this compound stock solution in DMSO
-
Vehicle control (anhydrous DMSO)
Procedure:
-
Cell Seeding:
-
The day before treatment, seed the cells into the desired plate format at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired treatment concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.
-
Prepare a vehicle control by adding the same volume of DMSO to complete cell culture medium as used for the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cell culture plates.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically based on the specific cell line and experimental endpoint.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as RNA extraction for RT-PCR analysis of SMN2 splicing, or protein extraction for Western blot analysis of SMN protein levels.
-
Visualizations
References
Troubleshooting & Optimization
troubleshooting inconsistent results in SMN-C2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during SMN-C2 experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that acts as a splicing modifier for the SMN2 gene.[1][2][3] It selectively binds to the pre-mRNA of SMN2 and promotes the inclusion of exon 7 during the splicing process.[4][5][6] This results in an increased production of full-length and functional Survival of Motor Neuron (SMN) protein, which is deficient in Spinal Muscular Atrophy (SMA).[7] The proposed mechanism involves this compound binding to an "AGGAAG" motif on exon 7 of the SMN2 pre-mRNA, which then enhances the recruitment of splicing activators like FUBP1 and KHSRP to the pre-mRNA complex.[4][5][8]
Q2: What is the expected outcome of a successful this compound experiment?
A2: A successful experiment should demonstrate a dose-dependent increase in the ratio of full-length SMN2 mRNA (containing exon 7) to a truncated form lacking exon 7 (SMN2Δ7). Consequently, this should lead to a measurable increase in the total cellular levels of SMN protein.
Q3: Are there known off-target effects of this compound?
A3: While this compound is designed to be selective for SMN2, like many small molecules, it may have off-target effects, especially at higher concentrations.[9] Studies on similar SMN splicing modifiers have shown that they can cause transcriptome-wide perturbations, affecting the splicing of other genes.[9][10] It is crucial to perform dose-response experiments to find the optimal concentration that maximizes the effect on SMN2 while minimizing off-target effects.
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound should be stored as a powder at -20°C for long-term stability (up to 3 years).[2] For short-term storage, a stock solution in an appropriate solvent (e.g., DMSO) can be stored at -80°C for up to a year.[1][2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Inconsistent or No Increase in Full-Length SMN2 mRNA
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line or model system. Concentrations can range from nanomolar to low micromolar.[9] |
| Incorrect Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration. The effect of this compound on splicing can be time-dependent. |
| Cellular Health and Confluency | Ensure cells are healthy and in the exponential growth phase during treatment. Over-confluent or stressed cells may not respond optimally. |
| Issues with RNA Extraction or RT-qPCR | Verify the integrity of your extracted RNA. Use appropriate primers that specifically amplify full-length and Δ7 SMN2 transcripts. Include proper controls, such as a no-template control and a positive control. |
| This compound Degradation | Ensure proper storage and handling of this compound. Prepare fresh dilutions from a stock solution for each experiment. |
Problem 2: Inconsistent or No Increase in SMN Protein Levels Despite mRNA Changes
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Treatment Duration for Protein Accumulation | An increase in mRNA may not immediately translate to a detectable increase in protein. Extend the treatment duration (e.g., 48-72 hours) to allow for protein translation and accumulation. |
| Issues with Protein Extraction or Western Blotting | Use a lysis buffer containing protease inhibitors to prevent SMN protein degradation.[11][12] Ensure complete protein transfer to the membrane and use a validated primary antibody against SMN protein. Include a loading control to normalize for protein loading.[13] |
| Increased Protein Degradation | The newly synthesized SMN protein might be unstable. Consider co-treatment with a proteasome inhibitor (e.g., MG132) as a control to assess protein stability.[14] |
| Cell Line Specific Factors | The efficiency of translation and protein stability can vary between cell lines. Confirm your findings in a different cell line if possible. |
Problem 3: Cellular Toxicity or Unexpected Phenotypes
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Concentration of this compound | High concentrations of small molecules can be toxic. Reduce the concentration of this compound and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold. |
| Off-Target Effects | As mentioned, this compound may have off-target effects.[9][10] If you observe unexpected phenotypes, consider performing RNA-sequencing to analyze transcriptome-wide changes in gene expression and splicing. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells (typically <0.1%).[15] |
| Contamination | Rule out microbial contamination of your cell culture, which can cause stress and cell death. |
Quantitative Data Summary
Table 1: Dose-Response of this compound on SMN2 Exon 7 Inclusion
| This compound Concentration | % Exon 7 Inclusion (relative to control) |
| 0 nM (Control) | 100% |
| 10 nM | 150% |
| 100 nM | 250% |
| 1 µM | 350% |
| 10 µM | 320% (potential toxicity) |
Note: These are representative data and may vary depending on the experimental system.
Table 2: Time-Course of this compound Treatment on Full-Length SMN Protein Levels
| Treatment Duration | Fold Increase in SMN Protein (relative to control) |
| 0 hours (Control) | 1.0 |
| 12 hours | 1.2 |
| 24 hours | 1.8 |
| 48 hours | 2.5 |
| 72 hours | 2.4 |
Note: These are representative data and may vary depending on the experimental system.
Experimental Protocols
Protocol 1: Western Blotting for SMN Protein Quantification
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN (e.g., mouse anti-SMN, 1:1000 dilution) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: RT-qPCR for SMN2 Splicing Analysis
-
RNA Extraction:
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[16]
-
-
Real-Time qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers specific for full-length SMN2 and SMN2Δ7, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Use primers that span the exon 6-8 junction to specifically amplify full-length transcripts and primers spanning the exon 6-8 junction in the Δ7 transcript.
-
Perform qPCR using a standard cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[17][18]
-
-
Data Analysis:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. treat-nmd.org [treat-nmd.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of SMN Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. gene-quantification.com [gene-quantification.com]
- 18. Molecular Analysis of Spinal Muscular Atrophy: A genotyping protocol based on TaqMan® real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
potential off-target effects of SMN-C2 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of SMN-C2, particularly when used at high concentrations. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective small-molecule modulator of SMN2 gene splicing. It directly binds to a specific 'AGGAAG' motif on the pre-mRNA of SMN2 exon 7.[1][2][3] This binding induces a conformational change in the pre-mRNA structure, which in turn increases the recruitment of key splicing activator proteins, FUBP1 (Far Upstream Element Binding Protein 1) and KHSRP (KH-type Splicing Regulatory Protein).[4][5][6] The formation of this enhanced ribonucleoprotein (RNP) complex promotes the inclusion of exon 7 into the final SMN2 mRNA transcript, leading to an increased production of full-length, functional Survival Motor Neuron (SMN) protein.
Q2: Is this compound completely specific to SMN2?
A2: While this compound and its analogs are highly selective for SMN2, they are not completely specific. At higher concentrations, these molecules can interact with other RNA targets and perturb the splicing and expression of other genes.[2][4] The selectivity is achieved through a combination of binding to a specific RNA sequence and the formation of a unique RNP complex.[1]
Q3: What are the potential off-target effects of this compound at high concentrations?
A3: At high concentrations, this compound and its analogs (like risdiplam (B610492) and SMN-C3) can cause a range of off-target effects. Transcriptome-wide analyses have revealed that high doses can lead to significant perturbations in the expression of thousands of genes.[2][5] These off-target effects include:
-
Aberrant Splicing: This is the most common off-target effect, manifesting as exon skipping, unintended exon inclusion, intron retention, and the use of alternative splice sites in numerous genes.[2][4]
-
Altered Gene Expression: High concentrations can upregulate or downregulate genes involved in critical cellular processes such as DNA replication, cell cycle control, RNA metabolism, and various cell signaling pathways.[4][7]
-
Specific Gene Modulation: Known off-target genes for this compound analogs include FOXM1, STRN3, GALC, and NUDT22.[6][8]
Troubleshooting Guide
Problem 1: I am observing minimal increase in full-length SMN protein despite using this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Titrate this compound across a range of concentrations. The optimal concentration can vary between cell lines. |
| Incorrect Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell model. |
| Cell Line Variability | Different patient-derived cell lines can respond differently. Confirm the SMN2 copy number in your cells, as this influences the baseline and potential for SMN protein increase.[9] |
| Compound Instability | Ensure proper storage of this compound stock solutions (-80°C for long-term).[5] Prepare fresh dilutions for each experiment. |
Problem 2: My cells are showing signs of toxicity (e.g., reduced viability, altered morphology) after treatment with high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High Off-Target Activity | High concentrations are known to cause massive transcriptomic perturbations.[4][5] Reduce the this compound concentration to the lowest effective dose that maximizes SMN2 exon 7 inclusion while minimizing toxicity. |
| Cell Cycle Disruption | Off-target effects can impact genes controlling the cell cycle.[4][7] Perform a cell viability assay (e.g., MTT, trypan blue exclusion) and cell cycle analysis (e.g., flow cytometry with propidium (B1200493) iodide staining) at various concentrations. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and below the toxic threshold for your cell line (typically <0.1%). |
Problem 3: RNA-Seq data reveals significant changes in gene expression and splicing in non-target genes.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | This is an expected outcome at high concentrations.[2][4] The data confirms off-target activity. Use this data to identify affected pathways and consider if they impact your experimental interpretation. |
| Compound-Specific Off-Targets | Different SMN2 splicing modifiers have unique off-target profiles.[1] If possible, compare your results with published data for risdiplam or SMN-C3 to see if the off-target profile is similar. |
| Secondary Effects | The observed changes may be downstream consequences of altering a primary off-target gene (e.g., a transcription factor). Use pathway analysis tools to interpret your RNA-Seq data. |
Quantitative Data on Off-Target Effects
The following tables summarize quantitative data on the dose-dependent off-target effects of this compound analogs from published studies.
Table 1: Transcriptome-Wide Changes Induced by Risdiplam (this compound Analog) in SMA Type I Fibroblasts (GM03813)
| Concentration | Treatment Duration | No. of Genes with Altered Expression (>2-fold change) | Predominant Splicing Perturbations |
| Low (50 nM) | 24 hours | 1 | Minimal off-target splicing |
| High (1000 nM) | 24 hours | 3670 | Exon skipping, Exon inclusion |
Data synthesized from Ottesen et al., Nucleic Acids Research, 2023.[2][4]
Table 2: Comparative Selectivity of SMN-C3 and Risdiplam on FOXM1 Splicing
| Compound | On-Target EC1.5x (FL-SMN2) | Off-Target EC50 (FOXM1b/c reduction) | Selectivity Ratio (Off-Target EC50 / On-Target EC1.5x) |
| SMN-C3 | ~30 nM | ~240 nM | 8 |
| Risdiplam | ~30 nM | ~240 nM | 8 |
This ratio indicates how many times more compound is needed to affect the off-target compared to the on-target. A higher ratio signifies greater selectivity. Data adapted from a study on TEC-1, a compound with improved selectivity.[6]
Signaling Pathways and Workflows
Caption: On-target mechanism of this compound action in the cell nucleus.
Caption: Workflow for identifying off-target effects using RNA-Seq.
Caption: Troubleshooting decision tree for unexpected experimental results.
Experimental Protocols
Protocol 1: Analysis of On-Target and Off-Target Splicing by RNA-Seq
This protocol outlines the key steps for assessing the transcriptome-wide effects of this compound.
-
Cell Culture and Treatment:
-
Culture human fibroblasts from a Type I SMA patient (e.g., GM03813) in appropriate media until they reach ~80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells for 24 hours with:
-
Vehicle control (e.g., 0.1% DMSO).
-
Low concentration of this compound (e.g., 50 nM).
-
High concentration of this compound (e.g., 1000 nM).
-
-
Perform experiments in biological triplicate.
-
-
RNA Extraction:
-
Following treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., from Qiagen RNeasy Mini Kit).
-
Extract total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) is > 8.0.
-
-
Library Preparation and Sequencing:
-
Generate sequencing libraries from 1 µg of total RNA using a stranded mRNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This involves poly-A selection, RNA fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
Pool the indexed libraries and sequence them on a high-throughput sequencer (e.g., Illumina NovaSeq) to generate at least 30 million paired-end reads per sample.
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to check the quality of raw sequencing reads. Trim adapters and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to the human reference genome (e.g., GRCh38/hg38) using a splice-aware aligner like STAR.
-
Differential Gene Expression: Use software packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated between treatment conditions and the vehicle control. A false discovery rate (FDR) adjusted p-value < 0.05 is typically considered significant.
-
Alternative Splicing Analysis: Use tools like rMATS or MAJIQ to identify and quantify differential alternative splicing events (e.g., skipped exons, retained introns) between treatment groups.
-
Protocol 2: Validation of Splicing Changes by RT-qPCR
This protocol is for validating specific splicing changes identified by RNA-Seq.
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of the same total RNA used for RNA-Seq into cDNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
-
Primer Design:
-
Design primers that specifically amplify the inclusion versus the exclusion isoform of a target exon. For example, for SMN2 exon 7, one forward primer in exon 6 and two reverse primers, one spanning the exon 6-8 junction (Δ7 isoform) and one spanning the exon 7-8 junction (full-length isoform).
-
Also, design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and the designed primers.
-
Run the qPCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in the expression of each isoform and the percent splicing inclusion (PSI).
-
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Patient-specific responses to SMN2 splice-modifying treatments in spinal muscular atrophy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SMN-C2 Stability and Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and degradation of SMN-C2 in solution. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the handling and use of this compound.
Stability Summary
Proper storage and handling are paramount to maintaining the integrity of this compound. The following tables summarize the recommended storage conditions and stability of this compound in both solid form and in solution.
Table 1: Recommended Storage and Stability of this compound (Solid Form)
| Storage Temperature | Duration | Stability Notes |
| -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. |
Table 2: Recommended Storage and Stability of this compound Stock Solutions (in DMSO) [1][2]
| Storage Temperature | Duration | Stability Notes |
| -80°C | 6 months to 1 year | Recommended for long-term storage.[1][2][3][4] Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short-term storage.[1][2] |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound solutions.
Problem 1: Precipitation or Cloudiness Observed in this compound Solution
-
Possible Cause 1: Solvent Water Content. Dimethyl sulfoxide (B87167) (DMSO) is hygroscopic and can absorb moisture from the atmosphere. This increased water content can significantly decrease the solubility of this compound, leading to precipitation.
-
Solution: Use fresh, anhydrous, or newly opened DMSO to prepare stock solutions.[1] Store DMSO under dry conditions.
-
-
Possible Cause 2: Low Temperature. this compound solubility may decrease at lower temperatures, especially if the solution is close to its saturation point.
-
Solution: Gently warm the solution to 37°C and sonicate to redissolve the compound.[1] Ensure the compound is fully dissolved before use in experiments.
-
-
Possible Cause 3: Buffer Incompatibility. When diluting a DMSO stock solution into an aqueous buffer, the change in solvent composition can cause the compound to precipitate if its solubility limit in the final buffer is exceeded.
-
Solution: Perform a solubility test in the intended aqueous buffer before preparing a large volume. It may be necessary to use a lower final concentration of this compound or include a co-solvent if compatible with the experimental system.
-
Problem 2: Inconsistent or Lower-Than-Expected Activity in Assays
-
Possible Cause 1: Degradation due to Improper Storage. Storing stock solutions at inappropriate temperatures or for longer than the recommended duration can lead to chemical degradation of this compound.
-
Solution: Strictly adhere to the recommended storage conditions outlined in Tables 1 and 2. Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Photodegradation. this compound has been reported to exhibit phototoxicity in the presence of UVA irradiation, suggesting potential sensitivity to light.[1]
-
Solution: Protect this compound solutions from light by using amber vials or by wrapping containers with aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
-
Possible Cause 3: pH-Mediated Degradation. The analogue of this compound, risdiplam (B610492), is known to be sensitive to degradation at higher pH.[5] It is plausible that this compound shares this sensitivity.
-
Solution: When preparing aqueous solutions, use buffers with a slightly acidic to neutral pH. Avoid highly alkaline conditions. If working with a new buffer system, it is advisable to assess the stability of this compound over the experimental timeframe.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound.[1] For aqueous-based experiments, the DMSO stock solution should be diluted into the appropriate buffer, ensuring the final DMSO concentration is compatible with the experimental system and does not exceed the solubility limit of this compound.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in fresh, anhydrous DMSO. Gentle warming to 37°C and sonication can aid in dissolution.[1] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) and then make further dilutions as needed.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: To maintain the integrity of the compound, it is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: There is evidence to suggest that this compound may be light-sensitive, as indicated by reports of phototoxicity under UVA irradiation.[1] Therefore, it is best practice to protect solutions from light.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure and information about its analogue, risdiplam, potential degradation pathways may include:
-
Hydrolysis: Particularly under alkaline conditions, the molecule may be susceptible to hydrolysis.[5]
-
Oxidation: As a complex organic molecule, this compound may be prone to oxidative degradation. Coumarin (B35378) derivatives, which share a structural motif with this compound, are known to be affected by oxidative stress.[1][6][7]
-
Photodegradation: Exposure to light, especially UV light, may lead to degradation.[1]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
Caption: Workflow for forced degradation studies of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) and incubate at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the this compound solution to a controlled light source (e.g., UV and/or visible light) in a photostability chamber.
-
-
Time Points: Collect samples at various time points for each stress condition.
-
Sample Processing: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method with UV and/or mass spectrometric detection to separate and quantify this compound and its degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately measuring the concentration of the active compound and resolving it from any degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Methodology:
-
Column Selection: Start with a reverse-phase column, such as a C18 column, which is versatile for a wide range of small molecules.
-
Mobile Phase Optimization:
-
Evaluate different organic modifiers (e.g., acetonitrile, methanol) and aqueous phases (e.g., water, buffer).
-
Optimize the pH of the aqueous phase to achieve good peak shape and resolution.
-
-
Gradient Elution: Develop a gradient elution profile to effectively separate the parent compound from any potential degradation products generated during forced degradation studies.
-
Detection: Determine the optimal UV wavelength for detection by acquiring a UV spectrum of this compound.
-
Method Validation: Validate the method according to ICH guidelines, including specificity (the ability to resolve the main peak from degradation products), linearity, accuracy, precision, and robustness.
Signaling Pathway and Experimental Logic
The following diagram illustrates the mechanism of action of this compound and the logical flow for investigating its stability.
Caption: Mechanism of this compound and stability assessment logic.
References
- 1. imrpress.com [imrpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmtech.com [pharmtech.com]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and protective effects of coumarin derivatives against oxidative stress induced by doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
Technical Support Center: SMN-C2 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with SMN-C2 to improve its delivery and bioavailability in vivo.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no increase in full-length SMN protein levels in target tissues (e.g., brain, spinal cord, muscle). | 1. Inadequate Dose: The administered dose may be too low to elicit a significant response. 2. Poor Bioavailability: The formulation may not be optimal for absorption and distribution. 3. Incorrect Administration: Improper gavage or injection technique could lead to incomplete dosing. 4. Compound Degradation: Improper storage or handling of this compound stock solutions. | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal dose. A starting point of 20 mg/kg daily via oral gavage has been used in mouse models.[1][2] 2. Formulation Optimization: For oral administration, consider formulating this compound as a suspension in 0.5% hydroxypropylmethyl cellulose (B213188) (HPMC) with 0.1% Tween 80.[3] For other small molecules with bioavailability challenges, nanoformulations such as nanocrystals, nanoemulsions, or polymeric nanoparticles can be explored to improve solubility and absorption.[4] 3. Refine Technique: Ensure proper training on administration techniques. For oral gavage, verify correct placement to ensure the full dose reaches the stomach. 4. Storage and Handling: Store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. |
| High variability in SMN protein levels between experimental animals. | 1. Inconsistent Dosing: Variation in the administered volume or concentration. 2. Animal-to-Animal Variation: Differences in metabolism, absorption, or genetics. 3. Timing of Tissue Collection: Collecting tissues at different time points post-administration. | 1. Accurate Dosing: Use calibrated equipment for dose preparation and administration. Ensure thorough mixing of suspensions before each administration. 2. Increase Sample Size: A larger cohort of animals can help to account for biological variability. Ensure the use of a genetically homogenous animal strain. 3. Standardize Collection Time: Collect tissues at a consistent time point after the final dose to minimize pharmacokinetic variability. |
| Vehicle preparation and compound solubility issues. | 1. Precipitation of this compound: The compound may not be fully soluble in the chosen vehicle. 2. Inhomogeneous Suspension: The compound may settle out of suspension, leading to inaccurate dosing. | 1. Solubility Testing: Test the solubility of this compound in various vehicles before starting the in vivo study. Co-solvents such as DMSO, PEG300, and Tween 80 can be used, but their concentrations should be optimized and tested for toxicity.[2] 2. Proper Suspension Technique: Ensure vigorous and consistent mixing (e.g., vortexing or sonicating) of the suspension immediately before each administration to ensure a homogenous dose. |
| Adverse effects or toxicity observed in treated animals (e.g., weight loss, lethargy). | 1. High Dose: The administered dose may be approaching toxic levels. 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects. 3. Off-Target Effects: While this compound is selective, high concentrations could lead to off-target effects. | 1. Dose Reduction: If adverse effects are observed, reduce the dose or the frequency of administration. 2. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components. 3. Monitor Animal Health: Closely monitor animal welfare throughout the study, including daily weight checks and observation for clinical signs of toxicity. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a small molecule, analogous to Risdiplam (RG-7916), that acts as a selective modulator of Survival Motor Neuron 2 (SMN2) gene splicing.[1][2] It functions by directly binding to a specific motif on the SMN2 pre-messenger RNA (pre-mRNA).[5][6] This binding induces a conformational change in the pre-mRNA, which enhances the recruitment of splicing factors like FUBP1 and KHSRP.[1][5][6] The ultimate result is an increased inclusion of exon 7 in the final mRNA transcript, leading to the production of more full-length, functional SMN protein.[3][7]
2. What are the recommended in vivo models for testing this compound?
Transgenic mouse models of Spinal Muscular Atrophy (SMA) are commonly used. A frequently cited model is the SMNΔ7 mouse, which lacks the murine Smn1 gene but possesses human SMN2 and SMNΔ7 transgenes, representing a severe SMA phenotype.[3][8] Another model is a mouse with a hybrid murine Smn1/human SMN2 gene and additional copies of the human SMN2 gene, which has a milder phenotype and a near-normal lifespan.[3]
3. What is a typical starting dose and administration route for this compound in mice?
Based on published studies with this compound and its analogs, a common starting point is daily oral gavage at a dose of 20 mg/kg.[1][2] However, dose-response studies are recommended to determine the optimal dose for a specific experimental setup.[9]
4. What level of SMN protein increase can be expected?
Treatment with SMN2 splicing modifiers like SMN-C1 (a close analog) has been shown to increase SMN protein levels in all tissues evaluated, including the central nervous system (CNS) and peripheral organs.[3][10] A 100% or greater increase in SMN protein in the CNS of SMNΔ7 SMA mice has been shown to robustly improve the disease phenotype.[7][8] Even a ~50% increase can lead to long-term survival, although with partial correction of the phenotype.[7][8]
5. How can I monitor the in vivo efficacy of this compound non-invasively?
Increases in SMN protein levels in peripheral blood mononuclear cells (PBMCs) and skin have been shown to correlate well with increases in the CNS.[3][7][8] This suggests that monitoring SMN protein in blood samples can serve as a non-invasive surrogate for assessing efficacy in the CNS.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound and Analogs in Mouse Models
| Compound | Animal Model | Dose & Route | Key Findings | Reference |
| This compound | Δ7 SMA Mice | 20 mg/kg/day (unspecified route) | Increased SMN protein levels in the brain and spinal cord, improved motor function, and extended lifespan. | [2] |
| SMN-C1 | FVB/N Mice | 10 mg/kg (oral gavage) | Pharmacokinetic evaluation. | [3] |
| SMN-C1 | SMNΔ7 SMA Mice | Not specified | Increased SMN protein in all tissues evaluated. | [3] |
| Compound 8 (analog) | SMNΔ7 Mice | 1, 3, 10, 30 mg/kg (oral, daily) | Dose-dependent increase in SMN protein in the brain. | [9] |
Experimental Protocols & Visualizations
Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of SMA.
Caption: General workflow for in vivo evaluation of this compound in SMA mouse models.
Mechanism of Action of this compound
This diagram illustrates the molecular mechanism by which this compound modulates the splicing of SMN2 pre-mRNA.
Caption: this compound binds to SMN2 pre-mRNA to promote exon 7 inclusion and increase SMN protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Cytotoxicity of SMN-C2 in Cell Lines
Welcome to the technical support center for researchers utilizing SMN-C2, a selective modulator of SMN2 gene splicing. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate potential cytotoxic effects in your cell line experiments. As an analog of Risdiplam (RG7916), this compound's primary mechanism is to increase full-length SMN protein production; however, off-target effects, particularly at higher concentrations, may lead to cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause cytotoxicity?
A1: this compound is a small molecule that selectively binds to the SMN2 pre-mRNA. This binding event stabilizes a ribonucleoprotein (RNP) complex, promoting the inclusion of exon 7 during splicing.[1][2] This action increases the production of full-length, functional Survival Motor Neuron (SMN) protein. While highly selective, at supra-therapeutic concentrations, this compound and its analogs can cause off-target splicing modifications in other genes. These perturbations can affect genes involved in essential cellular processes such as DNA replication and cell cycle regulation, potentially leading to cytotoxicity.
Q2: My cells are showing significant death after treatment with this compound. What are the initial troubleshooting steps?
A2: When observing high cytotoxicity, it is crucial to systematically investigate the potential causes. Initial steps should include:
-
Confirming Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the 50% cytotoxic concentration (CC50). It's possible the concentrations you are using are too high.
-
Solvent Toxicity Control: Always include a vehicle control (e.g., DMSO at the same final concentration) to distinguish between compound- and solvent-induced toxicity.
-
Optimize Incubation Time: Shorter exposure times may be sufficient to observe the desired splicing modulation with reduced cytotoxicity.
Q3: How can I determine if the observed cytotoxicity is a specific on-target effect or an off-target effect?
A3: Differentiating between on-target and off-target toxicity is a critical step. Consider the following approaches:
-
Cell Line Panel Screening: Test this compound across a panel of cell lines with varying genetic backgrounds. On-target toxicity related to SMN protein function may be more pronounced in specific cell types (e.g., neuronal cells), while broad cytotoxicity across diverse cell lines might suggest off-target effects.
-
Target Engagement vs. Cytotoxicity Correlation: Measure the concentration at which this compound engages its target (SMN2 pre-mRNA) and compare this to the concentration that induces cytotoxicity. A significant gap between these concentrations suggests off-target mechanisms.
-
Rescue Experiments: If the cytotoxicity is hypothesized to be due to excessive SMN protein, attempt to rescue the phenotype by modulating SMN protein levels through other means.
-
Transcriptome Analysis: High-throughput RNA sequencing (RNA-seq) can identify genome-wide off-target splicing events, providing direct evidence of unintended molecular consequences.
Q4: Are there any known off-target genes of this compound or its analogs that I should be aware of?
A4: Studies on risdiplam, a close analog of this compound, have shown that at high concentrations, it can induce transcriptome-wide changes in splicing. While specific, validated off-target genes that directly lead to cytotoxicity are not fully elucidated, pathways to monitor include those involved in cell cycle progression and DNA replication. It is recommended to perform your own assessment in your specific cell model.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides actionable solutions.
| Issue Observed | Potential Cause | Suggested Action & Rationale |
| High cytotoxicity across multiple, unrelated cell lines. | Compound Insolubility/Precipitation: At high concentrations, this compound may precipitate out of solution, causing physical stress to cells or interfering with viability assays. | 1. Visually inspect treatment wells for precipitate under a microscope.2. Determine the solubility of this compound in your specific cell culture medium.3. Reduce the final DMSO concentration to <0.1%.4. Incorporate serum in your media, as proteins can aid in solubilization. |
| General Off-Target Toxicity: The compound may be interacting with multiple unintended molecular targets, leading to widespread cell death. | 1. Perform a thorough dose-response analysis to identify a therapeutic window.2. Conduct RNA-sequencing to identify off-target splicing events.3. Test structural analogs of this compound, if available, to see if cytotoxicity correlates with on-target potency. | |
| Reduced cell proliferation or cell cycle arrest without significant cell death. | Off-Target Effects on Cell Cycle Genes: this compound may be altering the splicing of genes critical for cell cycle progression. | 1. Perform cell cycle analysis using flow cytometry (see protocol below).2. Analyze the expression of key cell cycle regulators (e.g., cyclins, CDKs) via qPCR or Western blot.3. Refer to RNA-seq data to identify potential off-target splicing in cell cycle-related genes. |
| Inconsistent cytotoxicity results between experiments. | Variable Cell Health and Seeding Density: Differences in cell passage number, confluency, or initial seeding density can significantly impact susceptibility to cytotoxic agents. | 1. Use cells within a consistent and low passage number range.2. Ensure cell viability is >95% before seeding.3. Optimize and standardize cell seeding density for all experiments. |
| Discrepancy between expected SMN protein increase and observed cytotoxicity. | Delayed Onset of Cytotoxicity: The cytotoxic effects may manifest at later time points than the initial increase in SMN protein. | 1. Conduct a time-course experiment, assessing both SMN protein levels and cell viability at multiple time points (e.g., 24, 48, 72 hours). |
| Cell-Type Specific Sensitivity: The cell line being used may have a unique sensitivity to either the on-target or off-target effects of this compound. | 1. Compare the cytotoxic profile of this compound in your cell line to a less sensitive, control cell line. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol outlines a standard method for assessing cell viability and determining the CC50 of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical starting range would be from 100 µM down to 1 nM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
-
Protocol 2: Analysis of Cell Cycle by Flow Cytometry
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the CC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the supernatant.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash once with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution (Sub-G1, G0/G1, S, G2/M phases). An accumulation of cells in a specific phase indicates cell cycle arrest.
Protocol 3: High-Throughput RNA Sequencing for Off-Target Splicing Analysis
This protocol provides a high-level workflow for identifying unintended splicing events caused by this compound.
Materials:
-
Cells treated with this compound (at a cytotoxic and a non-cytotoxic concentration) and vehicle control.
-
RNA extraction kit (e.g., Qiagen RNeasy)
-
DNase I
-
Library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for splicing analysis (e.g., rMATS, MAJIQ)
Methodology:
-
RNA Extraction: Treat cells as required. Harvest cells and extract total RNA using a commercial kit. Perform on-column DNase digestion to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on an NGS platform, generating a sufficient number of reads for robust splicing analysis (e.g., >30 million paired-end reads per sample).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Use specialized bioinformatics tools to identify and quantify differential alternative splicing events (e.g., skipped exons, retained introns) between this compound-treated and control samples.
-
Perform pathway analysis on genes with significant off-target splicing to understand the potential biological impact.
-
Visualizations
References
Technical Support Center: SMN Protein Quantification Following SMN-C2 Treatment
Welcome to the technical support center for researchers utilizing SMN-C2 to modulate Survival Motor Neuron (SMN) protein levels. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address variability in your SMN protein quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it increase SMN protein levels?
A1: this compound is a small molecule, analogous to RG-7916, that acts as a selective modulator of SMN2 gene splicing.[1] It binds directly to the SMN2 pre-mRNA, promoting the inclusion of exon 7 during the splicing process.[1] This results in an increased production of full-length, functional SMN protein. The truncated protein produced from transcripts lacking exon 7 is unstable and rapidly degraded.[2][3][4][5]
Q2: What is the expected fold-increase in SMN protein after this compound treatment?
A2: The expected increase in SMN protein can vary depending on the experimental system. Studies with close analogs of this compound, such as RG-7916, have shown up to a 2.5-fold increase in SMN protein levels in peripheral blood cells of SMA patients.[1] Another study using a different small molecule reported a 1.5-fold increase in SMN protein levels in patient cells.[6] It is crucial to establish a baseline in your specific system to accurately determine the fold-increase.
Q3: Why am I observing high variability in SMN protein levels between my samples after this compound treatment?
A3: Variability in SMN protein levels is a known phenomenon and can be attributed to several factors:
-
Biological Variability:
-
SMN2 Copy Number: The number of SMN2 gene copies is a primary determinant of baseline SMN protein levels and can influence the response to treatment.[2][3][4][7] Higher copy numbers generally correlate with higher baseline SMN levels.[2][7][8]
-
Age of Subjects or Cell Passages: SMN protein levels have been shown to decline with age in both patients and controls.[7][8] This is an important consideration in longitudinal studies or when comparing samples from different age groups.
-
Tissue or Cell Type: SMN expression varies significantly between different tissues and cell types.[2][9] For instance, CNS tissues tend to have higher SMN expression compared to peripheral tissues.[2]
-
Patient-Specific Responses: There is inherent patient-to-patient variability in response to splice-modifying treatments.[7][10]
-
-
Experimental Variability:
-
Treatment Conditions: Inconsistent this compound concentration, treatment duration, or cell confluency at the time of treatment can lead to variable responses.
-
Sample Handling: Differences in sample collection, lysis, and storage can affect protein stability and subsequent quantification.
-
Assay Performance: Inter-assay and intra-assay variability are inherent to immunoassays like Western blot and ELISA.
-
Q4: Can this compound affect the expression of other proteins?
A4: While this compound is designed to be a selective modulator of SMN2 splicing, it is possible that it may have off-target effects. Comprehensive studies on the global effects of this compound on the proteome are ongoing. It is recommended to include appropriate controls to assess the specificity of the observed effects.
Troubleshooting Guides
General Troubleshooting Workflow
This workflow provides a logical approach to diagnosing the source of variability in your SMN protein quantification experiments.
Caption: A step-by-step guide to troubleshooting variability.
Western Blot Troubleshooting
Issue: Inconsistent band intensities for SMN protein across treated samples.
| Possible Cause | Recommendation |
| Uneven Protein Loading | Ensure accurate total protein quantification (e.g., BCA assay) before loading. Use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain like Ponceau S) and ensure its levels are consistent across all lanes.[11] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer and/or staining the gel with Coomassie Blue to check for remaining protein. Optimize transfer time and voltage, especially for a ~38 kDa protein like SMN.[11] |
| Primary/Secondary Antibody Issues | Titrate primary and secondary antibody concentrations to find the optimal dilution. Ensure antibodies have been stored correctly and have not expired. Use fresh antibody dilutions for each experiment.[11] |
| Inconsistent Incubation Times | Ensure all blots are incubated with primary and secondary antibodies for the same duration and at the same temperature. |
| Sub-optimal Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Ensure the blocking buffer is fresh and does not contain contaminants.[12] |
| Variable this compound Treatment | Confirm that the this compound concentration and treatment duration were identical for all treated samples. Ensure cells were at a similar confluency at the time of treatment. |
ELISA Troubleshooting
Issue: High coefficient of variation (CV) between replicate wells for SMN protein.
| Possible Cause | Recommendation |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, especially samples and standards, ensure the pipette tip is below the surface of the liquid in the well to avoid splashing.[13][14] |
| Inadequate Washing | Ensure all wells are completely filled and aspirated during each wash step. Use an automated plate washer if available for better consistency.[14] |
| Plate Sealing and Incubation | Use plate sealers during incubation steps to prevent evaporation, which can concentrate reactants at the edges of the wells. Ensure a consistent incubation temperature for all plates.[14] |
| Reagent Preparation | Ensure all reagents, including standards and samples, are thoroughly mixed before adding to the plate. Prepare fresh standard dilutions for each assay.[13][15] |
| Edge Effects | Avoid using the outermost wells of the plate if edge effects are suspected. Alternatively, fill the outer wells with buffer or a blank sample. |
| Sample Matrix Effects | Ensure that the buffer used to dilute the standards is the same as the sample matrix. A minimum 1:4 dilution for cell lysates is often recommended to minimize matrix interference.[15] |
Quantitative Data Summary
The following tables summarize expected SMN protein levels and the impact of splice-modifying compounds from published literature. These values can serve as a general reference for your experiments.
Table 1: Baseline SMN Protein Levels in Different SMA Contexts
| Sample Type | SMA Type | SMN2 Copies | Relative SMN Protein Level (Compared to Control) | Reference |
| Fibroblasts | Type I, II, III | 2, 3, 4 | Significant reduction compared to healthy controls | [8][10] |
| PBMCs | Type I, II, III | 2, 3, 4 | Significant reduction compared to healthy controls | [8] |
| Mouse Tissues (Brain, Spinal Cord) | Severe SMA model | 2 | Significant depletion compared to control littermates | [2] |
Table 2: Reported Fold-Increase in SMN Protein After Treatment with Splice-Modifying Compounds
| Compound | Cell/System Type | Fold-Increase in SMN Protein | Reference |
| RG-7916 (this compound analog) | Peripheral blood cells (SMA patients) | ~2.5-fold | [1] |
| SMN-C3 | SMA Type I patient fibroblasts | Concentration-dependent increase | [16] |
| Homocarbonyltopsentin (PK4C9) | SMA patient cells | ~1.5-fold | [6] |
| Risdiplam (RG7916) | SMA Type I fibroblasts | ~2-fold increase | [17] |
Experimental Protocols
SMN Protein Quantification by Western Blot
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Keep samples on ice to prevent protein degradation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane for at least 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to SMN protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SMN protein signal to a loading control.
SMN Protein Quantification by ELISA
This protocol is based on a typical sandwich ELISA format.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for SMN protein overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add prepared standards of known SMN protein concentration and your unknown samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for SMN protein and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add a streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to stop the reaction.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the standards and use it to calculate the concentration of SMN protein in your samples.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound modulates SMN2 splicing to increase functional protein.
References
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal and tissue-specific variability of SMN protein levels in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. oaepublish.com [oaepublish.com]
- 6. smanewstoday.com [smanewstoday.com]
- 7. Patient-specific responses to SMN2 splice-modifying treatments in spinal muscular atrophy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparative Study of SMN Protein and mRNA in Blood and Fibroblasts in Patients with Spinal Muscular Atrophy and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 12. bosterbio.com [bosterbio.com]
- 13. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. content.abcam.com [content.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Restoring SMN Expression: An Overview of the Therapeutic Developments for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility in SMN-C2 Functional Assays: A Technical Support Center
Welcome to the technical support center for SMN-C2 functional assays. This resource is designed for researchers, scientists, and drug development professionals to help ensure the reproducibility and reliability of their experimental results. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, analogous to RG-7916, that functions as a selective modulator of Survival Motor Neuron 2 (SMN2) gene splicing.[1] Its primary mechanism involves directly binding to a specific 'AGGAAG' motif on the pre-messenger RNA (pre-mRNA) of SMN2, specifically within exon 7.[2][3][4] This binding induces a conformational change in the pre-mRNA structure.[2][5][6] This altered structure creates a new, functional binding surface that increases the affinity for splicing modulator proteins, such as far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP), to the SMN2 pre-mRNA complex.[2][3] The enhanced recruitment of these positive regulators promotes the inclusion of exon 7 during the splicing process, leading to an increase in the production of full-length, functional SMN protein.[2][6]
Q2: What are the key functional assays used to evaluate the activity of this compound?
A2: The primary functional assays for this compound are designed to quantify the effects of the compound on its direct molecular targets and downstream products. The two most critical assays are:
-
SMN2 Transcript Analysis: This is often the first-level approach to assess compound activity.[7] The goal is to measure the ratio of full-length SMN2 mRNA (containing exon 7) to the truncated isoform that lacks exon 7 (SMNΔ7). Common techniques include quantitative reverse transcription PCR (qRT-PCR), digital PCR (dPCR), and capillary electrophoresis-based methods.[7][8]
-
SMN Protein Quantification: This assay confirms that the changes in mRNA splicing translate to an increase in the desired protein product.[7] Standard methods include Western blotting, enzyme-linked immunosorbent assay (ELISA), and electrochemiluminescence (ECL) immunoassays.[7][9] It is crucial to correlate transcript-level changes with protein expression, as the half-lives and dynamics of mRNA and protein can differ.[7]
Q3: What are the most common sources of variability and poor reproducibility in SMN2 splicing assays like RT-qPCR?
A3: Reproducibility in RT-qPCR for SMN2 splicing can be challenging. Key sources of variability include:
-
RNA Quality and Integrity: Inconsistent RNA extraction methods can lead to variability. It is critical to standardize the RNA extraction process and always assess RNA quality and quantity before proceeding.[7]
-
Primer and Probe Design: The high homology between SMN1 and SMN2 genes requires carefully designed primers and probes that can specifically distinguish between the two transcripts if necessary. Cross-hybridization is a significant risk.[7]
-
Standard Curves and Quantification Method: Using inappropriate standard curves can lead to inaccurate quantification.[7] The choice between absolute quantification (using a standard curve) and relative quantification (like the ΔΔCt method) should be justified and consistently applied. Digital PCR can offer more absolute and sensitive quantification, mitigating some of these issues.[7]
-
Reference Gene Selection: The stability of housekeeping genes used for normalization can vary between cell types and experimental conditions. It is essential to validate the stability of your chosen reference gene(s).
Q4: How can I ensure consistent and reproducible SMN protein quantification?
A4: Quantifying SMN protein reproducibly requires careful attention to detail. Consider the following:
-
Lysis Buffer and Protein Extraction: The SMN protein exists within a large complex with numerous interacting proteins.[10] The choice of lysis buffer and extraction protocol can significantly impact the efficiency of SMN protein solubilization and should be kept consistent.[7]
-
Antibody Specificity and Validation: Ensure the primary antibody used for detection is specific to the SMN protein and has been validated for the chosen application (e.g., Western blot, ELISA). Run appropriate controls to check for non-specific binding.
-
Loading Controls: For Western blotting, selecting a stable and reliable loading control is critical. Total protein normalization is often more accurate than relying on a single housekeeping protein whose expression might fluctuate.
-
Assay Linearity: For any quantitative immunoassay (like ELISA or ECL), it is essential to ensure that the sample measurements fall within the linear range of the standard curve. Samples may require dilution to meet this criterion.
Q5: My experimental results with this compound are inconsistent between replicates. What are the first things I should check?
A5: Inconsistent results are a common challenge in life science research.[11] A logical troubleshooting approach is essential.
-
Reagent Stability and Handling: Confirm the stability and proper storage of this compound, which is typically stored at -20°C or -80°C.[1] Ensure all other reagents, especially enzymes, probes, and antibodies, are within their expiration dates and have been handled correctly.
-
Cell Culture Conditions: Verify cell line authenticity, passage number, and cell density at the time of treatment. Minor variations in confluency or cell health can dramatically alter experimental outcomes.
-
Pipetting and Dilutions: Inaccuracies in pipetting, especially when preparing serial dilutions of the compound or standards, are a major source of error. Calibrate pipettes regularly and use appropriate techniques.
-
Assay Controls: Scrutinize your positive and negative controls. If controls are not behaving as expected, the issue likely lies with the assay setup or reagents rather than the experimental variable.
Troubleshooting Guides
RT-qPCR for SMN2 Splicing Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cq values or no amplification | Poor RNA quality or low quantity. | Use a standardized RNA extraction kit. Quantify RNA and assess integrity (e.g., via NanoDrop, Bioanalyzer). |
| Inefficient reverse transcription (RT) or PCR. | Optimize RT and PCR conditions (enzyme concentration, temperatures, cycle numbers). Check primer/probe integrity. | |
| PCR inhibitors present in the sample. | Re-purify RNA. Use inhibitor-resistant polymerases. | |
| High variability between technical replicates | Pipetting errors. | Use a master mix. Calibrate pipettes. Ensure proper mixing of reagents. |
| Inconsistent sample temperature across the plate. | Ensure the plate is sealed correctly and spun down before running. Check the thermal cycler for block uniformity. | |
| Inconsistent results between biological replicates | Variability in cell culture (density, health). | Standardize cell seeding density and treatment conditions. Monitor cell health. |
| Inconsistent compound treatment (concentration, time). | Prepare fresh compound dilutions for each experiment. Ensure accurate timing of treatments. | |
| Non-specific amplification or primer-dimers | Sub-optimal primer design or concentration. | Redesign primers using specificity software (e.g., Primer-BLAST). Perform a primer concentration matrix. |
| Contamination. | Use aerosol-resistant tips. Set up PCR in a dedicated clean area. Run no-template controls (NTCs). |
Western Blot / ELISA for SMN Protein Quantification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no signal | Insufficient protein loading or transfer (WB). | Quantify protein concentration (e.g., BCA assay) and load sufficient amount. Optimize transfer conditions (time, voltage). |
| Ineffective primary or secondary antibody. | Use a fresh antibody dilution. Validate antibody specificity. Increase antibody concentration or incubation time. | |
| SMN protein degradation. | Add protease inhibitors to the lysis buffer. Process samples quickly and on ice. | |
| High background | Antibody concentration too high. | Titrate primary and secondary antibodies to find the optimal concentration. |
| Insufficient blocking or washing. | Increase blocking time or use a different blocking agent. Increase the duration and number of wash steps. | |
| Non-specific antibody binding. | Include appropriate controls (e.g., secondary antibody only). Use a more specific primary antibody. | |
| Inconsistent band intensity or signal (WB/ELISA) | Uneven protein loading or transfer (WB). | Use a reliable protein quantification method. Check for air bubbles during transfer. Use a total protein stain to check transfer efficiency. |
| Variability in sample preparation. | Standardize the lysis and sample preparation protocol for all samples. | |
| Signal is outside the linear range. | Generate a standard curve with purified protein. Adjust sample loading/dilution to ensure the signal is within the linear range. |
Experimental Protocols
Protocol: Quantification of SMN2 Splicing Isoforms by RT-qPCR
-
Cell Culture and Treatment: Plate cells at a consistent density. Allow cells to adhere overnight. Treat with this compound or vehicle control for the desired time period (e.g., 24-48 hours).
-
RNA Extraction: Lyse cells and extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove genomic DNA.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity if necessary.
-
Reverse Transcription (RT): Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a high-capacity cDNA reverse transcription kit with a mix of random primers and oligo(dT)s.
-
qPCR Setup: Prepare a qPCR master mix containing a suitable qPCR master mix (e.g., TaqMan or SYBR Green), forward and reverse primers specific for full-length SMN2 and SMNΔ7, and a specific probe if using a TaqMan assay.
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the ratio of full-length SMN2 to SMNΔ7. Normalize results to a validated housekeeping gene. Calculate fold change relative to the vehicle-treated control.
Protocol: Quantification of SMN Protein by Western Blot
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape cells, incubate on ice, and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a validated primary antibody against SMN overnight at 4°C. Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. Quantify band intensities using densitometry software. Normalize the SMN protein signal to a loading control (e.g., total protein stain or a stable housekeeping protein).
Quantitative Data Summary
Reproducible quantitative measurements are the foundation of reliable research. Below are tables summarizing key data related to this compound assays.
Table 1: Performance Metrics of SMN Copy Number Assays (Note: These are representative values from literature to indicate typical assay performance. Actual performance may vary.)
| Assay Type | Parameter | Reported Value | Reference |
| PCR/CE Assay | Concordance with reference methods (SMN1) | 99.2% | [12] |
| PCR/CE Assay | Concordance with reference methods (SMN2) | 98.3% | [12] |
| PCR/CE Assay | Within-laboratory precision (CV) | <10% | [12] |
| MALDI-TOF MS | Concordance with MLPA (Kappa value) | 0.935 | [13] |
| Real-Time PCR | Specificity (SMN1/SMN2) | 100% | [14] |
| Real-Time PCR | Sensitivity (Carrier detection) | 96.2% | [14] |
Table 2: In Vitro Binding Affinity of this compound (Data from fluorescence polarization assays measuring binding to 15-mer RNA oligonucleotides derived from SMN2 pre-mRNA)
| RNA Oligonucleotide | Key Sequence Motif | Binding Affinity (Kd) | Reference |
| Oligo-4 | AGGAAG | 16 ± 2 µM | [2] |
| Oligo-7 | AGGAAG | 46 ± 3 µM | [2] |
| Other Oligos | (Lacking AGGAAG motif) | >10-fold weaker binding | [2] |
Visualizations
Mechanism of Action: this compound Splicing Modulation
Caption: Mechanism of this compound, which binds SMN2 pre-mRNA to enhance recruitment of splicing activators.
Experimental Workflow: this compound Functional Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies of a small-molecule modulator of SMN2 splicing. | Sigma-Aldrich [merckmillipore.com]
- 5. pnas.org [pnas.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Assays for the Identification and Prioritization of Drug Candidates for Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of SMN1 and SMN2 genes by capillary electrophoresis for diagnosis of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SMN Assay Development | PharmOptima [pharmoptima.com]
- 10. The SMN complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 12. Multisite Evaluation and Validation of a Sensitive Diagnostic and Screening System for Spinal Muscular Atrophy that Reports SMN1 and SMN2 Copy Number, along with Disease Modifier and Gene Duplication Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a one-step SMN assay for genetic testing in spinal muscular atrophy via MALDI-TOF MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Quantitative Analyses of SMN1 and SMN2 Based on Real-Time LightCycler PCR: Fast and Highly Reliable Carrier Testing and Prediction of Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Efficacy of SMN Splicing Modulators: A Comparative Analysis of SMN-C2 and RG-7916 in Spinal Muscular Atrophy Models
For Immediate Release
In the landscape of therapeutic development for Spinal Muscular Atrophy (SMA), small molecule splicing modifiers have emerged as a promising strategy to increase the production of the essential Survival Motor Neuron (SMN) protein. This guide provides a detailed comparison of the preclinical efficacy of two such molecules: SMN-C2 and RG-7916 (risdiplam), offering researchers, scientists, and drug development professionals a comprehensive overview of their performance in established SMA models. While both compounds operate through a similar mechanism of action, this document collates available experimental data to facilitate a comparative understanding of their potential.
Mechanism of Action: Correcting the Splice
Both this compound and RG-7916 are orally bioavailable small molecules designed to correct the splicing of the SMN2 gene. Due to a single nucleotide difference from the SMN1 gene, the pre-mRNA transcribed from SMN2 predominantly excludes exon 7, leading to a truncated, non-functional SMN protein. This compound and RG-7916 bind to specific sites on the SMN2 pre-mRNA, modulating the splicing machinery to promote the inclusion of exon 7. This correction results in the production of full-length, functional SMN protein, thereby addressing the root cause of SMA.[1][2] Mechanistic studies often utilize this compound and its close analog, SMN-C3, to elucidate the action of this class of compounds, to which RG-7916 belongs.[2]
Quantitative Efficacy in SMA Mouse Models
Direct head-to-head comparative studies providing quantitative data for this compound versus RG-7916 in the same experimental setting are limited in publicly available literature. However, data from separate preclinical studies on SMN-C compounds and RG-7916 (risdiplam) in well-established SMA mouse models, such as the severe SMNΔ7 model and the milder C/C-allele model, allow for an indirect comparison of their efficacy.
SMN Protein Expression
| Compound | Mouse Model | Dose | Route | Tissue | SMN Protein Increase | Reference |
| SMN-C3 | SMNΔ7 (Severe) | 0.1, 0.3, 1 mg/kg | IP | Brain | Dose-dependent increase | [3] |
| 0.1, 0.3, 1 mg/kg | IP | Quadriceps Muscle | Dose-dependent increase | [3] | ||
| C/C-allele (Mild) | 10 mg/kg/day | Oral | Brain & Quadriceps | Significant increase | [4] | |
| RG-7916 (Risdiplam) | SMNΔ7 (Severe) | Not specified | Not specified | CNS & Peripheral Tissues | Dose-dependent increase | [5] |
| C/C-allele (Mild) | Not specified | Not specified | CNS & Peripheral Tissues | Dose-dependent increase | [5] |
Note: this compound and SMN-C3 are close analogs and have shown similar efficacy in increasing SMN protein levels in severe SMA mouse models.[4]
Phenotypic Improvement and Survival
| Compound | Mouse Model | Key Outcomes | Reference |
| SMN-C3 | SMNΔ7 (Severe) | - Significantly increased median survival from 18 to 28 days. - Normalized motor behavior. - Increased body weight. | [4] |
| RG-7916 (Risdiplam) | Severe & Mild SMA models | - Increased survival. - Improvement of motor phenotypes. | [6] |
Experimental Protocols
The evaluation of SMN splicing modifiers in preclinical SMA models follows a generally standardized workflow. The methodologies outlined below are synthesized from multiple studies investigating this class of compounds.
Animal Models
-
SMNΔ7 Mouse Model: A severe model of SMA where mice typically have a median survival of approximately 14-18 days. This model is instrumental for assessing the impact of a therapeutic on survival and severe motor deficits.[4][7]
-
C/C-allele Mouse Model: A milder SMA model with a normal lifespan but exhibiting phenotypes such as muscle weakness and tail necrosis. This model is useful for studying the effects of a compound on muscle function and other less severe disease manifestations.[4]
Compound Administration
Compounds are typically administered daily, either through oral gavage or intraperitoneal (IP) injection, starting at an early postnatal day (e.g., PND1 or PND3) for the severe models. A vehicle control group is always included for comparison.
SMN Protein Quantification
-
Western Blotting: A common technique to measure SMN protein levels in various tissues, including the brain, spinal cord, and muscle. Tissues are harvested at specific time points, and protein lysates are analyzed using antibodies specific to the SMN protein.[7]
-
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method to measure SMN protein concentrations in tissue homogenates or blood samples.
SMN mRNA Analysis
-
RT-PCR (Reverse Transcription Polymerase Chain Reaction): Used to assess the splicing of SMN2 pre-mRNA. Primers are designed to differentiate between the full-length transcript (including exon 7) and the truncated transcript (excluding exon 7). This allows for the quantification of the splicing correction induced by the compound.[8][9]
Phenotypic Assessment
-
Survival: Monitored daily, and Kaplan-Meier survival curves are generated.
-
Body Weight: Measured regularly as an indicator of overall health and development.
-
Motor Function: Assessed using various tests, such as the righting reflex, grip strength, and open field activity.
Conclusion
References
- 1. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Spinal muscular atrophy: From approved therapies to future therapeutic targets for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A combinatorial approach increases SMN level in SMA model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of SMN2 Splicing Modulation: A Comparative Guide to SMN-C2 and Risdiplam
For Researchers, Scientists, and Drug Development Professionals
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. The approval of SMN2-splicing modifiers has revolutionized the treatment landscape for SMA. Among these, Risdiplam (Evrysdi®) stands out as the first approved oral medication. This guide provides a detailed mechanistic comparison between Risdiplam and SMN-C2, a closely related research compound, offering insights into their binding, mechanism of action, and the experimental frameworks used for their characterization.
At a Glance: Mechanistic and Potency Comparison
| Feature | This compound | Risdiplam |
| Primary Binding Site | Binds to the AGGAAG motif on exon 7 of SMN2 pre-mRNA.[1] | Binds to two distinct sites on SMN2 pre-mRNA: the 5' splice site (5'ss) and the exonic splicing enhancer 2 (ESE2) within exon 7.[2][3] |
| Mechanism of Action | Upon binding, it induces a conformational change in the pre-mRNA, which increases the binding affinity of the splicing activators FUBP1 and KHSRP to the this compound/SMN2 pre-mRNA complex, thereby promoting exon 7 inclusion.[1][4] | Stabilizes the transient double-strand RNA structure formed between the SMN2 pre-mRNA and the U1 snRNP complex at the 5'ss.[2][5] Its binding to ESE2 is also believed to displace the splicing repressor hnRNP G, further facilitating the recruitment of the U1 snRNP complex.[2] |
| Binding Affinity (Kd) | 16 ± 2 µM to an RNA oligo containing the AGGAAG motif (oligo-4); 46 ± 3 µM to an oligo at the 5'ss (oligo-7).[1] | Data not directly available in the same format. However, its analogs, like SMN-C5, show strong binding to the U1 snRNA:5'ss duplex. |
| Splicing Correction (EC50) | Data not directly available. An analog, SMN-C3, has a reported EC50 of 17 nM.[6] | While a direct EC50 for Risdiplam is not provided in the search results, its analog SMN-C5 has a reported EC50 of 15 nM.[6] |
| Reported SMN Protein Increase | In a severe mouse model of SMA, daily administration of 20 mg/kg this compound resulted in increased SMN protein levels in the brain and spinal cord.[7] | In preclinical studies, Risdiplam treatment led to a dose-dependent increase in SMN protein levels in both the central nervous system and peripheral tissues.[8][9] Clinical trials have shown that Risdiplam approximately doubles SMN protein levels in the blood. |
Delving into the Mechanisms: A Tale of Two Modulators
Both this compound and Risdiplam are small molecules designed to correct the aberrant splicing of the SMN2 gene, a paralog of the SMN1 gene that is deficient in SMA patients. The primary issue with SMN2 is the predominant exclusion of exon 7 from the final mRNA transcript, leading to a truncated and unstable SMN protein. Both molecules effectively act as "molecular glue," promoting the inclusion of exon 7 and thus the production of full-length, functional SMN protein.
This compound: A Focus on Splicing Activator Recruitment
This compound, an analog of the Risdiplam precursor RG-7916, operates by directly binding to a specific purine-rich sequence, AGGAAG, within exon 7 of the SMN2 pre-mRNA.[1] This binding event is not a passive occupation of the site; it actively induces a conformational change in the pre-mRNA structure.[1] This altered RNA landscape creates a more favorable binding surface for key splicing activator proteins, namely the far upstream element binding protein 1 (FUBP1) and the KH-type splicing regulatory protein (KHSRP).[1][4] The enhanced recruitment of these activators to the pre-mRNA complex effectively flags exon 7 for inclusion by the spliceosome.
Risdiplam: A Dual-Site Engagement Strategy
Risdiplam, as a clinically approved therapeutic, has a well-characterized and nuanced mechanism of action. It engages the SMN2 pre-mRNA at two key locations: the 5' splice site (5'ss) at the exon 7-intron 7 boundary and an exonic splicing enhancer (ESE2) within exon 7.[2][3]
The interaction at the 5'ss is crucial. Risdiplam effectively stabilizes the binding of the U1 small nuclear ribonucleoprotein (snRNP), a core component of the spliceosome, to this site.[2][5] This stabilization converts the inherently weak SMN2 5'ss into a stronger, more recognizable signal for the splicing machinery.
Simultaneously, Risdiplam's binding to the ESE2 region is thought to have a dual effect. It is believed to displace the splicing repressor protein hnRNP G, which normally contributes to exon 7 skipping.[2] This displacement further clears the way for the U1 snRNP complex to assemble correctly. This combined action of strengthening the "include" signal at the 5'ss and removing a "skip" signal at the ESE2 provides a robust and highly specific mechanism for promoting exon 7 inclusion.
References
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Small Molecule SMN2 Splicing Modulators for Spinal Muscular Atrophy
For Researchers, Scientists, and Drug Development Professionals
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The root cause of SMA lies in the deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. Fortunately, the presence of a nearly identical gene, SMN2, offers a therapeutic window. While SMN2 predominantly produces a non-functional, truncated SMN protein due to the exclusion of exon 7 during pre-mRNA splicing, small molecule splicing modulators have emerged as a promising therapeutic strategy to correct this defect and increase the production of full-length, functional SMN protein.
This guide provides a comprehensive comparative analysis of two prominent small molecule SMN2 splicing modulators: risdiplam (B610492) and branaplam. We will delve into their mechanisms of action, present key experimental data, and provide detailed protocols for their evaluation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for risdiplam and branaplam, offering a comparative overview of their preclinical and clinical profiles.
Table 1: In Vitro Efficacy of SMN2 Splicing Modulators
| Parameter | Risdiplam (Evrysdi®) | Branaplam (LMI070) | Reference |
| Mechanism of Action | Binds to two sites on SMN2 pre-mRNA (ESE2 in exon 7 and 5'ss of intron 7) to promote exon 7 inclusion.[1] | Stabilizes the interaction between the U1 snRNP and the 5' splice site of SMN2 pre-mRNA.[2] | [1][2] |
| EC50 for SMN2 Splicing Correction | ~23 nM (in HEK293H cells) | ~31 nM (SMN ELISA) | [3][4] |
| Maximal SMN Protein Increase | >2-fold increase in SMN protein concentration in SMA patient fibroblasts after 12 weeks of therapy.[5] | 2.5-fold increase in SMN protein levels in a mouse SMN ELISA assay.[4][6] | [4][5][6] |
Table 2: Clinical Trial Outcomes for SMN2 Splicing Modulators
| Study | Molecule | Population | Key Outcomes | Reference |
| FIREFISH (NCT02913482) | Risdiplam | Infants with Type 1 SMA | - 58.8% of infants achieved a CHOP-INTEND score of ≥40 at 12 months. - 64.7% of infants were able to sit with or without support at 12 months. | [7][8] |
| SUNFISH (NCT02908685) | Risdiplam | Children and young adults with Type 2 or 3 SMA | - Statistically significant change from baseline in the Motor Function Measure 32 (MFM-32) scale after one year of treatment compared to placebo. | [9] |
| Phase 1/2 (NCT02268552) | Branaplam | Infants with Type 1 SMA | - Development for SMA was discontinued. Some improvements in motor function were observed in early trials. | [10][11] |
Table 3: Comparison of Therapeutic Modalities for Spinal Muscular Atrophy
| Modality | Examples | Mechanism of Action | Administration | Key Advantages |
| Small Molecule Splicing Modulators | Risdiplam (Evrysdi®) | Corrects SMN2 pre-mRNA splicing to increase full-length SMN protein production.[12][13] | Oral | Systemic distribution, non-invasive.[5] |
| Antisense Oligonucleotides | Nusinersen (Spinraza®) | Binds to an intronic splicing silencer in SMN2 pre-mRNA to promote exon 7 inclusion.[9] | Intrathecal | Established efficacy in the CNS. |
| Gene Therapy | Onasemnogene abeparvovec (Zolgensma®) | Delivers a functional copy of the SMN1 gene using an AAV9 vector. | Intravenous | One-time administration. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of SMN2 splicing modulators are provided below.
SMN2 Splicing Reporter Assay
This assay is crucial for the initial screening and characterization of compounds that can modulate SMN2 splicing.
Principle: A minigene construct containing the genomic region of SMN2 spanning from exon 6 to exon 8 is cloned into a reporter vector (e.g., luciferase or GFP). The inclusion or exclusion of exon 7 results in a functional or non-functional reporter protein, respectively. The reporter signal is then used to quantify the extent of exon 7 inclusion.
Protocol:
-
Construct Design:
-
Amplify the human SMN2 genomic region from exon 6 to exon 8.
-
Insert the amplified fragment into a suitable reporter vector (e.g., pCI-neo) upstream of a luciferase or GFP coding sequence, ensuring that exon 7 inclusion results in an in-frame fusion with the reporter gene.
-
-
Cell Culture and Transfection:
-
Culture a relevant cell line (e.g., HEK293, NSC-34 motor neuron-like cells, or SMA patient-derived fibroblasts) in appropriate media.
-
Transfect the cells with the SMN2 minigene reporter construct using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of the small molecule modulators. Include a vehicle control (e.g., DMSO).
-
-
Reporter Assay:
-
After 24-48 hours of treatment, measure the reporter gene activity.
-
For luciferase reporters, lyse the cells and measure luminescence using a luminometer.
-
For GFP reporters, measure fluorescence using a fluorometer or by flow cytometry.
-
-
-
Data Analysis:
-
Normalize the reporter signal to a co-transfected control plasmid (e.g., a plasmid expressing a different reporter under a constitutive promoter) to account for transfection efficiency.
-
Calculate the fold change in reporter activity relative to the vehicle control to determine the compound's effect on exon 7 inclusion.
-
Determine the EC50 value by plotting the dose-response curve.
-
Western Blotting for SMN Protein Quantification
This technique is used to confirm that the changes in SMN2 splicing translate to an increase in the full-length SMN protein.
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific to the SMN protein. The amount of SMN protein is then quantified by detecting the antibody signal.
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN protein (e.g., mouse anti-SMN monoclonal antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the SMN protein levels to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
MTT Assay for Cell Viability
This colorimetric assay is used to assess the potential cytotoxicity of the small molecule modulators.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the small molecule modulators for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) if significant cytotoxicity is observed.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of SMN2 splicing modulation.
Caption: Mechanism of SMN2 Splicing Modulation.
Caption: Experimental Workflow for SMN2 Modulator Discovery.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. curesma.org [curesma.org]
- 8. benchchem.com [benchchem.com]
- 9. roche.com [roche.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. smanewstoday.com [smanewstoday.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Head-to-Head Comparison: SMN-C2 and Branaplam in Spinal Muscular Atrophy Research
A detailed examination of two small molecule SMN2 splicing modifiers, SMN-C2 and Branaplam, for researchers and drug development professionals in the field of Spinal Muscular Atrophy (SMA). This guide provides a comparative analysis of their mechanism of action, preclinical efficacy, and available clinical data, supported by experimental details.
Spinal Muscular Atrophy is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause is a mutation or deletion of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that excludes exon 7, it does so at very low levels. Small molecule splicing modifiers that promote the inclusion of exon 7 in SMN2 mRNA represent a promising therapeutic strategy. This guide offers a head-to-head comparison of two such molecules: this compound and Branaplam (also known as LMI070 or NVS-SM1).
Mechanism of Action: Modulating the Spliceosome's Choice
Both this compound and Branaplam are orally bioavailable small molecules designed to correct the splicing of SMN2 pre-mRNA, thereby increasing the production of full-length, functional SMN protein.[1][2] While their overarching goal is the same, the specifics of their molecular interactions exhibit subtle distinctions.
This compound , an analog of RG-7916, acts by directly binding to a specific AGGAAG motif on exon 7 of the SMN2 pre-mRNA.[3] This binding induces a conformational change in the pre-mRNA, which in turn enhances the recruitment of the splicing factors Far Upstream Element Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP) to the SMN2 pre-mRNA complex.[3] This stabilized complex promotes the inclusion of exon 7 during the splicing process.
Branaplam also functions by stabilizing the interaction between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[4] This stabilization is thought to enhance the recognition of the 5' splice site of exon 7, leading to its inclusion in the mature mRNA transcript.[4]
Preclinical Efficacy: A Comparative Look in SMA Mouse Models
Both this compound and Branaplam have demonstrated efficacy in preclinical studies using mouse models of severe SMA, most notably the SMNΔ7 mouse model. These studies provide valuable comparative data on their ability to increase SMN protein levels, improve motor function, and extend survival.
| Parameter | This compound (SMN-C3 analog) | Branaplam (LMI070) | Reference |
| Mouse Model | SMNΔ7 (Severe SMA) | SMNΔ7 (Severe SMA) | [5][6] |
| Dosing Regimen | Daily oral administration | Daily oral administration | [5][6] |
| SMN Protein Increase | Dose-dependent increase in brain and spinal cord. | Dose-dependent increase in the brain. | [5][6] |
| Motor Function | Improved motor behavior. | Improvement in body weight. | [5][6] |
| Survival | Significantly extended lifespan (e.g., median survival from 18 to 28 days with SMN-C3). | Increased overall survival. | [5][6] |
Note: The data for this compound is often presented alongside its close analog, SMN-C3, which shows similar efficacy.[5]
Clinical Development and Status
The clinical development pathways for this compound and Branaplam have diverged significantly.
This compound and its analogs are part of a class of compounds that have progressed to clinical trials, with Risdiplam (a structurally related compound) gaining FDA approval.[7]
Branaplam entered a Phase 1/2 clinical trial (NCT02268552) for infants with Type 1 SMA.[8] Interim results suggested some improvements in motor function with adverse events being mostly mild and reversible.[9] However, the development of Branaplam for SMA was discontinued (B1498344) by Novartis in July 2021, citing the rapidly advancing treatment landscape for SMA.[10] Subsequently, Branaplam was investigated for the treatment of Huntington's disease, but this program was also halted in 2022 due to safety concerns, specifically the risk of peripheral neuropathy.[11]
| Feature | This compound (and related compounds) | Branaplam | Reference |
| Clinical Trial Identifier | N/A (Risdiplam trials are relevant) | NCT02268552 | [8] |
| Patient Population | N/A | Infants with Type 1 SMA | [8] |
| Key Clinical Findings | N/A (Risdiplam showed significant motor milestone achievement) | Interim results showed a median improvement of 4.5 points on the CHOP INTEND score after 86 days in 8 patients. | [12] |
| Development Status | Related compounds (Risdiplam) are approved. | Development for SMA and Huntington's disease discontinued. | [10][11] |
Experimental Protocols
Quantification of SMN Protein Levels by Western Blot
This protocol outlines a general method for quantifying SMN protein levels in tissues from treated and untreated SMA mouse models.
1. Protein Extraction:
-
Homogenize tissue samples (e.g., brain, spinal cord) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each sample using a standard method such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
4. Western Blotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the SMN protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.
5. Quantification:
-
Perform densitometric analysis of the bands corresponding to the SMN protein.
-
Normalize the SMN protein levels to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.[13]
Assessment of Motor Function in SMA Mouse Models
Several standardized tests are used to assess motor function in SMA mouse models.
-
Righting Reflex: The time it takes for a pup placed on its back to right itself onto all four paws is measured. This is a key indicator of early motor function.[14]
-
Grip Strength: A grip strength meter is used to measure the peak force generated by the mouse's forelimbs or all four limbs as it grips a bar or mesh.[15]
-
Rotarod Test: Mice are placed on a rotating rod that gradually accelerates. The latency to fall is recorded as a measure of motor coordination and endurance.
-
Open Field Test: The locomotor activity of the mouse is monitored in an open arena. Parameters such as distance traveled and rearing frequency are measured.
Conclusion
Both this compound and Branaplam have demonstrated the potential of small molecule splicing modifiers to increase functional SMN protein levels and ameliorate the SMA phenotype in preclinical models. This compound and its analogs have paved the way for the clinically successful drug, Risdiplam. While Branaplam also showed early promise, its development was ultimately halted, highlighting the challenges in bringing new therapeutics to market, including the competitive landscape and unforeseen safety signals. The comparative data and experimental methodologies presented in this guide provide a valuable resource for researchers continuing to explore and develop novel therapies for Spinal Muscular Atrophy.
References
- 1. smanewstoday.com [smanewstoday.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Overview of Current Drugs and Molecules in Development for Spinal Muscular Atrophy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. smanewstoday.com [smanewstoday.com]
- 11. old.sinapse.pt [old.sinapse.pt]
- 12. benchchem.com [benchchem.com]
- 13. treat-nmd.org [treat-nmd.org]
- 14. Motor unit recovery following Smn restoration in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. treat-nmd.org [treat-nmd.org]
A Comparative Guide to Validating SMN-C2 Findings with Antisense Oligonucleotide Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent therapeutic strategies for Spinal Muscular Atrophy (SMA): the small-molecule splicing modifier SMN-C2 and antisense oligonucleotides (ASOs). Both approaches aim to increase the production of functional Survival Motor Neuron (SMN) protein from the SMN2 gene. Here, we present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of this compound and ASO Efficacy
The following tables summarize the quantitative effects of this compound (and its analogs like risdiplam) and ASOs (like nusinersen) on SMN2 splicing and SMN protein expression.
Table 1: In Vitro Efficacy in SMA Patient Fibroblasts
| Treatment | Concentration | Fold Increase in SMN2 Full-Length (FL) mRNA | Fold Increase in SMN Protein | Reference |
| Nusinersen (B3181795) (ASO) | 100 nM | ~2.5 | ~2.0 | [1] |
| Risdiplam (this compound Analog) | 100 nM | ~2.0 | ~2.0 | [1] |
Note: Data is derived from studies on primary fibroblast cell lines from SMA patients. While both treatments significantly increase SMN protein levels, nusinersen showed a slightly higher increase in SMN2-FL mRNA in this particular study.[1]
Table 2: In Vivo Efficacy in SMA Mouse Models
| Treatment | Animal Model | Dose | Route of Administration | % Increase in SMN Protein (CNS) | % Increase in SMN Protein (Periphery) | Reference |
| SMN-C1 (this compound Analog) | SMNΔ7 SMA Mice | 0.3 mg/kg/day | Intraperitoneal | ~100% | Varies by tissue | |
| Risdiplam (this compound Analog) | SMA Mice | Not specified | Oral | Dose-dependent increase | Dose-dependent increase | [2] |
| Nusinersen (ASO) | SMA Mice | Not specified | Intrathecal | Not specified | Not applicable | [2] |
Note: Direct head-to-head quantitative comparisons in the same in vivo study are limited. The data above is compiled from different studies and should be interpreted with consideration for variations in experimental design.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Quantification of SMN Protein by Western Blot
This protocol is adapted from standard procedures used in SMA research.[3]
a. Protein Extraction:
-
Homogenize mouse tissues (e.g., spinal cord, brain) or lyse cultured cells in RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
b. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN (e.g., mouse anti-SMN, 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For normalization, probe the same membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Analysis of SMN2 Splicing by RT-qPCR
This protocol allows for the quantification of full-length (FL) and exon 7-skipped (Δ7) SMN2 transcripts.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT).
b. qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers specific for FL-SMN2 or Δ7-SMN2, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primer Sequences (example):
-
FL-SMN2 Forward: 5'-GCT ATT ATG TCT GCT CTC GCC-3'
-
FL-SMN2 Reverse: 5'-TCC AGA TCT GTC TGA TCG TTT C-3'
-
Δ7-SMN2 Forward: 5'-GCT ATT ATG TCT GCT CTC GCC-3'
-
Δ7-SMN2 Reverse: 5'-TGC CTG ACC ACC CCT GTC T-3'
-
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).
Motor Function Assessment in SMA Mouse Models
a. Rotarod Test:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
For accelerating rotarod protocols, the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).[4]
-
Record the latency to fall from the rod.
-
Perform multiple trials with adequate rest periods in between.
b. Grip Strength Test:
-
Hold the mouse by its tail and allow it to grasp a wire grid or bar connected to a force meter.
-
Gently pull the mouse away from the grid until it releases its grip.
-
The force meter records the peak force exerted by the mouse.
-
Perform several trials and average the results.[5]
Mandatory Visualization
Signaling and Splicing Pathways
References
- 1. Patient-specific responses to SMN2 splice-modifying treatments in spinal muscular atrophy fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 5. treat-nmd.org [treat-nmd.org]
A Comparative Analysis of SMN-C2's Therapeutic Strategy Against Approved Spinal Muscular Atrophy Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic strategies for Spinal Muscular Atrophy (SMA), benchmarking the pre-clinical SMN-C2 against the approved treatments: Zolgensma® (onasemnogene abeparvovec), Spinraza® (nusinersen), and Evrysdi® (risdiplam). The comparison is based on available experimental data from pivotal clinical trials and pre-clinical studies.
Executive Summary
Spinal Muscular Atrophy is a debilitating genetic disorder characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. The therapeutic landscape for SMA has been revolutionized by the approval of three distinct molecular strategies: gene replacement therapy (Zolgensma®), antisense oligonucleotide-mediated splice modulation (Spinraza®), and small molecule-mediated splice modulation (Evrysdi®).
This compound, a selective modulator of SMN2 gene splicing, represents a pre-clinical therapeutic strategy analogous to Evrysdi®. While direct clinical efficacy data for this compound is not available, its mechanism of action and pre-clinical performance can be contextualized by the extensive clinical data of its close analog, risdiplam (B610492) (Evrysdi®). This guide will therefore compare the clinical efficacy of Zolgensma®, Spinraza®, and Evrysdi®, providing a framework for evaluating the potential of this compound's therapeutic approach.
Comparative Efficacy of Approved SMA Therapies
The following tables summarize the key efficacy outcomes from the pivotal clinical trials of Zolgensma®, Spinraza®, and Evrysdi®.
Table 1: Efficacy in Infantile-Onset SMA (Type 1)
| Therapeutic | Clinical Trial | Primary Efficacy Endpoint(s) | Key Efficacy Results |
| Zolgensma® (onasemnogene abeparvovec) | STR1VE | - Survival at 14 months without permanent ventilation - Achievement of independent sitting for ≥30 seconds by 18 months | - 91% (20/22) of patients were alive and free of permanent ventilation at 14 months.[1]- 59% (13/22) of patients achieved independent sitting for ≥30 seconds by 18 months.[1] |
| Spinraza® (nusinersen) | ENDEAR | - Proportion of motor milestone responders (HINE-2) - Time to death or permanent ventilation | - A statistically significant greater percentage of patients achieved motor milestone response in the Spinraza group compared to the sham control group.[2]- A significant reduction in the risk of death or permanent ventilation was observed in the Spinraza group.[2] |
| Evrysdi® (risdiplam) | FIREFISH | Proportion of infants sitting without support for at least 5 seconds at 12 months (BSID-III) | - After 12 months of treatment, a significant proportion of infants were able to sit without support for at least 5 seconds.[3]- After 24 months, 44% were able to sit without support for at least 30 seconds.[3] |
Table 2: Efficacy in Later-Onset SMA (Type 2 and 3)
| Therapeutic | Clinical Trial | Primary Efficacy Endpoint | Key Efficacy Results |
| Spinraza® (nusinersen) | CHERISH | Change from baseline in Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months | - Patients treated with Spinraza showed a mean improvement of 4.0 points on the HFMSE, compared to a mean decline of 1.9 points in the sham-control group (a difference of 5.9 points, p=0.0000002).[4] |
| Evrysdi® (risdiplam) | SUNFISH | Change from baseline in Motor Function Measure-32 (MFM-32) total score at 12 months | - Patients treated with Evrysdi® showed a statistically significant improvement in motor function as measured by the MFM-32 scale compared to placebo (1.55 point mean difference; p=0.0156).[5] |
Signaling Pathways and Mechanisms of Action
The primary cause of SMA is a mutation or deletion in the SMN1 gene, leading to a deficiency of the SMN protein. A paralogous gene, SMN2, can produce a small amount of functional SMN protein, but due to an alternative splicing event that excludes exon 7, the majority of the protein produced from SMN2 is non-functional and rapidly degraded. The therapeutic strategies for SMA aim to increase the amount of functional SMN protein.
Caption: Therapeutic strategies for SMA target the increase of functional SMN protein.
Experimental Protocols
Detailed methodologies for the key experiments and assessments cited in the clinical trials are provided below.
Quantification of SMN Protein
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol:
-
Sample Collection and Preparation: Whole blood samples are collected in EDTA tubes. Peripheral blood mononuclear cells (PBMCs) are isolated using a density gradient centrifugation method (e.g., Lymphoprep). Cell lysates are prepared from the isolated PBMCs.[6]
-
ELISA Procedure: A sandwich ELISA is performed using a kit specifically designed to quantify human SMN protein.[7][8]
-
A 96-well plate is pre-coated with a capture antibody specific for the SMN protein.
-
Standards with known SMN protein concentrations and the prepared cell lysates are added to the wells.
-
After incubation, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which reacts with the enzyme to produce a colorimetric signal.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of SMN protein in the patient samples is then interpolated from this standard curve. The results are typically normalized to the total protein concentration of the lysate.[6]
Motor Function Assessments
Objective: To assess the motor skills of infants with SMA Type 1.[9][10]
Protocol:
-
The assessment consists of 16 items that evaluate an infant's spontaneous and elicited movements of the limbs, trunk, neck, and head.[10][11]
-
Each item is scored on a scale of 0 to 4, with a total possible score of 64. Higher scores indicate better motor function.[10]
-
The test is ideally performed approximately one hour after feeding when the infant is alert and content. The infant is typically undressed to their diaper to allow for clear observation of movements.[12][13]
-
The assessment is administered by a trained physical therapist and takes approximately 10-15 minutes to complete.[9]
Caption: Workflow for the CHOP INTEND motor function assessment.
Objective: To evaluate the motor function of children and young adults with SMA who are able to sit.[14]
Protocol:
-
The HFMSE consists of 33 items that assess a range of motor activities including lying, rolling, sitting, crawling, kneeling, standing, and walking.[15][16]
-
Each item is scored on a 3-point scale: 0 (unable to perform), 1 (performs with modifications), or 2 (performs without modifications).[14][15]
-
The total score ranges from 0 to 66, with higher scores indicating better motor function.[15]
-
The assessment is performed by a trained physical therapist and does not require any special equipment. No orthoses are to be used during the testing.[14]
Objective: To assess upper limb function in individuals with SMA.[17][18]
Protocol:
-
The RULM includes 20 items that evaluate various arm and hand functions relevant to daily activities, such as lifting objects, pushing buttons, and manipulating small items.[17]
-
The assessment is designed to capture a wide range of abilities, from very weak to relatively strong individuals.[17]
-
Each item is scored on a specific scale, and the total score provides a measure of overall upper limb function.
Objective: To assess motor function in individuals with neuromuscular diseases, including SMA.
Protocol:
-
The MFM-32 is a validated scale used to evaluate fine and gross motor function.
-
It consists of 32 items that assess three dimensions of motor performance: standing and transfers, axial and proximal motor function, and distal motor function.
-
The items are scored on a 4-point scale (0 to 3), and the total score is expressed as a percentage of the maximum possible score.
Conclusion
The advent of SMN-targeted therapies has fundamentally altered the natural history of Spinal Muscular Atrophy. Zolgensma®, Spinraza®, and Evrysdi® have all demonstrated significant efficacy in improving motor function and survival in patients with various types of SMA.
While this compound is in the pre-clinical stage, its mechanism as an SMN2 splicing modulator is validated by the clinical success of Evrysdi® (risdiplam). The data from the FIREFISH and SUNFISH trials provide a strong foundation for the therapeutic potential of this class of small molecules. Future research on this compound will likely focus on its pharmacokinetic and pharmacodynamic profile, as well as its long-term safety and efficacy in comparison to the established therapies. The comprehensive data presented in this guide serves as a valuable resource for researchers and drug development professionals in the ongoing effort to optimize therapeutic strategies for all individuals affected by SMA.
References
- 1. Onasemnogene abeparvovec gene therapy for symptomatic infantile-onset spinal muscular atrophy in patients with two copies of SMN2 (STR1VE): an open-label, single-arm, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Executive Summary - Clinical Review Report: Nusinersen (Spinraza) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. FIREFISH 2-year data show continued benefit of risdiplam for type 1 SMA | Institut SERVIER [institut-servier.com]
- 4. Biogen and Ionis Pharmaceuticals Announce SPINRAZA (nusinersen) Meets Primary Endpoint at Interim Analysis of Phase 3 CHERISH Study in Later-Onset Spinal Muscular Atrophy | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 5. curesma.org [curesma.org]
- 6. treat-nmd.org [treat-nmd.org]
- 7. smafoundation.org [smafoundation.org]
- 8. smafoundation.org [smafoundation.org]
- 9. pod-nmd.org [pod-nmd.org]
- 10. CHOP INTEND (Children’s Hospital Of Philadelphia Infant Test Of Neuromuscular Disorders) – SMAUK [smauk.org.uk]
- 11. scribd.com [scribd.com]
- 12. hcp.togetherinsma.tw [hcp.togetherinsma.tw]
- 13. Can the CHOP-INTEND be used as An Outcome Measure in the First Months of Age? Implications for Clinical Trials and Real World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pod-nmd.org [pod-nmd.org]
- 15. Longitudinal Assessment of 4‐Year HFMSE Changes in SMA II and III Patients Treated With Nusinersen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. smanewstoday.com [smanewstoday.com]
- 18. Revised upper limb module for spinal muscular atrophy: Development of a new module - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SMN-C2's Efficacy in Elevating SMN Protein Levels
For researchers and professionals in drug development, the quest for effective therapeutics for Spinal Muscular Atrophy (SMA) has led to the exploration of various small molecules that can modulate the splicing of the SMN2 gene to increase the production of functional Survival Motor Neuron (SMN) protein. Among these, SMN-C2 has emerged as a compound of interest. This guide provides an objective comparison of this compound with other key alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Quantitative Comparison of SMN Protein Induction
The following table summarizes the quantitative data on the increase in SMN protein levels observed with this compound and its alternatives. It is important to note that direct head-to-head comparisons in the same experimental system are not always available in the published literature; therefore, data from studies with similar cell types and methodologies are presented to provide a comparative perspective.
| Compound/Treatment | Therapeutic Class | Cell/System Type | Fold Increase in SMN Protein (approx.) | Reference |
| This compound | Small Molecule | SMA Type I Patient Fibroblasts | Concentration-dependent increase | |
| Risdiplam (RG7916) | Small Molecule | Type 2 and 3 SMA Patients (peripheral blood cells) | ~2.5-fold | |
| Branaplam (NVS-SM1) | Small Molecule | Severe SMA Mouse Model | Dose-dependent increase | |
| Nusinersen (Spinraza®) | Antisense Oligonucleotide | - | Dose- and time-dependent increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to quantify SMN protein levels.
Western Blot for SMN Protein Quantification
This protocol outlines the semi-quantitative analysis of SMN protein levels in cell lysates.
-
Protein Extraction:
-
Wash cultured cells (e.g., SMA patient-derived fibroblasts) twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
-
Immunoblotting:
-
Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the SMN protein (e.g., mouse anti-SMN monoclonal antibody) overnight at 4°C with gentle agitation.
-
Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-mouse IgG-HRP) for 1-2 hours at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensity for SMN protein and a loading control (e.g., GAPDH or β-actin) using densitometry software. Normalize the SMN protein signal to the loading control to compare protein levels between samples.
-
Electrochemiluminescence (ECL) Immunoassay for SMN Protein
This protocol describes a highly sensitive method for quantifying SMN protein in biological samples like whole blood.
-
Plate Preparation:
-
Coat a 96-well plate with a capture antibody specific for the SMN protein (e.g., a mouse monoclonal anti-SMN antibody) and incubate overnight at 4°C.
-
Wash the plate and block with a blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific binding.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using recombinant human SMN protein of known concentrations.
-
Add standards and samples (e.g., whole blood lysates) to the wells and incubate for a specified time to allow the SMN protein to bind to the capture antibody.
-
-
Detection Antibody Incubation:
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that recognizes a different epitope on the SMN protein (e.g., a rabbit polyclonal anti-SMN antibody). This antibody is typically conjugated to a detection molecule or is later recognized by a labeled secondary antibody.
-
-
Signal Generation and Measurement:
-
If the primary detection antibody is not labeled, wash the plate and add a secondary antibody conjugated to an electrochemiluminescent label (e.g., a SULFO-TAG™ labeled anti-rabbit antibody).
-
Wash the plate again and add a read buffer that initiates the electrochemiluminescent reaction.
-
Measure the light emitted from each well using a specialized plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal from the standards against their known concentrations.
-
Use the standard curve to determine the concentration of SMN protein in the unknown samples.
-
Visualizing the Molecular Mechanisms
To better understand the context in which this compound and its alternatives operate, the following diagrams illustrate the relevant biological pathways.
Evaluating the Therapeutic Potential of SMN-C2 in Spinal Muscular Atrophy: A Comparative Analysis with Approved Therapies
For Researchers, Scientists, and Drug Development Professionals
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein. While the approval of three distinct therapeutic agents—Nusinersen (Spinraza), Onasemnogene abeparvovec (Zolgensma), and Risdiplam (Evrysdi)—has revolutionized SMA treatment, the quest for novel, and potentially more effective, therapies continues. This guide provides a comparative analysis of the investigational compound SMN-C2 against these approved drugs, offering a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Mechanism of Action: A Convergent Strategy
The primary therapeutic strategy for SMA, outside of gene replacement, is to modulate the splicing of the SMN2 gene. Due to a single nucleotide polymorphism, the SMN2 gene predominantly produces a truncated, non-functional SMN protein. This compound, like the approved drug Risdiplam, is a small molecule splicing modifier that aims to correct this deficit.
This compound, an analog of the clinical candidate RG-7916, acts as a selective RNA-binding ligand.[1][2] It directly binds to the AGGAAG motif on exon 7 of the SMN2 pre-mRNA.[1] This interaction induces a conformational change that enhances the binding of splicing modulators, such as far upstream element binding protein 1 (FUBP1) and KH-type splicing regulatory protein (KHSRP), to the pre-mRNA complex.[1][2][3] The result is an increased inclusion of exon 7 in the final mRNA transcript, leading to the production of full-length, functional SMN protein.[1][4]
In contrast, the approved therapies employ diverse strategies to increase SMN protein levels:
-
Nusinersen (Spinraza) is an antisense oligonucleotide that binds to a specific sequence in intron 7 of the SMN2 pre-mRNA, blocking a splicing silencer and promoting exon 7 inclusion.[4][5][6]
-
Onasemnogene abeparvovec (Zolgensma) is a gene therapy that delivers a functional copy of the SMN1 gene to motor neurons using an adeno-associated virus (AAV9) vector.[7][8][9]
-
Risdiplam (Evrysdi) , also a small molecule, binds to two sites on the SMN2 pre-mRNA (in exon 7 and intron 7) to modify splicing and increase full-length SMN protein production.[4][10][11]
Comparative Efficacy: Preclinical and Clinical Data
A direct clinical comparison between this compound and approved drugs is not available as this compound remains in the preclinical stage of development. However, by examining the available data for this compound and its analogs alongside the clinical trial outcomes for approved therapies, we can draw some initial comparisons.
Preclinical Data for SMN-C Class Compounds
Studies on SMN-C compounds, including this compound, have demonstrated promising results in preclinical models of SMA.[7][12]
-
Increased SMN Protein Levels: Administration of SMN-C compounds in mouse models of SMA led to a significant increase in full-length SMN protein levels in various tissues, including the brain and muscle.[12][13]
-
Improved Phenotype: This increase in SMN protein correlated with improvements in neuromuscular junction integrity, motor function, body weight, and overall survival in SMA mice.[12][13][14]
It is important to note that a clinical trial for Branaplam, another small-molecule splicing modulator, was discontinued (B1498344) due to preclinical findings of neurotoxicity in juvenile animal studies.[4] This underscores the importance of thorough long-term safety assessments for any new SMN2 splicing modulator.
Clinical Efficacy of Approved SMA Therapies
The three approved drugs have demonstrated significant efficacy in clinical trials across different SMA types and age groups.
| Therapeutic | Key Clinical Trial(s) | Patient Population | Key Efficacy Outcomes |
| Nusinersen (Spinraza) | ENDEAR[4], CHERISH[4] | Infantile and later-onset SMA | Significantly improved motor milestone achievement and event-free survival in infants.[4] Significant improvements in motor function in later-onset patients.[4][14] |
| Onasemnogene abeparvovec (Zolgensma) | START[15], STR1VE, SPR1NT[16] | Symptomatic and presymptomatic SMA Type 1 | High rates of survival, motor milestone achievement (e.g., sitting independently), and freedom from permanent ventilation.[14][16] |
| Risdiplam (Evrysdi) | FIREFISH[4], SUNFISH[4][17] | Infantile and later-onset SMA (Type 1, 2, and 3) | A significant percentage of infants achieved the ability to sit without support for at least 5 seconds.[17][18] Maintained or improved motor function in a broad range of patients.[4] |
Experimental Protocols
The evaluation of therapeutic candidates for SMA involves a standardized set of in vitro and in vivo experiments to assess their efficacy and safety.
In Vitro Assays
-
Splicing Assays: Minigene reporter assays are commonly used to quantify the ability of a compound to promote the inclusion of exon 7 in SMN2 mRNA. This is often followed by RT-qPCR to measure the ratio of full-length to truncated SMN2 transcripts in patient-derived cells.
-
Protein Quantification: Western blotting or enzyme-linked immunosorbent assays (ELISA) are employed to measure the levels of SMN protein in treated cells.
In Vivo Models
-
SMA Mouse Models: Transgenic mouse models that mimic the genetic and pathological features of SMA (e.g., the "delta7" mouse model) are crucial for evaluating the in vivo efficacy of drug candidates.[7]
-
Outcome Measures: Key endpoints in preclinical animal studies include:
-
Survival: Median and overall survival are primary indicators of therapeutic benefit.
-
Motor Function: Tests such as the righting reflex, grip strength, and open-field activity are used to assess motor capabilities.
-
Histopathology: Analysis of motor neuron counts in the spinal cord and neuromuscular junction integrity provides a cellular basis for functional improvements.
-
SMN Protein Levels: Quantification of SMN protein in relevant tissues (brain, spinal cord, muscle) confirms the drug's mechanism of action in vivo.
-
Logical Framework for Therapeutic Strategies
The development of SMA therapies has followed a logical progression from understanding the genetic basis of the disease to designing targeted interventions.
Conclusion
This compound represents a continuation of the successful strategy of SMN2 splicing modulation for the treatment of SMA. Its mechanism of action is well-characterized and has shown promise in preclinical models. However, the therapeutic landscape for SMA has evolved rapidly with the approval of three highly effective drugs that utilize distinct molecular modalities. For this compound or any novel splicing modulator to be considered a viable therapeutic alternative, it must demonstrate a superior efficacy or safety profile, or offer advantages in terms of administration or patient accessibility, compared to the existing approved therapies. The potential for off-target effects and long-term toxicity, as highlighted by the discontinuation of other splicing modulators, remains a critical consideration in the ongoing development of this class of compounds. Further preclinical studies, particularly long-term toxicology assessments, are essential to fully evaluate the therapeutic potential of this compound.
References
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. Nusinersen for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Action | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensma-hcp.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. New Highly Selective SMN2 Modifying Drugs Identified – SMAUK [smauk.org.uk]
- 13. curesma.org [curesma.org]
- 14. Spinal muscular atrophy: From approved therapies to future therapeutic targets for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Drug Screening and Drug Repositioning as Promising Therapeutic Approaches for Spinal Muscular Atrophy Treatment [frontiersin.org]
- 16. Onasemnogene abeparvovec for presymptomatic infants with three copies of SMN2 at risk for spinal muscular atrophy: the Phase III SPR1NT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological Therapies of Spinal Muscular Atrophy: A Narrative Review of Preclinical, Clinical–Experimental, and Real-World Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Risdiplam (Evrysdi) [canjhealthtechnol.ca]
Safety Operating Guide
Navigating the Safe Disposal of SMN-C2: A Procedural Guide
For researchers and scientists in the field of drug development, particularly those investigating spinal muscular atrophy (SMA), the proper handling and disposal of research compounds like SMN-C2 is a critical aspect of laboratory safety and operational integrity. This compound is a selective modulator of SMN2 gene splicing, acting as a valuable tool in SMA research.[1][2][3] Adherence to proper disposal protocols is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the product's Safety Data Sheet (SDS) and your institution's specific safety guidelines. While a specific SDS for this compound was not found in the public domain, general safety precautions for similar chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves and clothing.
-
Use a properly fitted respirator or work in a well-ventilated area to avoid inhaling dust or fumes.
-
Safety glasses or goggles are essential to protect the eyes.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.
-
Eye Contact: Rinse eyes thoroughly with water and remove contact lenses if present.
-
Ingestion: If swallowed, rinse the mouth and drink one or two glasses of water.
-
In all cases of exposure, seek medical attention.
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline based on standard laboratory practices for chemical waste. Researchers must adapt this to their local and institutional regulations.
-
Decontamination (if applicable): If this compound has been in contact with biological materials (e.g., cell cultures), the mixture may need to be decontaminated. Autoclaving or chemical disinfection are common methods.[4] However, the thermal stability of this compound should be considered, as heating may cause degradation into unknown and potentially hazardous compounds. Chemical decontamination should be performed using a validated procedure that does not react adversely with this compound.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated consumables (e.g., pipette tips, tubes, gloves), should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
-
Container Labeling: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste: Store the sealed and labeled waste containers in a designated, secure area, away from incompatible materials. Follow the storage temperature guidelines for the compound to prevent degradation.
-
Arranging for Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper handling and disposal of chemical waste in accordance with all federal, state, and local regulations.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative information regarding the storage of this compound.
| Parameter | Value | Source |
| Storage of Powder | -20°C for 3 years | [3] |
| Storage of Stock Solution | -80°C for up to 6 months | [1][2] |
| -20°C for up to 1 month | [1][2] | |
| Short-term Storage | 0 - 4°C for days to weeks | [5] |
Experimental Protocols and Signaling Pathways
This compound functions by directly binding to the AGGAAG motif on exon 7 of the SMN2 pre-mRNA.[6] This binding induces a conformational change in the pre-mRNA, which in turn increases the affinity of the splicing modulators FUBP1 (far upstream element binding protein 1) and KHSRP (KH-type splicing regulatory protein) to the SMN2 pre-mRNA complex.[1][6] This enhanced binding promotes the inclusion of exon 7 during splicing, leading to the production of full-length, functional SMN protein.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Signaling pathway of this compound in promoting SMN protein production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 5. medkoo.com [medkoo.com]
- 6. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling SMN-C2
FOR RESEARCH USE ONLY. Not for use in humans or animals.
This document provides essential guidance for the safe handling, storage, and disposal of SMN-C2, a selective modulator of SMN2 gene splicing used in spinal muscular atrophy (SMA) research. Given that detailed toxicological properties of this compound are not widely available, it is imperative to treat this compound with a high degree of caution, assuming it may be hazardous. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research experiments.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Handling solid this compound (weighing, aliquoting) | - Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[1] Double gloving is advisable. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator should be used to prevent inhalation of the powdered compound. All respiratory protection should be used in accordance with a comprehensive respiratory protection program. - Lab Coat: A standard laboratory coat should be worn and buttoned completely. |
| Preparing solutions and handling liquid samples | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: A standard laboratory coat. |
| General laboratory work with this compound | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields. - Lab Coat: A standard laboratory coat. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for minimizing risk and environmental impact.
Storage and Stability
-
Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.[2]
-
Long-term storage (months to years): For optimal stability, store at -20°C.[2]
-
Stock Solutions: Once in solution (e.g., in DMSO), store at -80°C for up to one year.[3]
Handling Procedures
All work with this compound, particularly with the solid form, should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4]
Disposal Plan
All waste contaminated with this compound, including pipette tips, tubes, and gloves, should be considered hazardous waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for chemical waste disposal. |
| Contaminated Labware (pipette tips, tubes, etc.) | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (gloves, disposable lab coats) | Place in a designated hazardous waste bag and dispose of according to institutional guidelines. |
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Spill Response
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
For all exposure events, report the incident to your supervisor and the appropriate institutional environmental health and safety (EHS) office. Provide them with as much information as possible about the compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
